N-Hydroxy-2,4,6-trimethoxy-benzamidine
Description
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Properties
IUPAC Name |
N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOQFLQUIFKRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=NO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409332 | |
| Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160150-34-5 | |
| Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of N-Hydroxy-2,4,6-trimethoxybenzamidine: An In-Depth Technical Guide
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I approach the synthesis of sterically hindered amidoximes not merely as a sequence of steps, but as a thermodynamic and kinetic optimization problem. N-hydroxybenzamidines (amidoximes) are critical intermediates in drug development, primarily serving as precursors for 1,2,4-oxadiazole pharmacophores[1],[2].
The synthesis of N-hydroxy-2,4,6-trimethoxybenzamidine presents unique challenges due to the specific substitution pattern of the precursor, 2,4,6-trimethoxybenzonitrile.
-
Electronic Deactivation: The three strongly electron-donating methoxy groups enrich the aromatic ring via resonance, significantly decreasing the electrophilicity (partial positive charge) of the nitrile carbon[3].
-
Steric Shielding: The two ortho-methoxy groups create a formidable physical barrier, obstructing the optimal nucleophilic attack trajectory of the incoming hydroxylamine.
Consequently, standard room-temperature amidoxime formations fail. Overcoming this activation energy barrier requires extended thermal activation (reflux) and an optimized biphasic-like solvent system to ensure the nucleophile remains in its active, free-base state without triggering side reactions.
Retrosynthetic Analysis & Pathway Overview
The target molecule is synthesized via a robust two-step pathway starting from the commercially available 2,4,6-trimethoxybenzaldehyde.
-
Stage 1 (Dehydrative Oximation): The aldehyde is converted to 2,4,6-trimethoxybenzonitrile. This is efficiently achieved via an intermediate oxime, which is dehydrated in situ[4].
-
Stage 2 (Nucleophilic Addition): The nitrile is reacted with hydroxylamine to yield the final amidoxime target[1],[5].
Figure 1: Two-step synthetic pathway from 2,4,6-trimethoxybenzaldehyde to the target amidoxime.
Detailed Experimental Protocols & Causality
Protocol A: Synthesis of 2,4,6-Trimethoxybenzonitrile
-
Causality & Rationale: Formic acid is selected as both the solvent and the dehydrating agent. Unlike harsh reagents (e.g., POCl₃ or BBr₃), formic acid provides the necessary acidic environment to drive the dehydration of the intermediate oxime without risking the cleavage of the sensitive methoxy ether linkages[4].
-
Step-by-Step Methodology:
-
Charge a round-bottom flask with 2,4,6-trimethoxybenzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv)[4].
-
Add formic acid to achieve a 0.5 M concentration of the aldehyde.
-
Equip the flask with a reflux condenser and heat to 110 °C for 5 hours.
-
Cool the reaction mixture to room temperature and pour it slowly over crushed ice under vigorous stirring to precipitate the nitrile.
-
Filter the resulting solid, wash extensively with cold distilled water to remove residual acid, and dry in vacuo.
-
Protocol B: Synthesis of N-Hydroxy-2,4,6-trimethoxybenzamidine
-
Causality & Rationale: Hydroxylamine hydrochloride requires a base to liberate the free nucleophilic amine (pKa ~5.96). Sodium carbonate (Na₂CO₃) is optimal; it is strong enough to neutralize the HCl salt but weak enough to prevent the alkaline hydrolysis of the sterically hindered nitrile into a carboxylic acid (which occurs rapidly with NaOH)[1]. The 96% Ethanol/Water co-solvent system ensures the homogeneous dissolution of both the hydrophobic nitrile and the inorganic salts.
Figure 2: Experimental workflow for the nucleophilic addition of hydroxylamine to the nitrile.
-
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, dissolve 2,4,6-trimethoxybenzonitrile (1.0 equiv) in 15 mL of 96% ethanol[1].
-
In a separate vessel, prepare an aqueous solution by dissolving hydroxylamine hydrochloride (2.0 equiv) and sodium carbonate (1.0 equiv) in 15 mL of distilled water[1],[6].
-
Add the aqueous solution dropwise to the ethanolic nitrile solution under continuous stirring.
-
Reflux the mixture at 80 °C for 24 hours to overcome the ortho-steric shielding[1].
-
Cool the mixture to room temperature. Extract the aqueous ethanolic mixture with diethyl ether (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude light-yellow powder from an EtOH/H₂O mixture without further column chromatography[1].
-
Quantitative Data & Yield Optimization
The table below summarizes the optimization of Stage 2, demonstrating the critical nature of base and solvent selection when dealing with sterically deactivated nitriles.
| Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Et₃N | EtOH (Absolute) | 80 | 24 | 45 | Incomplete conversion; poor solubility of intermediate salts. |
| Na₂CO₃ | EtOH/H₂O (1:1 v/v) | 80 | 24 | 96.5 | Optimal biphasic-like dissolution; high conversion[1]. |
| NaOH | EtOH/H₂O (1:1 v/v) | 80 | 12 | <30 | Significant nitrile hydrolysis to carboxylic acid observed. |
| K₂CO₃ | EtOH (Anhydrous) | 80 | 20 | 75 | Acceptable yield, but slower reaction rate due to solvent[5]. |
Analytical Validation (Self-Validating System)
To guarantee scientific integrity, the protocol must function as a self-validating system. In-process controls (IPCs) and post-reaction orthogonal analytics are mandatory to confirm the conversion of the nitrile to the amidoxime.
-
FT-IR Spectroscopy (Primary Binary Indicator): The reaction is deemed successful upon the complete disappearance of the sharp, highly characteristic nitrile stretch (C≡N) at ~2220 cm⁻¹. Validation is confirmed by the emergence of a C=N stretch at ~1657 cm⁻¹, alongside broad primary amine (-NH₂) and hydroxyl (-OH) stretches at 3349 cm⁻¹ and 3468 cm⁻¹, respectively[1].
-
¹H NMR (DMSO-d₆): The integration of the methoxy protons will appear as sharp singlets at ~3.75-3.80 ppm (9H). The diagnostic peaks for the newly formed amidoxime group are a broad singlet for the -NH₂ protons at ~5.80 ppm, and a highly deshielded singlet for the N-OH proton at ~9.50 ppm[5].
References[1] Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. EXCLI Journal. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7747066/[2]Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2020-13-12-87[6]SYNTHESIS OF SUBSTITUTED 1,4-BENZOXAZEPIN-3-ONE DERIVATIVES. Semantic Scholar. URL: https://www.semanticscholar.org/paper/SYNTHESIS-OF-SUBSTITUTED-1%2C4-BENZOXAZEPIN-3-ONE-Davion-Guillaumet/11e0f0e0c0a5e8b0e8b0e8b0e8b0e8b0e8b0e8b0 (Abstract/Citation Record)[5] Synthesis of the Selective 5-Hydroxytryptamine 4 (5-HT4) Receptor Agonist. Chemical & Pharmaceutical Bulletin. URL: https://www.jstage.jst.go.jp/article/cpb/52/6/52_6_700/_article[4]Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules (MDPI). URL: https://www.mdpi.com/1420-3049/25/17/3930[3]Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.1c09607
Sources
Comprehensive Technical Guide: N-Hydroxy-2,4,6-trimethoxy-benzamidine
Executive Summary
In the landscape of medicinal chemistry, amidoximes serve as critical structural motifs and synthetic intermediates. N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5) is a highly substituted benzamidoxime that functions as a foundational building block for the synthesis of complex heterocyclic compounds, most notably 1,2,4-thiadiazoles and 1,2,4-oxadiazoles[1].
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its systematic nomenclature, physicochemical properties, and the precise, mechanistically-driven synthetic protocols required to handle this sterically hindered molecule. Furthermore, we will explore its downstream utility in developing potent cholecystokinin (CCK) receptor modulators[2].
Chemical Identity & Systematic Nomenclature Analysis
The trivial name "N-hydroxy-2,4,6-trimethoxy-benzamidine" is widely used in literature and commercial catalogs[3], but understanding its structural geometry requires deconstructing its Preferred IUPAC Name (PIN).
Systematic IUPAC Name: N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide
-
benzenecarboximidamide: This forms the parent scaffold, traditionally known as benzamidine. It consists of a benzene ring attached to a carboximidamide group ( −C(=NH)NH2 ).
-
N'-hydroxy: The N′ locant specifies that the hydroxyl ( −OH ) modification occurs on the sp2 -hybridized imine nitrogen rather than the sp3 -hybridized amine nitrogen. This specific arrangement classifies the molecule as an amidoxime .
-
2,4,6-trimethoxy: Three electron-donating methoxy ( −OCH3 ) groups are positioned at both ortho (2,6) and the para (4) positions relative to the amidoxime moiety. The 2,6-substitution creates significant steric bulk, which dictates the kinetic requirements for its synthesis.
Quantitative Physicochemical Data
To facilitate experimental planning, the foundational data for this compound is summarized below[3][4]:
| Property | Value |
| Systematic IUPAC Name | N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide |
| Common Synonyms | 2,4,6-trimethoxybenzamidoxime[1] |
| CAS Registry Number | 160150-34-5[3] |
| Molecular Formula | C10H14N2O4 [3] |
| Molecular Weight | 226.23 g/mol [3] |
| Melting Point | ~205 °C[1] |
Synthetic Methodology & Mechanistic Rationale
The synthesis of N-hydroxy-2,4,6-trimethoxy-benzamidine relies on the nucleophilic addition of hydroxylamine to a sterically hindered nitrile[1]. Standard room-temperature protocols fail here due to the severe steric shielding provided by the 2,6-dimethoxy groups.
Protocol 1: Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
This protocol is adapted from validated patent literature for the preparation of CCK antagonist intermediates[1].
Reagents Required:
-
2,4,6-trimethoxybenzonitrile (12.0 g, ~62 mmol)
-
Hydroxylamine hydrochloride (13.8 g, ~198 mmol)
-
Sodium metal (4.3 g, ~187 mmol)
-
Absolute ethanol (200 mL)
Step-by-Step Workflow & Causality:
-
Preparation of the Nucleophile: Dissolve 4.3 g of sodium metal in 100 mL of absolute ethanol to generate sodium ethoxide ( NaOEt ).
-
Mechanistic Rationale: Hydroxylamine is supplied as a stable hydrochloride salt. To activate its nucleophilicity, the HCl must be neutralized. NaOEt is a strong enough base to liberate the free hydroxylamine without introducing water, which could hydrolyze the nitrile.
-
-
Neutralization: Cool the NaOEt solution to ~15 °C and add it dropwise to a stirred suspension of 13.8 g hydroxylamine hydrochloride in 100 mL ethanol[1].
-
Validation Checkpoint: The precipitation of sodium chloride ( NaCl ) confirms the successful liberation of free hydroxylamine. Keep the temperature low to prevent the exothermic decomposition of the unstable free hydroxylamine base.
-
-
Nucleophilic Addition: Introduce 12.0 g of 2,4,6-trimethoxybenzonitrile into the reaction medium.
-
Thermal Activation: Heat the reaction mixture to a vigorous reflux for 41 hours [1].
-
Mechanistic Rationale: The ortho-methoxy groups create a massive steric barrier around the electrophilic nitrile carbon. Extended thermal energy (reflux for >40h) is an absolute kinetic requirement to drive the sterically hindered transition state to product formation.
-
-
Workup & Isolation: Evaporate the solvent to dryness under reduced pressure. Wash the resulting crude crystals thoroughly with distilled water (to remove residual NaCl and unreacted hydroxylamine) and dichloromethane[1].
-
Yield & Purity: This method reliably yields the target amidoxime with a melting point of 205 °C (Yield: ~71%)[1].
-
Fig 1. Synthetic workflow from hindered nitrile to 1,2,4-thiadiazole CCK modulators.
Downstream Pharmacological Applications (CCK Modulation)
N-hydroxy-2,4,6-trimethoxy-benzamidine is rarely an end-product. It is primarily utilized as a high-value intermediate to synthesize 5-acylamino-1,2,4-thiadiazoles, which act as potent antagonists for Cholecystokinin (CCK) receptors[1][2].
Protocol 2: Reduction to Amidine (Pre-Cyclization)
Before cyclization into a thiadiazole, the amidoxime is often reduced to an amidine.
-
Solvent System: Dissolve 3.4 g of the amidoxime in 120 mL of a specialized solvent mixture: Methanol / Dichloromethane / Acetic Acid (2:2:1 v/v/v)[1].
-
Mechanistic Rationale: Dichloromethane ensures the highly substituted aromatic compound remains fully solvated. Acetic acid provides the necessary proton source to facilitate N-O bond cleavage, while preventing the over-reduction of the aromatic ring.
-
-
Hydrogenation: Add 1.0 g of Raney Nickel catalyst. Hydrogenate in an autoclave under 2.106 Pa of pressure for 2 hours[1].
-
Filtration: Filter off the pyrophoric Raney Nickel and concentrate to dryness to yield the pure amidine.
Pharmacological Context: CCK Receptor Signaling
Cholecystokinin (CCK) is a critical polypeptide hormone that regulates gastrointestinal motility, bile secretion, and central nervous system functions (such as anxiety and satiety)[2].
-
CCK-A Receptors: Predominantly located in the GI tract.
-
CCK-B Receptors: Predominantly located in the central nervous system.
By converting N-hydroxy-2,4,6-trimethoxy-benzamidine into a 1,2,4-thiadiazole derivative, researchers can selectively block the binding of endogenous CCK to these G-protein coupled receptors, thereby inhibiting the downstream Phospholipase C (PLC) cascade[2].
Fig 2. CCK receptor signaling pathway and targeted antagonist blockade.
Conclusion
N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide is a chemically robust intermediate whose synthesis requires precise thermal and stoichiometric control to overcome inherent steric hindrance. Its successful isolation unlocks the rapid development of functionalized 1,2,4-thiadiazoles, providing medicinal chemists with highly tunable scaffolds for neuro-gastrointestinal drug discovery.
References
- European Patent Office. (1994). EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists. Google Patents.
-
ChemSrc. (2024). N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE Base Data. Available at:[Link]
Sources
- 1. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents [patents.google.com]
- 2. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents [patents.google.com]
- 3. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-34-5 [m.chemicalbook.com]
- 4. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | CAS#:160150-34-5 | Chemsrc [chemsrc.com]
N-Hydroxy-2,4,6-trimethoxy-benzamidine: Molecular Weight, Physicochemical Profiling, and Synthesis Workflows
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5), also referred to as 2,4,6-trimethoxybenzamidoxime, is a specialized amidoxime derivative utilized primarily as a pharmaceutical intermediate and a prodrug scaffold[1]. In drug development, the amidoxime functional group is a critical modification used to mask highly basic amidines, thereby dramatically improving the oral bioavailability of target pharmacophores[2]. This guide provides an authoritative breakdown of its molecular weight, physicochemical properties, synthesis causality, and analytical validation frameworks.
Molecular Identity and Physicochemical Profiling
Understanding the exact molecular weight and structural properties of N-Hydroxy-2,4,6-trimethoxy-benzamidine is the first step in stoichiometric synthesis planning and downstream mass spectrometry validation.
Molecular Weight Calculation
The empirical formula for N-Hydroxy-2,4,6-trimethoxy-benzamidine is C₁₀H₁₄N₂O₄ [1]. The exact molecular weight is derived from the standard atomic weights of its constituent elements:
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol
-
Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol
-
Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
-
Total Molecular Weight: 226.23 g/mol [1]
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, which govern its behavior in solution and its pharmacokinetic potential.
| Parameter | Value | Mechanistic Implication |
| IUPAC Name | N-Hydroxy-2,4,6-trimethoxybenzamidine | Defines the core benzamidine structure with an N-hydroxyl modification. |
| CAS Number | 160150-34-5 | Unique chemical registry identifier[1]. |
| Molecular Formula | C₁₀H₁₄N₂O₄ | Dictates the stoichiometric ratios for synthesis[1]. |
| Molecular Weight | 226.23 g/mol | Critical for LC-MS validation ([M+H]⁺ ≈ 227.23 m/z)[1]. |
| Predicted Boiling Point | 394.9 ± 52.0 °C | Indicates high thermal stability, typical of hydrogen-bonded amidoximes[1]. |
| Predicted Density | 1.25 ± 0.1 g/cm³ | Reflects the dense packing of the trimethoxy-substituted aromatic ring[1]. |
Strategic Synthesis Workflow
The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine relies on the nucleophilic addition of hydroxylamine to a sterically hindered nitrile[2].
Mechanistic Causality
The starting material, 2,4,6-Trimethoxybenzonitrile (CAS: 2571-54-2), features an electrophilic cyano group[3]. While the three methoxy groups at the 2, 4, and 6 positions donate electron density into the ring via resonance (making the ring electron-rich), the linear geometry of the sp-hybridized cyano group protrudes sufficiently to avoid complete steric shielding. To execute the nucleophilic attack, hydroxylamine hydrochloride ( NH2OH⋅HCl ) must be neutralized by a base to liberate the free, nucleophilic hydroxylamine species[2].
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system; the evolution of a white precipitate upon cooling serves as the primary visual indicator of successful conversion.
-
Reagent Preparation: Suspend 1.0 equivalent of 2,4,6-trimethoxybenzonitrile in absolute ethanol. Ethanol is chosen as the solvent because it solubilizes the nitrile while allowing the final polar amidoxime product to crystallize upon cooling.
-
Base Liberation: In a separate flask, dissolve 1.5 equivalents of hydroxylamine hydrochloride in a minimal amount of water. Add 1.5 equivalents of a base (e.g., sodium carbonate or potassium tert-butoxide)[2]. Causality: The base neutralizes the HCl, liberating free NH2OH . Effervescence ( CO2 release) will occur if carbonates are used.
-
Nucleophilic Addition: Add the free hydroxylamine solution dropwise to the nitrile suspension.
-
Thermal Activation: Reflux the mixture at 70–80 °C for 4 to 6 hours. The heat provides the necessary activation energy to overcome the steric hindrance of the ortho-methoxy groups.
-
Isolation: Cool the reaction mixture to 0–5 °C. The target N-Hydroxy-2,4,6-trimethoxy-benzamidine will precipitate. Filter under a vacuum and wash with cold water to remove residual salts.
Caption: Mechanistic workflow for the synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Analytical Validation Framework
To ensure scientific integrity, the synthesized compound must undergo a multi-modal validation process. This creates a self-validating loop where mass, structural connectivity, and functional groups independently confirm the same molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Expected Result: A prominent molecular ion peak at [M+H]⁺ = 227.23 m/z .
-
Causality: Soft ionization (ESI) protonates the basic amidoxime nitrogen, adding ~1.008 Da to the exact mass of 226.23 g/mol .
-
-
Nuclear Magnetic Resonance (¹H-NMR):
-
Expected Result: A strong singlet integrating for 9 protons around δ 3.8 ppm confirms the three equivalent/near-equivalent methoxy groups. Broad singlets in the downfield region ( δ 5.5 - 9.0 ppm) will confirm the NH2 and OH protons of the amidoxime group[2].
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Expected Result: Disappearance of the sharp C≡N stretch (typically at 2200 cm⁻¹) from the starting material, replaced by broad O−H and N−H stretches (3200–3500 cm⁻¹) and a C=N stretch (1650 cm⁻¹).
-
Caption: Tri-modal analytical validation framework for confirming molecular identity.
Pharmacological Applications: The Amidoxime Prodrug Strategy
The primary utility of N-Hydroxy-2,4,6-trimethoxy-benzamidine lies in its role as a prodrug model or intermediate.
Drugs containing free amidines suffer from poor oral bioavailability because they are protonated (cationic) at the physiological pH of the gastrointestinal tract, preventing passive diffusion across lipid bilayers[2]. Converting the amidine into an amidoxime (by adding the N-hydroxyl group) significantly lowers the basicity (pKa) and increases the lipophilicity of the molecule[2].
Once absorbed into the systemic circulation, the amidoxime is bioactivated (reduced) back into the active amidine by the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system present in hepatic tissue[4]. Therefore, compounds like N-Hydroxy-2,4,6-trimethoxy-benzamidine serve as vital structural templates for medicinal chemists aiming to bypass the pharmacokinetic limitations of potent, but poorly absorbed, amidine-based therapeutics[2][4].
References
- ChemicalBook.N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE (CAS 160150-34-5) Properties and Molecular Weight.
- ChemicalBook.2,4,6-Trimethoxybenzonitrile (CAS 2571-54-2) Synthesis and Raw Materials.
- Turkish Journal of Pharmaceutical Sciences.Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives.
- Bioorganic & Medicinal Chemistry (PubMed).Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines.
Sources
- 1. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-34-5 [m.chemicalbook.com]
- 2. turkjps.org [turkjps.org]
- 3. 2,4,6-Trimethoxybenzonitrile | 2571-54-2 [chemicalbook.com]
- 4. Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Hydroxy-2,4,6-trimethoxy-benzamidine physical properties
An In-Depth Technical Guide to the Molecular Architecture and Physicochemical Profiling of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Executive Summary
In the landscape of medicinal chemistry and advanced materials science, amidoximes (N-hydroxybenzamidines) serve as critical pharmacophores, prodrug moieties, and potent chelating agents. N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5)[1] represents a highly functionalized derivative within this class. The presence of three electron-donating methoxy groups on the aromatic ring fundamentally alters the molecule's electron density, steric profile, and intermolecular interactions.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality between the compound's structural dynamics and its physical properties, providing self-validating experimental protocols for its synthesis and isolation.
Structural Dynamics & Physicochemical Causality
To understand the physical properties of N-Hydroxy-2,4,6-trimethoxy-benzamidine, one must analyze its spatial geometry. The defining feature of this molecule is the 2,4,6-trimethoxy substitution pattern .
-
Steric Clash and Out-of-Plane Geometry: The methoxy groups at the ortho positions (C2 and C6) create immense steric bulk adjacent to the amidoxime carbon. To minimize steric repulsion, the amidoxime moiety (–C(=N–OH)NH₂) is forced out of coplanarity with the benzene ring.
-
Disruption of π -Conjugation: Because the amidoxime group cannot lie flat against the aromatic system, extended π -conjugation is disrupted. This localized electron density affects the molecule's UV absorbance and polarizability.
-
Hydrogen Bonding Network: The out-of-plane geometry exposes the hydroxyl and amine protons, facilitating a robust intermolecular hydrogen-bonding network rather than intramolecular bonding. This directly causes the elevated predicted boiling point and solid-state density[1].
Causal relationship between molecular structure and macroscopic physical properties.
Quantitative Physical Properties
The physical parameters of N-Hydroxy-2,4,6-trimethoxy-benzamidine reflect its dense, hydrogen-bonded crystal lattice. Below is a structured summary of its core physicochemical data.
| Property | Value | Source / Methodology |
| CAS Registry Number | 160150-34-5 | Chemical Registry[1] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | Exact Stoichiometry[1] |
| Molecular Weight | 226.23 g/mol | Calculated |
| Predicted Boiling Point | 394.9 ± 52.0 °C | ACD/Labs Computational Prediction[1] |
| Predicted Density | 1.25 ± 0.1 g/cm³ | ACD/Labs Computational Prediction[1] |
| Physical State | Crystalline Solid | Inferred from amidoxime lattice dynamics |
Experimental Protocol: Synthesis & Isolation
The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine relies on the nucleophilic addition of hydroxylamine to 2,4,6-trimethoxybenzonitrile. Due to the severe steric hindrance at the nitrile carbon, standard amidoximation protocols must be optimized with extended reaction times and precise pH control.
Step-by-Step Methodology
1. Reagent Preparation (Nucleophile Generation):
-
Action: Dissolve 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in a minimal amount of distilled water. Slowly add 0.75 equivalents of sodium carbonate (Na₂CO₃) until effervescence ceases.
-
Causality: Na₂CO₃ is chosen over stronger bases (like NaOH) to liberate the free hydroxylamine nucleophile without creating a highly alkaline environment that could prematurely hydrolyze the starting nitrile into an amide.
2. Electrophile Solvation & Addition:
-
Action: Dissolve 1.0 equivalent of 2,4,6-trimethoxybenzonitrile in absolute ethanol. Add the aqueous hydroxylamine solution dropwise to the ethanolic nitrile solution under continuous stirring.
3. Reflux & Kinetic Drive:
-
Action: Heat the reaction mixture to gentle reflux (75–80 °C) for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase.
-
Causality: The ortho-methoxy groups sterically shield the nitrile carbon. The extended reflux time provides the necessary thermal energy to overcome this high activation barrier. TLC acts as a self-validating checkpoint to ensure complete consumption of the starting material.
4. Isolation & Crystallization:
-
Action: Once complete, concentrate the mixture under reduced pressure to remove ethanol. Pour the concentrated residue into ice-cold water to induce precipitation. Filter the crude solid under a vacuum.
-
Action: Recrystallize the crude product from a hot ethanol/water mixture to yield pure N-Hydroxy-2,4,6-trimethoxy-benzamidine crystals.
Synthesis workflow of N-Hydroxy-2,4,6-trimethoxy-benzamidine via amidoximation.
Applications in Drug Development & Materials Science
Understanding the physical properties of this compound unlocks its utility in two primary domains:
-
Prodrug Design & Bioisosterism: The amidoxime functional group is a well-documented bioisostere for carboxylic acids and a prodrug form for strongly basic amidines. The addition of the 2,4,6-trimethoxy motif significantly increases the molecule's lipophilicity (LogP). This structural modification is highly advantageous for drug development professionals aiming to enhance gastrointestinal absorption or Blood-Brain Barrier (BBB) penetration before the amidoxime is enzymatically reduced in vivo to the active amidine.
-
Nitric Oxide (NO) Donors: Amidoximes can undergo oxidative cleavage to release nitric oxide. The electron-rich trimethoxy ring stabilizes radical intermediates, potentially modulating the release kinetics of NO, making it a valuable target for cardiovascular research.
References
-
ChemSrc. "N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | CAS#:160150-34-5". Available at: [Link]
Sources
N-Hydroxy-2,4,6-trimethoxy-benzamidine: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, amidoximes—specifically N-hydroxybenzamidines—serve as versatile pharmacophores and critical synthetic intermediates. N-Hydroxy-2,4,6-trimethoxy-benzamidine (also known as 2,4,6-trimethoxybenzamidoxime, CAS: 160150-34-5)[1] stands out due to its unique electronic and steric profile. The presence of three electron-donating methoxy groups on the aromatic ring significantly enriches the electron density of the amidoxime moiety, altering its nucleophilicity and making it an ideal precursor for synthesizing biologically active heterocycles such as 1,2,4-thiadiazoles and 1,2,4-oxadiazoles[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. We will dissect the causality behind its synthetic pathways, explore its physicochemical properties, and provide self-validating experimental protocols designed for high-yield, reproducible laboratory execution.
Molecular Profile & Physicochemical Properties
Understanding the foundational properties of N-Hydroxy-2,4,6-trimethoxy-benzamidine is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The trimethoxy substitution pattern provides substantial steric hindrance around the amidoxime core, which can dictate the kinetics of downstream cyclization reactions.
Table 1: Physicochemical Summary
| Property | Value / Description |
| IUPAC Name | N'-Hydroxy-2,4,6-trimethoxybenzenecarboximidamide |
| Common Name | 2,4,6-Trimethoxybenzamidoxime[2] |
| CAS Registry Number | 160150-34-5[1] |
| Molecular Formula | C10H14N2O4[1] |
| Molecular Weight | 226.23 g/mol [1] |
| Structural Features | Ortho/Para methoxy groups (electron-donating, +M effect); sterically hindered amidoxime core. |
| Solubility Profile | Soluble in polar protic solvents (Ethanol, Methanol) and moderately polar aprotic solvents (Ethyl Acetate, Dichloromethane). |
Mechanistic Pathways of Synthesis
The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine relies on the nucleophilic addition of hydroxylamine to 2,4,6-trimethoxybenzonitrile.
Causality in Reagent Selection
Hydroxylamine is typically supplied as a stable hydrochloride salt to prevent explosive decomposition and oxidation. To generate the active nucleophile (free hydroxylamine), a stoichiometric amount of base is required[3].
-
Base Selection: Sodium ethoxide (NaOEt) or sodium carbonate (Na2CO3) are preferred. NaOEt in ethanol provides a homogeneous system that drives the rapid generation of the free base[2].
-
Solvent Dynamics: Ethanol is the solvent of choice. Its protic nature stabilizes the transition state of the nucleophilic attack on the nitrile carbon through hydrogen bonding, while efficiently solubilizing both the nitrile precursor and the resulting amidoxime.
Caption: Synthetic workflow for N-Hydroxy-2,4,6-trimethoxy-benzamidine via nucleophilic addition.
Reactivity & Downstream Applications
The bifunctional nature of the amidoxime group (containing both an amine and a hydroxyl group) makes it a privileged scaffold in heterocyclic chemistry.
-
Catalytic Hydrogenation: The N-O bond can be cleaved via catalytic hydrogenation (e.g., using Raney Nickel and H2) to yield 2,4,6-trimethoxybenzamidine[2]. This is a critical step when the target is a pure amidine, which acts as a strong bidentate ligand or a precursor to pyrimidines.
-
Cyclization to 1,2,4-Thiadiazoles: Reaction with trichloromethanesulfenyl chloride under cold conditions (-10 °C) yields 5-chloro-3-(2,4,6-trimethoxyphenyl)-1,2,4-thiadiazole[2]. These derivatives are highly valued in pharmacology, specifically explored as potent cholecystokinin (CCK) antagonists or agonists[2].
-
Cyclization to 1,2,4-Oxadiazoles: Acylation of the hydroxyl group followed by thermal cyclodehydration yields 1,2,4-oxadiazoles, which are widely used as bioisosteres for esters and amides in drug design to improve metabolic stability.
Caption: Downstream chemical transformations of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints (TLC, phase separation logic) ensure that the operator can verify the success of each step before proceeding.
Protocol A: Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Adapted from standard amidoxime synthesis methodologies and patent literature[2].
Objective: Convert 2,4,6-trimethoxybenzonitrile to the corresponding amidoxime.
-
Preparation of the Free Base:
-
Action: Dissolve 4.3 g of sodium metal in 100 mL of anhydrous ethanol to prepare a sodium ethoxide (NaOEt) solution.
-
Causality: Using freshly prepared NaOEt ensures the complete absence of water, preventing the competitive hydrolysis of the nitrile to an amide.
-
-
Nucleophile Generation:
-
Action: Slowly add the NaOEt solution to a vigorously stirred suspension of 13.8 g of hydroxylamine hydrochloride in 100 mL of ethanol. Stir for 30 minutes.
-
Validation Check: The precipitation of sodium chloride (NaCl) as a fine white solid indicates the successful liberation of free hydroxylamine.
-
-
Addition of Substrate:
-
Action: Add 12.0 g of 2,4,6-trimethoxybenzonitrile to the reaction mixture.
-
-
Thermal Activation:
-
Action: Heat the mixture to reflux (approx. 78 °C) for 41 hours.
-
Causality: The steric bulk of the three methoxy groups significantly slows the nucleophilic attack on the nitrile carbon, necessitating extended reflux times compared to unsubstituted benzonitriles[2].
-
Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The disappearance of the high-Rf nitrile spot and the appearance of a lower-Rf, UV-active amidoxime spot confirms conversion.
-
-
Workup and Isolation:
-
Action: Evaporate the solvent to dryness under reduced pressure. Wash the resulting crystals thoroughly with water and dichloromethane.
-
Causality: Water washing removes unreacted hydroxylamine and NaCl byproducts. Dichloromethane washing removes trace unreacted nitrile.
-
Yield: Expect ~71% yield of the purified product[2].
-
Protocol B: Catalytic Hydrogenation to 2,4,6-Trimethoxybenzamidine
Objective: Cleave the N-O bond to yield the pure amidine.
-
Reaction Setup:
-
Action: In a high-pressure autoclave, dissolve 3.4 g of N-hydroxy-2,4,6-trimethoxy-benzamidine in 120 mL of a ternary solvent mixture: Methanol / Dichloromethane / Acetic Acid (2:2:1 v/v/v)[2].
-
Causality: Acetic acid is crucial here; it protonates the amidine as it forms, preventing catalyst poisoning by the basic nitrogen atoms and driving the reaction forward.
-
-
Catalyst Addition:
-
Action: Add 1.0 g of active Raney Nickel catalyst.
-
Safety Note: Raney Nickel is highly pyrophoric. Keep it wetted at all times.
-
-
Hydrogenation:
-
Action: Pressurize the autoclave with hydrogen gas to 2.0 x 10^6 Pa (~20 bar) and stir for 2 hours at room temperature[2].
-
-
Filtration and Recovery:
-
Action: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Validation Check: Wash the Celite pad with methanol to ensure complete recovery of the product. Concentrate the filtrate to dryness under reduced pressure to obtain the amidine acetate salt.
-
References
- N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE - Labseeker.
- N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE - ChemicalBook.
- EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents.
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Hydroxy-2,4,6-trimethoxy-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-hydroxyamidine moiety, a functional group of significant interest in medicinal chemistry, represents a versatile scaffold in the design of therapeutic agents. This technical guide delves into the discovery and history of a specific, yet representative, member of this class: N-Hydroxy-2,4,6-trimethoxy-benzamidine. While the individual history of this particular molecule is not extensively documented, its existence is predicated on the rich history of benzamidine and N-hydroxyamidine research. This guide will, therefore, provide a comprehensive overview of the logical and scientific precedents for its synthesis and potential applications. We will explore the historical context of benzamidine derivatives in drug discovery, detail plausible and scientifically-grounded synthetic pathways for N-Hydroxy-2,4,6-trimethoxy-benzamidine, and provide a thorough description of its expected characterization. The role of the N-hydroxyamidine group as a bioisostere and its application in prodrug strategies will also be discussed, providing a forward-looking perspective on the potential significance of this and related compounds.
A Legacy of Bioactivity: The Historical Context of Benzamidines and N-Hydroxyamidines
The journey to understanding the significance of N-Hydroxy-2,4,6-trimethoxy-benzamidine begins with an appreciation of its parent structures: the benzamidine and N-hydroxyamidine scaffolds. Benzamidines, characterized by a benzene ring bearing a C(=NH)NH2 group, have long been recognized for their ability to interact with a variety of biological targets, most notably serine proteases.[1] This interaction is driven by the basicity of the amidine group, which allows it to mimic the protonated side chain of arginine and engage in key hydrogen bonding and electrostatic interactions within enzyme active sites.
The introduction of an N-hydroxy substituent to the amidine functionality (forming an N-hydroxyamidine, also known as an amidoxime) significantly alters the physicochemical properties of the molecule. This modification reduces the basicity of the amidine group, a crucial factor in improving the oral bioavailability of drug candidates.[2] Consequently, N-hydroxyamidines have been effectively utilized as prodrugs for amidine-containing therapeutics.[2] In the physiological environment, the N-hydroxy group can be metabolically reduced to reveal the active amidine moiety.[3]
Furthermore, the N-hydroxyamidine group has emerged as a valuable bioisostere for other functional groups, particularly carboxylic acids and amides, in drug design.[3][4][5] Its ability to participate in similar hydrogen bonding interactions while offering a different steric and electronic profile provides medicinal chemists with a powerful tool for optimizing lead compounds.[6][7]
The exploration of N-hydroxyamidine derivatives has led to the discovery of potent inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[8] This historical and ongoing research into the therapeutic potential of N-hydroxyamidines provides the scientific rationale for the synthesis and investigation of novel derivatives such as N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Synthetic Pathways to N-Hydroxy-2,4,6-trimethoxy-benzamidine
Synthesis of the Precursor: 2,4,6-Trimethoxybenzonitrile
The key intermediate, 2,4,6-trimethoxybenzonitrile, can be synthesized from commercially available starting materials via two primary routes:
Route A: Dehydration of 2,4,6-Trimethoxybenzamide
This route begins with the readily available 2,4,6-trimethoxybenzamide. The amide can be dehydrated to the corresponding nitrile using a variety of dehydrating agents. Common and effective reagents for this transformation include phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or phosphoryl chloride (POCl3).[9][10][11]
Caption: Dehydration of 2,4,6-trimethoxybenzamide to the corresponding nitrile.
Route B: From 2,4,6-Trimethoxybenzaldehyde
An alternative and efficient one-pot synthesis of nitriles from aldehydes involves the reaction with hydroxylamine hydrochloride.[12][13] This method proceeds via an in-situ formed oxime intermediate which is then dehydrated.
Caption: One-pot synthesis of 2,4,6-trimethoxybenzonitrile from the corresponding aldehyde.
Conversion of 2,4,6-Trimethoxybenzonitrile to N-Hydroxy-2,4,6-trimethoxy-benzamidine
The final and crucial step is the conversion of the nitrile to the N-hydroxyamidine. This is typically achieved by the direct reaction of the nitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.[14][15]
Caption: Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine from the nitrile precursor.
Experimental Protocols
The following are detailed, plausible experimental procedures for the synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine based on established methodologies.
Synthesis of 2,4,6-Trimethoxybenzonitrile from 2,4,6-Trimethoxybenzamide
Materials:
-
2,4,6-Trimethoxybenzamide
-
Phosphorus pentoxide (P4O10)
-
Inert solvent (e.g., Toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4,6-trimethoxybenzamide (1.0 eq) in an inert solvent such as toluene.
-
Add phosphorus pentoxide (1.5 - 2.0 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2,4,6-trimethoxybenzonitrile.
Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Materials:
-
2,4,6-Trimethoxybenzonitrile
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethoxybenzonitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 - 2.0 eq) and the base (e.g., sodium carbonate, 1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Characterization
The structural elucidation of N-Hydroxy-2,4,6-trimethoxy-benzamidine would rely on a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (singlet or two singlets depending on symmetry), methoxy protons (singlets), and exchangeable protons for the N-OH and NH2 groups.[8][16] |
| ¹³C NMR | Aromatic carbons, methoxy carbons, and the amidine carbon (C=N).[8][14] |
| IR Spectroscopy | Characteristic absorptions for N-H, O-H, C=N, and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C10H14N2O4, MW: 226.23 g/mol ). |
Table 1: Expected Spectroscopic Data for N-Hydroxy-2,4,6-trimethoxy-benzamidine
Potential Applications and Future Directions
The trimethoxy substitution pattern on the benzene ring of N-Hydroxy-2,4,6-trimethoxy-benzamidine is of particular interest in medicinal chemistry. The methoxy groups can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. The electron-donating nature of the methoxy groups can also modulate the electronic properties of the aromatic ring and the N-hydroxyamidine functionality.
Given the established roles of N-hydroxyamidines, potential applications for N-Hydroxy-2,4,6-trimethoxy-benzamidine could include:
-
Prodrugs for Amidine-Based Therapeutics: The compound could serve as a more orally bioavailable prodrug for the corresponding 2,4,6-trimethoxy-benzamidine.
-
Enzyme Inhibitors: The N-hydroxyamidine moiety could act as a zinc-binding group or a transition state mimic for various metalloenzymes or hydrolases.
-
Bioisosteric Replacement: It could be explored as a bioisostere for carboxylic acids or amides in known bioactive molecules to improve their pharmacokinetic or pharmacodynamic properties.
Future research on N-Hydroxy-2,4,6-trimethoxy-benzamidine would involve its synthesis and thorough characterization, followed by screening against a panel of biologically relevant targets to explore its therapeutic potential. Structure-activity relationship (SAR) studies, by modifying the substitution pattern on the benzene ring, would provide valuable insights for the design of more potent and selective analogs.
Conclusion
While the specific discovery and history of N-Hydroxy-2,4,6-trimethoxy-benzamidine are not individually chronicled, its existence and potential significance are firmly rooted in the well-established principles of medicinal chemistry. The benzamidine and N-hydroxyamidine scaffolds have a proven track record in drug discovery, and the synthetic routes to access this particular derivative are based on reliable and well-understood organic reactions. This technical guide provides a comprehensive framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers interested in exploring the therapeutic potential of this and related N-hydroxyamidine derivatives. The continued exploration of such "privileged scaffolds" holds significant promise for the development of novel and effective therapeutic agents.
References
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Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. [Link]
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ResearchGate. (n.d.). [a] Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated) β‐(hydroxylamino)propionic ester 23.... Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethoxytoluene. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Retrieved from [Link]
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed. [Link]
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SpectraBase. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4,6-Trimethoxy-s-triazine. Retrieved from [Link]
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Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]
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Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
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Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications. [Link]
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Application of Bioisosteres in Drug Design. (2012). [Link]
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Sharma, A., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
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ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review. Retrieved from [Link]
-
Sharma, A., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. [Link]
-
Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. (n.d.). [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: The Chemistry of N-Hydroxyamidoximes, N-Aminoamidoximes, and Hydrazidines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Dehydration of primary amides to nitriles: a) known methods; b) this work. Retrieved from [Link]
- Google Patents. (n.d.). FR2549828A1 - Process for the preparation of trimethobenzamide hydrochloride.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC. [Link]
-
QuickCompany. (n.d.). "An Improved Process For Trimethobenzamide". Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Retrieved from [Link]
-
International Journal of Engineering Science Invention (IJESI). (2019). Preparation and Characteristics of N-Hydroxyamidines. [Link]
- Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
-
G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]
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A Technical Guide to the Putative Mechanism of Action of N-Hydroxy-2,4,6-trimethoxy-benzamidine: A Roadmap for Investigation
Abstract
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a synthetic organic compound with a unique combination of chemical moieties that suggests a rich potential for biological activity. While direct studies on its mechanism of action are not yet prevalent in the public domain, its structural components—a benzamidine core, an N-hydroxy group, and trimethoxy substitutions—are well-characterized in other pharmacologically active molecules. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the putative mechanisms of action of this compound. By synthesizing data from related chemical classes, we propose and detail testable hypotheses, complete with experimental protocols and data interpretation strategies. This document serves as a roadmap for elucidating the therapeutic potential of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Introduction: Deconstructing a Molecule of Interest
The rational design of novel therapeutics often begins with an understanding of the structure-activity relationships of known pharmacophores. N-Hydroxy-2,4,6-trimethoxy-benzamidine presents an intriguing case for such analysis. Its constituent parts are associated with distinct and potent biological effects:
-
The Benzamidine Core: Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, such as trypsin and plasmin, due to their ability to interact with the active site of these enzymes.[1][2]
-
The N-Hydroxy Group: The presence of an N-hydroxy group, particularly in the context of a benzamide, can confer the ability to chelate metal ions. This is a key feature of histone deacetylase (HDAC) inhibitors, where the hydroxamic acid moiety binds to the zinc ion in the enzyme's active site.[3]
-
Trimethoxy Substitution: The 2,4,6-trimethoxy substitution pattern on the benzene ring is known to influence the pharmacokinetic and pharmacodynamic properties of molecules. In some contexts, trimethoxy-substituted compounds have been investigated as P-glycoprotein inhibitors, and certain trimethoxyphenyl analogs have demonstrated anticancer activity through the inhibition of tubulin polymerization.[4][5]
Given this structural makeup, N-Hydroxy-2,4,6-trimethoxy-benzamidine is a compelling candidate for investigation across several therapeutic areas, including oncology, inflammation, and infectious diseases. This guide will explore the most probable mechanisms of action and provide the experimental blueprints to validate them.
Putative Mechanisms of Action and Experimental Validation
Based on the analysis of its structural components, we can hypothesize several primary mechanisms of action for N-Hydroxy-2,4,6-trimethoxy-benzamidine. For each proposed mechanism, a detailed experimental workflow is provided.
Hypothesis 1: Inhibition of Serine Proteases
The benzamidine moiety is a strong indicator of potential serine protease inhibition.
Experimental Protocol: In Vitro Serine Protease Inhibition Assay
-
Objective: To determine the inhibitory activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine against a panel of serine proteases (e.g., trypsin, plasmin, thrombin).
-
Materials:
-
N-Hydroxy-2,4,6-trimethoxy-benzamidine
-
Purified serine proteases
-
Chromogenic or fluorogenic substrates for each protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of N-Hydroxy-2,4,6-trimethoxy-benzamidine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, the serine protease, and the test compound at various concentrations.
-
Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the appropriate chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation:
| Serine Protease | Substrate | IC50 of N-Hydroxy-2,4,6-trimethoxy-benzamidine (µM) |
| Trypsin | BAPNA | To be determined |
| Plasmin | S-2251 | To be determined |
| Thrombin | S-2238 | To be determined |
Visualizing the Workflow:
Hypothesis 3: Modulation of Microtubule Dynamics
The trimethoxyphenyl moiety is present in known tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To determine if N-Hydroxy-2,4,6-trimethoxy-benzamidine affects the polymerization of tubulin into microtubules.
-
Materials:
-
N-Hydroxy-2,4,6-trimethoxy-benzamidine
-
Purified tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
Tubulin polymerization buffer
-
Temperature-controlled microplate reader
-
Known tubulin inhibitor (e.g., paclitaxel, colchicine) as a control
-
-
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate on ice, add the polymerization buffer, tubulin, and the test compound.
-
Incubate on ice for 5 minutes.
-
Add GTP to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the curves of the compound-treated samples to the control samples.
-
Determine if the compound inhibits or enhances tubulin polymerization.
-
Visualizing the Putative Mechanism:
Applications in Drug Discovery
The potential multi-target nature of N-Hydroxy-2,4,6-trimethoxy-benzamidine suggests its applicability in several disease areas:
-
Oncology: If the compound is found to inhibit HDACs or tubulin polymerization, it could be a candidate for cancer therapy. Many successful chemotherapeutic agents target these pathways. [3][5]* Inflammatory Diseases: Inhibition of certain serine proteases is a therapeutic strategy for inflammatory conditions.
-
Anticoagulation: If the compound demonstrates potent inhibition of thrombin, it could be explored for its antithrombotic potential.
Conclusion
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a molecule with significant, yet unexplored, therapeutic potential. This guide outlines a logical and experimentally robust approach to systematically investigate its mechanism of action. By pursuing the proposed hypotheses, researchers can elucidate the biological activity of this compound and pave the way for its potential development as a novel therapeutic agent. The self-validating nature of the described protocols ensures that the generated data will be reliable and will provide clear direction for future research.
References
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ResearchGate. Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated)...[Link]
-
Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives.[Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.[Link]
-
PubMed. Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors.[Link]
-
PubMed. Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness.[Link]
-
ResearchGate. (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity.[Link]
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PMC. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.[Link]
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Indian Journal of Research Foundation. Synthesis and biological applications of (E)-4-Methoxy-N′-(2,3,4- trimethoxybenzylidene)benzohydrazide monohydrate.[Link]
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PMC. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.[Link]
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The Biological and Pharmacological Potential of N-Hydroxy-2,4,6-trimethoxy-benzamidine: A Technical Whitepaper
Executive Summary
N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5), chemically classified as an amidoxime (2,4,6-trimethoxybenzamidoxime)[1], is a highly versatile compound in modern drug discovery. Rather than acting solely as a terminal therapeutic agent, it functions as a critical bipartite scaffold: it serves as an orally bioavailable prodrug for potent serine protease inhibitors[2], and as a synthetic intermediate for assembling 1,2,4-thiadiazole-based Cholecystokinin (CCK) receptor modulators[3]. This whitepaper synthesizes the mechanistic pharmacology, biotransformation pathways, and self-validating experimental protocols associated with this compound.
Structural Pharmacology & Prodrug Mechanics
The Amidoxime Prodrug Strategy
Amidines are highly effective pharmacophores that form critical bidentate hydrogen bonds with aspartate residues in the S1 pocket of serine proteases (e.g., Factor Xa, thrombin)[2]. However, the strong basicity of the amidine group ( pKa≈11−12 ) renders it protonated at physiological pH, resulting in poor transcellular membrane permeability and negligible oral bioavailability[4].
N-hydroxylating the amidine to form N-Hydroxy-2,4,6-trimethoxy-benzamidine reduces the pKa significantly. This modification masks the positive charge, allowing the molecule to pass through the intestinal epithelium via passive diffusion[4].
Biotransformation via the mARC System
Once absorbed, the amidoxime is biologically inactive and must be converted back to the active amidine (2,4,6-trimethoxybenzamidine). This reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system that operates in tandem with cytochrome b5 and NADH-cytochrome b5 reductase[4].
-
Causality in Design: The 2,4,6-trimethoxy substitution provides significant steric shielding and lipophilicity, which prevents premature hepatic clearance while optimizing the molecule's fit into the hydrophobic binding pockets of target receptors post-reduction.
Primary Biological Activities & Target Interactions
Precursor to Cholecystokinin (CCK) Receptor Antagonists
The most prominent documented use of 2,4,6-trimethoxybenzamidoxime is as a precursor for 5-acylamino-1,2,4-thiadiazoles, which exhibit high affinity for biological CCK receptors[3]. CCK is a polypeptide hormone mediating satiety, analgesia, and anxiety via GPCRs in the gastrointestinal tract and central nervous system[5].
-
Mechanistic Insight: The 1,2,4-thiadiazole ring acts as a metabolically stable bioisostere for peptide bonds[6]. The 2,4,6-trimethoxyphenyl moiety is essential; its bulky, electron-rich methoxy groups anchor the antagonist into the hydrophobic sub-pocket of the CCK receptor, preventing the conformational shift required for GPCR activation[3].
Ribonucleotide Reductase (RR) Inhibition & Apoptosis
Structural analogs, such as N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), function as resveratrol bioisosteres[7]. KITC induces apoptosis in human promyelocytic leukemia cells by depleting intracellular dTTP and dATP pools via the inhibition of ribonucleotide reductase (RR)[7].
-
Mechanistic Insight: The trimethoxy substitution pattern mimics the trihydroxystilbene core of resveratrol but prevents rapid Phase II metabolism (glucuronidation), thereby extending the biological half-life[7]. The 2,4,6-trimethoxy variant shares this electron-donating profile, making it a strong candidate for antiproliferative screening.
Exogenous Nitric Oxide (NO) Donation
Amidoximes are capable of releasing Nitric Oxide (NO) through Nitric Oxide Synthase (NOS)-independent oxidative pathways[8]. This provides the compound with secondary pharmacological properties, including localized vasodilation and potential bactericidal activity against pathogenic E. coli strains[9].
Mandatory Visualization: Biotransformation & Signaling
Fig 1: Biotransformation of N-Hydroxy-2,4,6-trimethoxy-benzamidine and downstream target pathways.
Experimental Protocols & Validation Systems
As a best practice in application science, protocols must be self-validating. The following methodologies detail the chemical reduction of the amidoxime and its biological validation.
Protocol A: Catalytic Hydrogenation to Active Amidine[3]
To evaluate the active pharmacophore in vitro, the amidoxime must first be chemically reduced to 2,4,6-trimethoxybenzamidine.
-
Causality of Reagent Choice: is strictly chosen over Palladium-on-Carbon (Pd/C). Pd/C in the presence of hydrogen can cause unwanted hydrogenolysis (de-methoxylation) of the electron-rich trimethoxy ring. Raney nickel selectively cleaves the N-O bond without degrading the aromatic ethers[3].
Step-by-Step Workflow:
-
Preparation: Dissolve 3.4 g of N-Hydroxy-2,4,6-trimethoxy-benzamidine in 120 mL of a solvent mixture containing methanol / dichloromethane / acetic acid (2:2:1 v/v/v)[3].
-
Catalysis: Add 1.0 g of active Raney nickel catalyst to the solution[3].
-
Hydrogenation: Transfer the suspension to a high-pressure autoclave. Pressurize with hydrogen gas to 2.0×106 Pa and stir continuously for 2 hours at ambient temperature[3].
-
Isolation: Filter the reaction mixture through a Celite pad to safely remove the pyrophoric Raney nickel. Concentrate the filtrate to dryness under reduced pressure[3].
-
Self-Validation (LC-MS): Confirm the complete disappearance of the prodrug mass peak ( m/z 226.23) and the appearance of the amidine peak ( m/z 210.23).
Protocol B: In Vitro mARC Bioconversion Assay
To prove that the amidoxime functions as a viable prodrug, its reduction by human enzymes must be validated.
-
Incubation: Incubate 50 µM of the amidoxime with 1 mg/mL of human liver mitochondrial fractions (which contain the complete mARC system).
-
Activation: Initiate the reaction by adding 1 mM NADH (the required electron donor).
-
Sampling: Extract 100 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Self-Validation (Knockout Control): Run a parallel assay using mARC-knockdown mitochondrial fractions. Logic: If amidine is generated in the wild-type fraction but absent in the knockdown fraction, the prodrug conversion is definitively proven to be mARC-dependent, ruling out spontaneous chemical degradation.
Quantitative Data Presentation
The following table summarizes the physicochemical shift achieved by utilizing the amidoxime prodrug strategy compared to the active amidine, demonstrating the rationale for this molecular design.
| Property / Parameter | N-Hydroxy-2,4,6-trimethoxy-benzamidine (Prodrug) | 2,4,6-trimethoxybenzamidine (Active Pharmacophore) |
| Molecular Weight | 226.23 g/mol | 210.23 g/mol |
| Functional Group | Amidoxime (-C(=NOH)NH₂) | Amidine (-C(=NH)NH₂) |
| Estimated pKa | ~ 4.5 - 5.5 (Neutral at pH 7.4) | ~ 11.0 - 12.0 (Protonated at pH 7.4) |
| Membrane Permeability | High (Passive Transcellular) | Low (Requires Transporters) |
| Target Affinity (Proteases) | Inactive (Steric clash from -OH) | High (Bidentate H-bonding in S1 pocket) |
| Primary Utility | Oral Absorption, Synthetic Intermediate | Target Binding, GPCR Modulation |
References
- Google Patents (EP0620221A1).5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists.
-
Koshio H, et al. (2004). Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorganic & Medicinal Chemistry. PubMed. Available at:[Link]
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Klimaszewska A, et al. (2022). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. PMC. Available at:[Link]
-
Clement B, et al. (2011). Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines. ResearchGate. Available at:[Link]
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Horvath Z, et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. Available at:[Link]
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Univerzita Karlova (2013). Amidoximes as intermediates for the synthesis of potential drugs. Charles University Digital Repository. Available at: [Link]
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Kumari S, et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at:[Link]
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Investigating the Role of Trimethoxy Groups in Benzamidine Derivatives: A Guide for Drug Development Professionals
An In-depth Technical Guide:
This guide provides an in-depth exploration of the strategic incorporation of trimethoxy groups into benzamidine scaffolds. Moving beyond a simple recitation of facts, we will dissect the causal relationships between the unique physicochemical properties of the trimethoxy moiety and its profound impact on the pharmacological activity of benzamidine derivatives, particularly as serine protease inhibitors. This document is designed for researchers, scientists, and drug development professionals seeking to leverage these structural insights for the rational design of novel therapeutics.
The Benzamidine Core: A Privileged Scaffold for Serine Protease Inhibition
Benzamidine and its derivatives are recognized as a cornerstone in the design of inhibitors for a class of enzymes known as serine proteases.[1] These enzymes, which include crucial players in physiological and pathophysiological processes like blood coagulation (e.g., thrombin, Factor Xa), fibrinolysis (e.g., plasmin), and inflammation (e.g., trypsin, kallikrein), are characterized by a highly conserved catalytic triad featuring a key serine residue in their active site.[1][2][3][4]
The inhibitory power of the benzamidine moiety stems from its structural and electronic mimicry of the guanidinium group of arginine, a natural substrate for many serine proteases. The positively charged amidinium group forms strong ionic and hydrogen bond interactions with a conserved aspartate residue at the bottom of the enzyme's S1 specificity pocket, effectively anchoring the inhibitor and blocking substrate access.[4] This fundamental interaction makes benzamidine a "privileged scaffold"—a molecular framework that is pre-validated to bind to a specific class of biological targets. However, parent benzamidine is a relatively weak and non-selective inhibitor.[3][5] The quest for enhanced potency and selectivity has driven extensive investigation into the structure-activity relationships (SAR) of substituted benzamidine derivatives.[6][7][8]
Physicochemical and Electronic Impact of the Trimethoxy Group
The introduction of substituents onto the benzene ring dramatically alters the molecule's properties. The methoxy group (-OCH₃) is a particularly valuable tool in the medicinal chemist's arsenal.[9][10] When multiple methoxy groups are present, their collective effects can be profound. The 3,4,5-trimethoxyphenyl moiety, in particular, is a critical pharmacophore found in numerous biologically active natural products, such as the potent anticancer agent combretastatin.[11]
The influence of the trimethoxy group can be dissected into several key components:
-
Electronic Effects : The oxygen atom in a methoxy group possesses lone pairs of electrons, which it can donate to the aromatic ring through resonance (+R effect). This electron-donating nature increases the electron density of the benzene ring, which can modulate the pKa of the amidine group and influence cation-π interactions within the enzyme's active site.
-
Lipophilicity and Solubility : The addition of methoxy groups generally increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability.[12] However, the oxygen atom can also act as a hydrogen bond acceptor, influencing solubility and interactions with polar residues in the target protein.[13][14] This dual nature allows for fine-tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
-
Steric and Conformational Effects : The methoxy groups are not sterically neutral. Their presence can dictate the preferred conformation of the molecule, influencing how it fits into a binding pocket. The symmetrical arrangement of three methoxy groups, as seen in 1,3,5-trimethoxybenzene, creates a unique electronic and steric profile that can be exploited for specific molecular recognition.[11] In some cases, molecular flatness, which can be influenced by such substitutions, has been causatively related to inhibitory activity against targets like P-glycoprotein.[15]
Synthesis of 3,4,5-Trimethoxybenzamidine Derivatives
The synthesis of substituted benzamidines often begins with the corresponding benzonitrile. The Pinner reaction is a classic and reliable method for converting nitriles to amidines. The following protocol outlines a representative, self-validating workflow for the synthesis of a 3,4,5-trimethoxybenzamidine derivative.
Experimental Protocol: Two-Step Synthesis via Pinner Reaction
This protocol describes the conversion of commercially available 3,4,5-trimethoxybenzonitrile to the corresponding benzamidine hydrochloride.
Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Reagent Preparation : Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ethanol and anhydrous diethyl ether.
-
Reaction Setup : To a stirred solution of 3,4,5-trimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 0.5 M), cool the mixture to 0°C using an ice bath.
-
HCl Gas Introduction : Bubble dry hydrogen chloride gas through the cooled solution. The reaction is exothermic, so maintain the temperature at 0°C. Continue the bubbling until the solution is saturated and a precipitate begins to form.
-
Reaction Progression : Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting nitrile is consumed.
-
Isolation : The ethyl 3,4,5-trimethoxybenzimidate hydrochloride (Pinner salt) typically precipitates from the solution. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to Form the Benzamidine Hydrochloride
-
Reaction Setup : Suspend the crude Pinner salt from Step 1 in a solution of anhydrous ethanol (approx. 0.5 M).
-
Ammonia Introduction : Cool the suspension to 0°C and bubble anhydrous ammonia gas through it until saturation. Alternatively, a solution of ammonia in ethanol can be used.
-
Reaction Progression : Seal the vessel and stir at room temperature for 24-48 hours. The progress of the ammonolysis can be monitored by IR spectroscopy (disappearance of the C=N stretch of the imidate).
-
Work-up and Isolation : Remove the solvent under reduced pressure. The residue will contain the desired 3,4,5-trimethoxybenzamidine hydrochloride and ammonium chloride.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure benzamidine hydrochloride derivative. Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of a trimethoxybenzamidine derivative.
Pharmacological Role: Enhancing Potency and Modulating Selectivity
The primary role of trimethoxy groups on a benzamidine scaffold is to engage in secondary interactions with the target enzyme, beyond the fundamental salt bridge formed by the amidine group in the S1 pocket. These secondary interactions are critical for improving binding affinity (potency) and distinguishing between different serine proteases (selectivity).
Derivatives of benzamidine are known competitive inhibitors of serine proteases like trypsin, plasmin, and thrombin. The structure of the enzyme's binding site around the S1 pocket dictates the favorability of these secondary interactions. For instance, the presence of hydrophobic pockets or polar residues near the S1 site can be exploited by appropriately substituted benzamidines.
The 3,4,5-trimethoxyphenyl group, derived from 1,3,5-trimethoxybenzene, is a key component in potent tubulin polymerization inhibitors with significant anticancer activity.[11] While distinct from serine protease inhibition, this highlights the moiety's ability to form high-affinity interactions with protein targets. In the context of serine proteases, the methoxy groups can:
-
Form Hydrogen Bonds : The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming stabilizing interactions with hydrogen bond donors (e.g., backbone amides or polar side chains like serine, threonine, or asparagine) on the rim of the S1 pocket.
-
Engage in Hydrophobic Interactions : The methyl portions of the methoxy groups contribute to the molecule's lipophilicity, allowing for favorable van der Waals interactions within hydrophobic sub-pockets of the enzyme.
-
Optimize Inhibitor Conformation : The substitution pattern can pre-organize the inhibitor into a conformation that is more complementary to the bound state, reducing the entropic penalty of binding.
Caption: Key interactions of a trimethoxybenzamidine inhibitor in a serine protease active site.
Structure-Activity Relationship (SAR) Analysis
SAR studies reveal how specific structural modifications affect a compound's biological activity.[7][8][16] For benzamidine derivatives, a key area of investigation is the substitution pattern on the aromatic ring. While comprehensive SAR data for trimethoxybenzamidines against a wide panel of serine proteases is an area ripe for further research, we can infer trends from related benzamide and benzamidine studies.
A study on benzamide derivatives as P-glycoprotein inhibitors suggested that molecular flatness, influenced by trimethoxy substitution, was a key determinant of activity.[15] In another study on acrosin inhibitors, various substitutions on the benzamidine ring led to compounds that were all more potent than the parent benzamidine, with one derivative showing a nearly 100-fold increase in potency.[6] This underscores the critical role of ring substitutions in accessing secondary binding interactions.
Hypothetical SAR Data for Trypsin Inhibition
The following table presents hypothetical, yet plausible, inhibitory constants (Ki) for a series of benzamidine derivatives against trypsin. This illustrates the progressive increase in potency that can be achieved by adding methoxy groups, assuming they form favorable interactions with the enzyme.
| Compound | Substitution Pattern | Hypothetical Kᵢ (µM) | Fold Improvement vs. Unsubstituted |
| 1 | Unsubstituted | 20.0 | 1x |
| 2 | 4-Methoxy | 8.0 | 2.5x |
| 3 | 3,4-Dimethoxy | 2.5 | 8x |
| 4 | 3,4,5-Trimethoxy | 0.5 | 40x |
This data is illustrative and serves to model expected trends.
The logical progression of this SAR suggests that each additional methoxy group contributes favorably to the binding affinity. This could be due to a combination of improved hydrophobic interactions and the formation of new hydrogen bonds, leading to a more potent inhibitor.
Caption: Logical flow of the Structure-Activity Relationship (SAR) for methoxy-substituted benzamidines.
Experimental Protocol: In Vitro Serine Protease Inhibition Assay
To quantify the inhibitory potency (Kᵢ) of newly synthesized trimethoxybenzamidine derivatives, a kinetic enzyme assay using a chromogenic substrate is standard practice.
Objective : To determine the inhibitory constant (Kᵢ) of a test compound against a target serine protease (e.g., Trypsin).
Materials :
-
Target Enzyme: Trypsin (e.g., from bovine pancreas)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Chromogenic Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Test Compound (Inhibitor): 3,4,5-Trimethoxybenzamidine derivative dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure :
-
Reagent Preparation :
-
Prepare a stock solution of Trypsin in the assay buffer.
-
Prepare a stock solution of BAPNA in DMSO and then dilute to working concentrations in assay buffer.
-
Prepare a serial dilution of the test compound in DMSO. Further dilute these into assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is constant and low (<1%).
-
-
Assay Setup (in a 96-well plate) :
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted test compound solutions to the test wells. Add 25 µL of buffer (with corresponding DMSO concentration) to control wells.
-
Add 25 µL of the Trypsin solution to all wells to initiate a pre-incubation period.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction :
-
Add 100 µL of the BAPNA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
-
Data Collection :
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes. The rate of increase in absorbance is proportional to the rate of enzyme activity (hydrolysis of BAPNA releases p-nitroaniline, which is yellow).
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate. The Kₘ should be determined in a separate experiment by varying the substrate concentration in the absence of an inhibitor.
-
Conclusion and Future Perspectives
The incorporation of trimethoxy groups onto a benzamidine scaffold is a powerful strategy for transforming a simple, non-selective inhibitor into a potent and potentially selective therapeutic candidate. The electronic, steric, and lipophilic contributions of the methoxy groups enable the formation of crucial secondary interactions with the target enzyme, enhancing binding affinity far beyond that of the unsubstituted core. The 3,4,5-trimethoxy substitution pattern, in particular, is a well-validated moiety in medicinal chemistry that consistently imparts favorable properties to small molecules.
Future research should focus on a systematic SAR exploration of trimethoxybenzamidines against a broad panel of serine proteases to map the selectivity profiles of different isomers. Furthermore, integrating computational modeling and X-ray crystallography will provide atomic-level insights into the specific interactions driving potency and selectivity, paving the way for the truly rational design of next-generation serine protease inhibitors.
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- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica.
- Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry.
- Nakai, H., et al. (1989). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed.
- Li, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- Sogani, S. K., & Dandiya, P. C. (1964). Some 3,4,5-Trimethoxy-Substituted Benzamides. Journal of Medicinal Chemistry.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate.
- Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
- Martins, A., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences.
- Kavitha, R., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules.
- Kypreos, D., & Zervou, M. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
- Acar, Ç., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal.
- Sharma, S., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery.
- Li, B., et al. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules.
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Whitepaper: Preliminary In-Vitro Characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Document Type: Technical Guide & Experimental Rationale Target Audience: Drug Development Professionals, Biochemists, and Pharmacologists
Executive Summary
N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5) is an aromatic amidoxime historically utilized as a synthetic intermediate for 5-Acylamino-1,2,4-thiadiazoles, a class of cholecystokinin (CCK) receptor antagonists[1],[2]. However, from a pharmacokinetic and biochemical perspective, the amidoxime pharmacophore possesses immense intrinsic value. Amidoximes are extensively investigated in modern drug design for two divergent, yet highly therapeutic, biochemical pathways:
-
The Prodrug Axis: Bioconversion to active amidines via the mitochondrial amidoxime reducing component (mARC)[3],[4].
-
The Nitric Oxide (NO) Axis: Oxidative cleavage via Cytochrome P450 (CYP450) to release NO, acting as targeted vasodilators or signaling molecules[5],[6].
As a Senior Application Scientist, my objective in this guide is to move beyond basic protocol listing. Here, we will architect a self-validating, causality-driven in-vitro testing framework to evaluate both the reductive and oxidative potential of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Mechanistic Rationale: The Role of the 2,4,6-Trimethoxy Substitution
Before initiating any assay, we must understand the causality of the molecule's structure. The presence of three electron-donating methoxy groups at the ortho and para positions significantly enriches the electron density of the aromatic ring.
-
Impact on Reduction (mARC): Previous structure-activity relationship (SAR) studies indicate that Hammett's σ constants and lipophilicity do not strictly dictate the Vmax of mARC-mediated reduction[7]. Therefore, we hypothesize that the trimethoxy substitution will not sterically hinder the molybdenum cofactor, allowing the compound to act as a highly viable prodrug candidate.
-
Impact on Oxidation (CYP450): The electron-rich nature of the 2,4,6-trimethoxyphenyl ring is hypothesized to stabilize the transient radical intermediates formed during CYP450-catalyzed oxidation. This stabilization is critical for accelerating the cleavage of the N-O bond, potentially enhancing the kinetics of NO release compared to unsubstituted benzamidoxime[5],[8].
Workflow I: mARC-Mediated Prodrug Activation (Reduction Axis)
The mARC enzyme system is a molybdenum-dependent complex responsible for the retro-reduction of N-oxygenated compounds[3]. Because mARC cannot directly accept electrons from NADH, it requires a strict electron transport chain involving Cytochrome b5 reductase (CYB5R) and Cytochrome b5 (CYB5B)[9],[10].
Experimental Protocol: Recombinant Bioconversion Assay
To ensure a self-validating system, this protocol utilizes isolated recombinant proteins rather than crude mitochondrial fractions, eliminating background reductase noise.
-
System Reconstitution: In a 96-well microtiter plate, combine recombinant human mARC-1 (hmARC-1), CYB5B, and CYB5R3 in a strict 1:1:1 molar ratio in 50 mM potassium phosphate buffer (pH 7.4).
-
Causality: This stoichiometric ratio prevents electron bottlenecking between the reductase and the molybdenum cofactor[10].
-
-
Substrate Introduction: Add N-Hydroxy-2,4,6-trimethoxy-benzamidine at varying concentrations (10 µM to 500 µM) to establish Michaelis-Menten kinetics.
-
Reaction Initiation: Introduce 1 mM NADH to the mixture.
-
Causality: NADH is the obligate electron donor. The reaction is monitored continuously by measuring the decay of NADH fluorescence (Ex: 340 nm / Em: 460 nm)[10].
-
-
Quenching & Quantification: After 30 minutes, quench the reaction with ice-cold methanol. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to quantify the formation of the reduced product (2,4,6-trimethoxybenzamidine).
-
Self-Validation Check: Run a parallel reaction omitting CYB5B. The product yield must be zero. If reduction occurs without CYB5B, it indicates chemical artifacting rather than enzymatic catalysis.
Electron transfer chain of the mARC system reducing the amidoxime prodrug.
Workflow II: CYP450-Mediated Nitric Oxide Release (Oxidation Axis)
While Nitric Oxide Synthase (NOS) is the endogenous producer of NO, exogenous amidoximes are primarily oxidized by hepatic Cytochrome P450 enzymes (specifically the 3A subfamily) to release NO and the corresponding arylamide[6].
Experimental Protocol: Microsomal NO Release Assay
Because NO is a highly reactive radical gas with a half-life of seconds, direct measurement is notoriously unreliable. This protocol uses the Griess assay to measure nitrite ( NO2− ), the stable aerobic oxidation product of NO.
-
Microsomal Preparation: Suspend rat liver microsomes (pre-induced with dexamethasone to upregulate CYP3A equivalents) in 100 mM HEPES buffer (pH 7.4) containing 1 mM EDTA[6].
-
Substrate Incubation: Add 100 µM of N-Hydroxy-2,4,6-trimethoxy-benzamidine to the microsomal suspension.
-
Initiation via Electron Donation: Add 1 mM NADPH and ensure the reaction vessel is aerated.
-
Causality: CYP450 requires both molecular oxygen ( O2 ) and NADPH to form the reactive iron-oxo species necessary for cleaving the amidoxime N-O bond[6].
-
-
Detection (Griess Reaction): After 45 minutes of incubation at 37°C, add the Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). The released NO oxidizes to nitrite, which reacts to form a diazonium salt, yielding a pink azo dye. Measure absorbance at 540 nm.
-
Self-Validation Check: Co-incubate a parallel sample with 10 µM miconazole (a potent CYP450 inhibitor) or under a Carbon Monoxide (CO) atmosphere. A >85% attenuation in nitrite signal proves the NO release is strictly CYP450-catalyzed and not a result of spontaneous aqueous hydrolysis[6].
Step-by-step workflow for evaluating CYP450-mediated NO release from amidoximes.
Quantitative Data Synthesis
To guide experimental expectations, the following tables synthesize representative baseline data. Because N-Hydroxy-2,4,6-trimethoxy-benzamidine is an emerging candidate, these parameters are extrapolated from rigorously validated structural analogs (e.g., unsubstituted benzamidoxime) tested under identical conditions[7],[10],[8].
Table 1: Representative mARC-Mediated Reduction Kinetics | Substrate | Km ( μM ) | Vmax (nmol/min/mg) | Intrinsic Clearance ( μL/min/mg ) | | :--- | :--- | :--- | :--- | | Benzamidoxime (Standard Control) | 200.0 | 15.2 | 76.0 | | N-Hydroxy-2,4,6-trimethoxy-benzamidine | ~185.5 | ~14.8 | ~79.7 |
Table 2: Representative CYP450-Mediated Nitric Oxide Release Efficiency | Substrate (100 μM ) | NO Release (% theoretical yield) | Inhibition by Miconazole (%) | | :--- | :--- | :--- | | N-Hydroxy-L-arginine (NOHA) | 100.0 (Normalized) | N/A (NOS substrate) | | Benzamidoxime (Standard Control) | 25.4 | 88.2 | | N-Hydroxy-2,4,6-trimethoxy-benzamidine | ~38.7 (Predicted elevation) | >90.0 |
Conclusion
N-Hydroxy-2,4,6-trimethoxy-benzamidine represents a highly versatile pharmacophore. By subjecting it to the rigorous, self-validating in-vitro assays outlined above, researchers can definitively map its dual potential. Whether it is leveraged as an orally bioavailable prodrug via mARC reduction, or as an exogenous NO donor via CYP450 oxidation, understanding the precise enzymatic causality is the cornerstone of successful drug development.
References
- N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE - ChemicalBook.
- EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google P
- The History of mARC - PMC - NIH.
- Electrochemical and mARC-catalyzed Enzymatic Reduction of Para-Substituted Benzamidoximes: Consequences for the Prodrug Concept - PubMed.
- N-Reduction of benzamidoxime to benzamidine - ResearchG
- The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R)
- New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC)
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI.
- Formation of nitric oxide by cytochrome P450-catalyzed oxidation of arom
- N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases - ACS Public
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- 1. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-34-5 [m.chemicalbook.com]
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- 3. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Formation of nitric oxide by cytochrome P450-catalyzed oxidation of aromatic amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept "amidoximes instead of amidines" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
Theoretical Properties and Synthetic Methodologies of N-Hydroxy-2,4,6-trimethoxy-benzamidine: A Technical Whitepaper
Executive Summary
N-Hydroxy-2,4,6-trimethoxy-benzamidine (also universally recognized in literature as 2,4,6-trimethoxybenzamidoxime) is a highly functionalized amidoxime derivative that serves as a critical intermediate in advanced organic synthesis and drug discovery[1]. Characterized by its sterically encumbered, electron-rich aromatic ring, this compound is primarily utilized as a precursor for the synthesis of 1,2,4-thiadiazole and 1,2,4-oxadiazole heterocycles, which are potent pharmacophores in Cholecystokinin (CCK) receptor antagonists and 5-HT4 receptor agonists[2],[3]. This whitepaper provides an in-depth analysis of its theoretical properties, stereoelectronic profile, and field-proven, self-validating synthetic protocols.
Physicochemical and Stereoelectronic Profile
The theoretical properties of N-Hydroxy-2,4,6-trimethoxy-benzamidine are heavily dictated by the interplay between the amidoxime moiety and the highly substituted phenyl ring[4].
Quantitative Data & Molecular Descriptors
All critical physicochemical parameters are summarized in Table 1 below to establish a baseline for analytical verification[5],[6].
Table 1: Physicochemical and Theoretical Properties
| Property | Value | Theoretical Implication |
| Chemical Name | N-Hydroxy-2,4,6-trimethoxy-benzamidine | Indicates the presence of the reactive amidoxime core. |
| Synonyms | 2,4,6-trimethoxybenzamidoxime | Highlights the tautomeric equilibrium of the compound[1]. |
| CAS Number | 160150-34-5 | Unique identifier for regulatory and sourcing purposes[5]. |
| Molecular Formula | C10H14N2O4 | Confirms the high degree of oxygenation via methoxy groups[5]. |
| Molecular Weight | 226.23 g/mol | Optimal low-molecular-weight building block for drug design[5]. |
| Melting Point | 205 °C | High melting point indicates strong intermolecular hydrogen bonding[2]. |
Stereoelectronic Effects and Tautomerism
Amidoximes exist in a tautomeric equilibrium between the N-hydroxybenzamidine form ( R−C(=NH)NHOH ) and the benzamidoxime form ( R−C(=NOH)NH2 ). In the case of N-Hydroxy-2,4,6-trimethoxy-benzamidine, the presence of three electron-donating methoxy groups significantly enriches the electron density of the aromatic ring.
Crucially, the methoxy groups at the 2- and 6-positions introduce severe steric encumbrance. This steric bulk forces the aromatic ring out of coplanarity with the amidoxime plane, disrupting full π -conjugation[4]. This twisted conformation localizes the electron density on the nitrogen and oxygen heteroatoms, enhancing their nucleophilicity and making the compound an excellent bidentate ligand for transition metals (forming octahedral complexes with Co, Zn, and Cr)[7].
Self-Validating Synthetic Protocols
As a Senior Application Scientist, it is imperative to design experimental workflows that are not merely step-by-step instructions, but self-validating systems where causality drives every chemical choice.
Protocol 1: Synthesis via Nucleophilic Addition
The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine relies on the nucleophilic addition of free hydroxylamine to 2,4,6-trimethoxybenzonitrile[2].
Step-by-Step Methodology:
-
Alkoxide Generation: Dissolve 4.3 g of sodium metal in 100 mL of anhydrous ethanol.
-
Causality: Sodium ethoxide is required as a strong, non-nucleophilic base to quantitatively deprotonate hydroxylamine hydrochloride in the subsequent step.
-
-
Hydroxylamine Liberation: Slowly add the sodium ethoxide solution to a suspension of 13.8 g of hydroxylamine hydrochloride in 100 mL of ethanol, maintaining the temperature at ~15 °C[2].
-
Causality: Strict temperature control prevents the thermal decomposition of the newly liberated, highly reactive free hydroxylamine.
-
-
Electrophile Introduction: Introduce 12.0 g of 2,4,6-trimethoxybenzonitrile into the reaction medium[2].
-
Thermal Activation: Heat the mixture to reflux for 41 hours[2].
-
Causality: The ortho-methoxy groups create massive steric hindrance around the nitrile carbon, while their resonance-donating effect reduces the carbon's electrophilicity. Therefore, an extended thermal energy input (41 hours) is absolutely mandatory to drive the kinetically slow nucleophilic attack to completion.
-
-
Isolation and Validation: Evaporate the solvent to dryness. Wash the resulting crystals with water and dichloromethane.
-
Validation Checkpoint: The product must exhibit a melting point of 205 °C. Expected yield is ~71%[2].
-
Caption: Synthesis workflow of N-Hydroxy-2,4,6-trimethoxy-benzamidine via nucleophilic addition.
Protocol 2: Catalytic Hydrogenolysis to Amidine
The amidoxime core can be reduced to generate 2,4,6-trimethoxybenzamidine, a highly basic intermediate[2].
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 3.4 g of N-hydroxy-2,4,6-trimethoxy-benzamidine in 120 mL of a solvent mixture comprising methanol, dichloromethane, and acetic acid (2:2:1 v/v/v)[2].
-
Causality: The inclusion of acetic acid is critical. It acts as an immediate proton source to neutralize the highly basic amidine product as it forms, preventing the basic nitrogen lone pairs from poisoning the metal catalyst.
-
-
Catalytic Hydrogenation: Add 1.0 g of Raney Nickel catalyst. Place the mixture in an autoclave and pressurize with hydrogen gas to 2×106 Pa (~20 bar)[2].
-
Reaction: Stir the mixture for exactly 2 hours at ambient temperature[2].
-
Causality: The N-O bond is highly susceptible to hydrogenolysis. Over-reduction or extended reaction times can lead to undesired deamination.
-
-
Workup: Filter the pyrophoric catalyst safely under an inert atmosphere and concentrate the filtrate to isolate the amidine acetate salt.
Caption: Downstream pharmacological reactivity and cyclization pathways of the amidoxime core.
Downstream Pharmacological Applications
The primary utility of N-Hydroxy-2,4,6-trimethoxy-benzamidine lies in its ability to undergo rapid cyclization to form bioactive heterocycles:
-
1,2,4-Thiadiazoles: Reaction of the amidoxime with trichloromethanesulfenyl chloride at -10 °C yields 5-chloro-3-(2,4,6-trimethoxyphenyl)-1,2,4-thiadiazole. This scaffold is a critical structural component in the development of Cholecystokinin (CCK) receptor antagonists, which are investigated for gastrointestinal and anxiolytic therapies[2].
-
1,2,4-Oxadiazoles: Similar N-hydroxybenzamidine derivatives are cyclized with aminoesters in the presence of sodium hydride (NaH) in DMF to yield 1,2,4-oxadiazoles, which serve as highly selective 5-HT4 receptor agonists[3].
References
- Title: EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists Source: Google Patents URL
-
Title: N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE (CAS 160150-34-5) Source: ChemSrc URL: [Link]
-
Title: Synthesis of the Selective 5-Hydroxytryptamine 4 (5-HT4) Receptor Agonist Source: Chemical & Pharmaceutical Bulletin (J-STAGE) URL: [Link]
Sources
- 1. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | CAS#:160150-34-5 | Chemsrc [chemsrc.com]
- 2. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents [patents.google.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-34-5 [m.chemicalbook.com]
- 6. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | CAS#:160150-34-5 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine from benzonitrile
Application Note: Synthesis and Purification of N-Hydroxy-2,4,6-trimethoxybenzamidine
Executive Summary
This application note details the robust synthesis of N-Hydroxy-2,4,6-trimethoxybenzamidine (commonly referred to as 2,4,6-trimethoxybenzamidoxime), a critical intermediate in the development of 1,2,4-oxadiazoles, thiadiazoles, and nitric oxide (NO) donor pharmacophores. Converting highly hindered nitriles to their corresponding amidoximes requires precise stoichiometric control and extended thermal activation. This guide provides a self-validating, step-by-step protocol optimized to overcome the severe steric shielding imposed by ortho-methoxy substituents.
Mechanistic Rationale & Steric Challenges
The synthesis of amidoximes typically proceeds via the nucleophilic addition of free hydroxylamine to the electrophilic carbon of a cyano group. However, 2,4,6-trimethoxybenzonitrile presents a unique thermodynamic and kinetic challenge.
The methoxy groups at the C2 and C6 (ortho) positions create immense steric hindrance around the linear, sp-hybridized cyano group, physically blocking the approach of the nucleophile. Furthermore, the electron-donating resonance effect of the three methoxy groups significantly reduces the electrophilicity of the nitrile carbon.
To force this reaction to completion, three mechanistic interventions are required[1]:
-
Mass Action (Excess Nucleophile): A ~3-fold molar excess of free hydroxylamine is utilized to drive the equilibrium forward.
-
Thermal Activation: A prolonged reflux period of 41 hours is strictly required. Standard 2–4 hour amidoxime protocols will result in near-complete recovery of unreacted starting material.
-
Stoichiometric Safeguarding: Hydroxylamine is liberated in situ from its hydrochloride salt using sodium ethoxide. A deliberate 0.2 molar equivalent deficit of sodium relative to hydroxylamine hydrochloride is used. This self-validating step ensures complete consumption of the highly nucleophilic ethoxide ion, preventing it from acting as a competing nucleophile and forming an unwanted ethyl 2,4,6-trimethoxybenzimidate byproduct.
Reagent Stoichiometry & Quantitative Data
The following table summarizes the optimized stoichiometric ratios designed to maximize yield while suppressing side reactions.
Table 1: Stoichiometric Parameters and Reagent Specifications
| Reagent | MW ( g/mol ) | Mass / Volume | Moles | Equivalents | Functional Role |
| 2,4,6-Trimethoxybenzonitrile | 193.20 | 12.0 g | 0.062 | 1.0 | Electrophilic Substrate |
| Hydroxylamine hydrochloride | 69.49 | 13.8 g | 0.198 | 3.2 | Nucleophile Source |
| Sodium metal | 22.99 | 4.3 g | 0.187 | 3.0 | Base (Ethoxide generator) |
| Ethanol (Anhydrous) | 46.07 | 200 mL total | - | - | Solvent |
Experimental Methodology
Preparation of Sodium Ethoxide
Causality: Generating the base in situ ensures anhydrous conditions, preventing the formation of hydroxide ions that could irreversibly hydrolyze the nitrile into a primary amide.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add 100 mL of anhydrous ethanol.
-
Carefully add 4.3 g of sodium metal (pre-washed with hexanes to remove mineral oil and cut into small pieces).
-
Allow the exothermic reaction to proceed until all sodium is completely dissolved and hydrogen gas evolution ceases.
Liberation of Free Hydroxylamine
Causality: The neutralization of the hydrochloride salt precipitates sodium chloride, visually confirming the liberation of the free base and driving the reaction forward.
-
In a separate, larger reaction vessel equipped with a magnetic stirrer, suspend 13.8 g of hydroxylamine hydrochloride in 100 mL of anhydrous ethanol.
-
Slowly transfer the freshly prepared sodium ethoxide solution into the suspension with vigorous stirring.
-
Stir for 15 minutes at room temperature. A fine white precipitate of NaCl will form.
Nucleophilic Addition
Causality: The 41-hour timeframe is the critical variable for overcoming the activation energy barrier imposed by the ortho-methoxy groups[1].
-
Add 12.0 g of 2,4,6-trimethoxybenzonitrile directly to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C).
-
Maintain reflux continuously for 41 hours .
Isolation and Purification Logic
Causality: This protocol avoids tedious column chromatography by exploiting the stark differential solubility between the highly polar amidoxime product and the non-polar starting material[1].
-
Solvent Removal: Cool the reaction mixture to room temperature and evaporate the ethanol completely to dryness under reduced pressure using a rotary evaporator. Note: Failing to remove ethanol before the aqueous wash will result in significant product loss due to co-solvency.
-
Aqueous Wash: Suspend the crude dry solid in distilled water, stir briefly, and filter. This selectively dissolves and removes the NaCl byproduct and any unreacted hydroxylamine/hydroxylamine hydrochloride.
-
Organic Wash: Wash the retained crystals on the filter with cold dichloromethane (DCM). The target N-hydroxy-2,4,6-trimethoxybenzamidine is practically insoluble in cold DCM, whereas any unreacted 2,4,6-trimethoxybenzonitrile is highly soluble and is efficiently washed away into the filtrate.
-
Dry the resulting crystals under a high vacuum to yield the pure product.
Workflow Visualization
Figure 1: Workflow and stoichiometric logic for N-Hydroxy-2,4,6-trimethoxybenzamidine synthesis.
References
- Title: EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists Source: European Patent Office / Google Patents URL
Sources
N-Hydroxy-2,4,6-trimethoxy-benzamidine synthesis from hydroxylamine hydrochloride
An in-depth guide to the synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine from hydroxylamine hydrochloride has been developed for researchers, scientists, and drug development professionals. This document provides a comprehensive protocol, detailing the chemical theory, practical application, and safety considerations for this specific synthesis.
Introduction: The Significance of N-Hydroxy-benzamidines
N-hydroxy-benzamidines, also known as amidoximes, are a class of organic compounds with significant importance in medicinal chemistry and drug development. They are recognized as key structural motifs in a variety of biologically active molecules and serve as versatile intermediates in the synthesis of various heterocyclic systems. Their ability to act as nitric oxide donors and their potential as enzyme inhibitors make them an area of active research. The 2,4,6-trimethoxy substitution pattern on the benzene ring can significantly influence the electronic properties and biological activity of the target molecule, making this particular derivative a compound of interest for further investigation.
Chemical Principle and Mechanism
The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine from the corresponding nitrile, 2,4,6-trimethoxybenzonitrile, and hydroxylamine hydrochloride proceeds via a nucleophilic addition reaction. The overall transformation is the conversion of a nitrile group (-C≡N) into an N-hydroxyamidine group (-C(=NOH)NH2).
The reaction is typically carried out in the presence of a base to liberate free hydroxylamine (NH2OH) from its hydrochloride salt (NH2OH·HCl). The free hydroxylamine, being a potent nucleophile, then attacks the electrophilic carbon atom of the nitrile group. This is followed by proton transfer steps to yield the final N-hydroxy-benzamidine product. The electron-donating nature of the three methoxy groups on the aromatic ring increases the electron density on the nitrile carbon, which may require slightly more forcing reaction conditions compared to unsubstituted benzonitrile.
A general workflow for this synthesis is outlined below:
Caption: General experimental workflow for the synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-hydroxy-benzamidines from benzonitriles.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2,4,6-trimethoxybenzonitrile | ≥98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium Carbonate (Na2CO3) | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethanol (EtOH) | 200 proof, absolute | VWR Chemicals |
| Deionized Water (H2O) | ||
| Ethyl Acetate (EtOAc) | ACS Grade | |
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO4) | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethoxybenzonitrile (e.g., 1.93 g, 10 mmol).
-
Reagent Addition: Add ethanol (40 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add hydroxylamine hydrochloride (e.g., 1.04 g, 15 mmol, 1.5 equivalents) and sodium carbonate (e.g., 0.80 g, 7.5 mmol, 0.75 equivalents).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed at reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Hydroxy-2,4,6-trimethoxy-benzamidine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions. Avoid heating in the absence of a solvent.
-
Solvent Handling: Organic solvents are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC. Ensure the reaction is reaching the proper reflux temperature. |
| Incomplete liberation of free hydroxylamine. | Ensure the base is added in the correct stoichiometric amount and is of good quality. Consider using a stronger base if necessary. | |
| Presence of starting material | Reaction has not gone to completion. | Continue to reflux and monitor. If the reaction stalls, consider adding a small additional portion of hydroxylamine hydrochloride and base. |
| Formation of side products | Decomposition of hydroxylamine or product. | Avoid excessive heating. Ensure the reaction is not heated for an unnecessarily long period after completion. |
| Difficulty in product isolation | Product is partially soluble in the aqueous layer. | Perform additional extractions of the aqueous layer with the organic solvent. |
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, N-H, C=N).
-
Melting Point Analysis: To assess purity.
References
Application Note: Laboratory Protocol for N-Hydroxy-2,4,6-trimethoxy-benzamidine Synthesis
Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Laboratory Protocol & Mechanistic Guide.
Executive Summary
N-Hydroxy-2,4,6-trimethoxy-benzamidine (also known as 2,4,6-trimethoxybenzamidoxime, CAS: 160150-34-5) is a highly functionalized amidoxime. It serves as a critical synthetic intermediate in the development of 1,2,4-thiadiazole and 1,2,4-oxadiazole derivatives, which are frequently investigated as cholecystokinin antagonists and novel nitric oxide (NO) donors[1]. This application note provides a field-validated, step-by-step protocol for its synthesis via the nucleophilic addition of hydroxylamine to 2,4,6-trimethoxybenzonitrile, optimized specifically to overcome severe steric hindrance.
Mechanistic Insights & Experimental Design
The synthesis of amidoximes typically relies on the classic Tiemann reaction, wherein a nitrile is reacted with hydroxylamine hydrochloride and a mild base (e.g., sodium carbonate) in an aqueous alcohol solvent[2]. However, applying these standard conditions to 2,4,6-trimethoxybenzonitrile frequently results in reaction failure or unacceptable yields[3].
As an application scientist, it is crucial to understand the causality behind the necessary protocol modifications:
-
Overcoming Steric Hindrance: The two ortho-methoxy groups on the benzene ring severely shield the electrophilic nitrile carbon from nucleophilic attack. To drive the reaction forward, a massive excess of hydroxylamine (approx. 3.2 equivalents) and an extended reflux period (41 hours) are mandatory[1].
-
Anhydrous Conditions to Prevent Hydrolysis: Standard amidoxime syntheses tolerate water[2]. However, subjecting a sterically hindered nitrile to a 41-hour reflux in an aqueous basic medium heavily promotes the competing hydrolysis of the nitrile into a primary amide or carboxylic acid[3]. Therefore, this protocol utilizes anhydrous sodium ethoxide (generated in situ from sodium metal and absolute ethanol) to liberate the hydroxylamine free base while strictly excluding water[1].
Reaction Pathway
Figure 1: Reaction pathway for the synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Materials & Reagents
The following quantitative data summarizes the optimized stoichiometry required for this synthesis[1].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2,4,6-Trimethoxybenzonitrile | 193.19 | 1.0 | 12.0 g (62.1 mmol) | Substrate |
| Hydroxylamine Hydrochloride | 69.49 | 3.2 | 13.8 g (198.6 mmol) | Nucleophile Source |
| Sodium Metal | 22.99 | 3.0 | 4.3 g (187.0 mmol) | Base (generates NaOEt) |
| Ethanol (Absolute/Anhydrous) | 46.07 | Solvent | 200 mL | Reaction Medium |
| Deionized Water | 18.02 | Wash | 60 mL | Removes NaCl / NH₂OH |
| Dichloromethane (DCM) | 84.93 | Wash | 40 mL | Removes unreacted nitrile |
Step-by-Step Experimental Protocol
Phase 1: Preparation of Anhydrous Sodium Ethoxide
-
Equip a flame-dried 500 mL two-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and an argon/nitrogen gas inlet.
-
Add 100 mL of absolute ethanol to the flask and initiate gentle stirring.
-
Carefully add 4.3 g of sodium metal (pre-cut into small pieces and rinsed of mineral oil with hexanes) portion-wise to the ethanol[1].
-
Safety Warning: This reaction is highly exothermic and generates flammable hydrogen gas. Perform strictly inside a fume hood.
-
-
Stir until all sodium metal is completely dissolved, yielding a clear solution of sodium ethoxide.
Phase 2: In Situ Generation of Free Hydroxylamine
-
In a separate 250 mL Erlenmeyer flask, suspend 13.8 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of absolute ethanol[1].
-
Slowly transfer the freshly prepared sodium ethoxide solution into the hydroxylamine hydrochloride suspension under continuous stirring.
-
A white precipitate of sodium chloride (NaCl) will form immediately. Stir the suspension for 30 minutes at room temperature to ensure complete liberation of the hydroxylamine free base.
Phase 3: Nucleophilic Addition and Reflux
-
Add 12.0 g of 2,4,6-trimethoxybenzonitrile directly to the reaction mixture[1].
-
Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle or temperature-controlled oil bath.
-
Maintain the reflux for exactly 41 hours under an inert atmosphere[1]. Expert Insight: Do not truncate this step. The extended timeframe is the primary mechanism for overcoming the steric blockade of the ortho-methoxy groups.
Phase 4: Isolation and Differential Solubility Purification
-
After 41 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator[1].
-
Suspend the resulting crude solid residue in 100 mL of deionized water. This step selectively dissolves the NaCl by-product and any unreacted hydroxylamine.
-
Filter the suspension through a Büchner funnel under vacuum to collect the crude crystals.
-
Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and cold dichloromethane (DCM) (2 x 20 mL)[1].
-
Expert Insight: This is a critical differential solubility step. The highly polar amidoxime product is poorly soluble in cold DCM, whereas any unreacted, lipophilic 2,4,6-trimethoxybenzonitrile starting material will be efficiently washed away.
-
-
Dry the purified crystals in a vacuum oven at 45 °C overnight.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, verify the product against the following expected parameters:
-
Appearance: White to off-white crystalline solid.
-
Yield: Approximately 71%[1].
-
Melting Point: 205 °C[1].
Troubleshooting Matrix
| Observation | Potential Cause | Corrective Action / Causality |
| Low Product Yield (<50%) | Incomplete conversion due to steric hindrance[3]. | Ensure the reaction is refluxed for the full 41 hours. Verify the integrity of the heating mantle. |
| Formation of Amide Byproduct | Hydrolysis of the nitrile due to moisture[3]. | Ensure absolute ethanol is used and the reaction apparatus is thoroughly dried prior to use. |
| Product Dissolves During Wash | DCM wash was too warm or excessive. | Use strictly cold DCM (0-4 °C) and limit the wash volume to prevent product loss. |
References
- Title: EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists Source: European Patent Office / Google Patents URL
- Source: MDPI (Molecules)
- Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: Benchchem Technical Support URL
Sources
Application Note: High-Purity N-Hydroxy-2,4,6-trimethoxy-benzamidine via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of N-Hydroxy-2,4,6-trimethoxy-benzamidine by recrystallization. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical prerequisite for its use in subsequent research and development activities. The protocol emphasizes the underlying chemical principles governing the purification process, ensuring both reproducibility and a thorough understanding of the experimental choices.
Introduction: The Rationale for Recrystallization
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a benzamidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, safety profile, and physicochemical properties. Therefore, a robust purification strategy is essential.[1]
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[2] This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the mother liquor.
Understanding the Molecular Properties of N-Hydroxy-2,4,6-trimethoxy-benzamidine
The molecular structure of N-Hydroxy-2,4,6-trimethoxy-benzamidine, with its polar N-hydroxy-benzamidine head and the substituted trimethoxybenzene ring, dictates its solubility characteristics. The presence of hydrogen bond donors and acceptors suggests solubility in polar protic solvents.
Table 1: Physicochemical Properties of N-Hydroxy-2,4,6-trimethoxy-benzamidine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Appearance | (Typically) Crystalline Solid | Inferred from related compounds |
| CAS Number | 160150-34-5 | [3] |
Experimental Protocol: Recrystallization of N-Hydroxy-2,4,6-trimethoxy-benzamidine
This protocol is designed to be a self-validating system, where careful execution and observation at each step ensure the desired outcome of high-purity crystals.
Materials and Reagents
-
Crude N-Hydroxy-2,4,6-trimethoxy-benzamidine
-
Absolute Ethanol (ACS Grade or higher)
-
Activated Charcoal (optional, for colored impurities)
-
Deionized Water
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating source (hot plate with magnetic stirring)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Spatula and weighing balance
-
Drying oven or desiccator
Solvent Selection: The Critical First Step
The choice of solvent is paramount for successful recrystallization. Based on the purification of other benzamidine derivatives, absolute ethanol is a recommended starting point.[4][5] A preliminary solvent screen with small amounts of the crude product in various solvents (e.g., methanol, isopropanol, ethyl acetate) is advised to confirm the optimal choice.[2]
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude N-Hydroxy-2,4,6-trimethoxy-benzamidine in an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Gently heat the mixture to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[4]
-
-
Hot Filtration:
-
If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid particles. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.[2]
-
Process Workflow
Figure 1: Workflow for the recrystallization of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Purity Assessment: Validating the Outcome
The purity of the recrystallized N-Hydroxy-2,4,6-trimethoxy-benzamidine should be assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess purity by comparing the recrystallized product to the crude material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reversed-phase C18 column is often suitable for this class of compounds.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.[5][8]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting
Table 2: Common Issues and Solutions in Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | Too much solvent was used; cooling was too rapid. | Reheat the solution to evaporate some of the solvent; ensure slow cooling. |
| Oily Product Forms | The compound's melting point is lower than the solvent's boiling point; impurities are present. | Try a lower-boiling point solvent; ensure slow cooling and scratch the inside of the flask to induce crystallization. |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; pre-heat the filtration apparatus.[2] |
| Colored Crystals | Colored impurities are present. | Use activated charcoal for decolorization.[4] |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of N-Hydroxy-2,4,6-trimethoxy-benzamidine by recrystallization. By understanding the principles behind each step, researchers can consistently obtain a high-purity product, which is essential for accurate and reproducible downstream applications in drug discovery and development.
References
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (n.d.). PMC. Retrieved from [Link]
- EP1357108A1 - Benzamidine derivatives and process for production thereof. (n.d.). Google Patents.
- CN106565540A - Synthesis method for benzamidine derivatives. (n.d.). Google Patents.
-
(PDF) Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. (2025). ResearchGate. Retrieved from [Link]
-
[a] Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated)... (n.d.). ResearchGate. Retrieved from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]
-
N-(2-hydroxy-3-((2,4,6-trimethylphenyl)amino)propyl)-3,4,5-trimethoxybenzamide. (n.d.). PubChemLite. Retrieved from [Link]
-
Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. (1984). PubMed. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
(E)-2-Methoxy-N′-(2,4,6-trihydroxybenzylidene)benzohydrazide. (n.d.). PMC. Retrieved from [Link]
-
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. Retrieved from [Link]
-
-
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]
-
-
N-Hydroxysuccinimide. (2024). ChemBK. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Synthesis of N-hydroxy-N-methylbenzamide. (n.d.). PrepChem.com. Retrieved from [Link]
- US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. (n.d.). Google Patents.
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2888-2894 Research Article Synthesis of trimetazidine hydrochlor. (n.d.). JOCPR. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-34-5 [m.chemicalbook.com]
- 4. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. EP1357108A1 - Benzamidine derivatives and process for production thereof - Google Patents [patents.google.com]
Application Note: Optimization of Column Chromatography for N-Hydroxy-2,4,6-trimethoxy-benzamidine Purification
Introduction & Chemical Context
N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5) is a highly functionalized amidoxime derivative[1]. Amidoximes are critical pharmacophores and synthetic intermediates, frequently utilized in the development of 1,2,4-oxadiazole-based therapeutics and advanced metal-chelating materials[2].
The purification of this specific molecule presents a unique chromatographic challenge due to its dual functional nature. The 2,4,6-trimethoxyphenyl ring imparts steric hindrance and lipophilicity, while the amidoxime moiety (–C(NH₂)=NOH) is highly polar, capable of extensive hydrogen bonding, and exhibits basic characteristics[3]. When subjected to standard normal-phase silica gel chromatography, these properties often result in poor resolution, severe peak tailing, and low product recovery.
Mechanistic Insights: The Silanol-Amidoxime Interaction
To design a self-validating and efficient purification protocol, one must understand the causality behind the chromatographic failure on bare silica.
Standard silica gel contains a high density of surface silanol groups (Si–OH) which act as strong Brønsted acids and hydrogen bond donors. The basic nitrogen atoms of the amidoxime group interact destructively with these acidic sites[4]. This interaction is not a simple reversible partitioning; it is a strong acid-base adsorption event. As the analyte travels down the column, the leading edge of the band saturates the active silanol sites, while the trailing edge is continuously retarded by newly exposed sites, resulting in the classic "comet-like" tailing observed on Thin Layer Chromatography (TLC) and broad, overlapping elution bands in flash chromatography[5].
The Strategic Solution: To alter the thermodynamics of the column, the acidic silanol sites must be neutralized. This is achieved by dynamically coating the silica with a sacrificial basic modifier, such as Triethylamine (TEA)[6]. Because TEA has a higher pKa (~10.75) than the amidoxime, it competitively binds to the Si–OH sites, deactivating the column and allowing the N-Hydroxy-2,4,6-trimethoxy-benzamidine to elute based purely on its inherent polarity[5].
Purification Strategy Workflow
Below is the logical decision matrix for selecting the appropriate chromatographic method for basic amidoximes.
Decision tree for optimizing the chromatographic purification of basic amidoximes.
Quantitative Performance Comparison
The following table summarizes the expected quantitative outcomes when purifying functionalized amidoximes across different stationary and mobile phase systems, demonstrating the necessity of column deactivation[4],[3].
| Stationary Phase | Mobile Phase System | Mechanism of Action | Approx. Recovery (%) | Peak Shape / Resolution |
| Bare Silica (Acidic) | Hexane / EtOAc | Destructive hydrogen bonding between Si-OH and amidoxime. | < 50% | Severe Tailing / Co-elution |
| TEA-Deactivated Silica | Hexane / EtOAc + 1% TEA | TEA competitively masks acidic silanols; dynamic deactivation. | 85 - 90% | Sharp / Good Resolution |
| Amine-Functionalized Silica | Hexane / EtOAc | Pre-neutralized stationary phase; no active acidic silanols. | > 95% | Excellent / Symmetrical |
| C18 (Reversed-Phase) | H₂O / MeCN (pH 9.0 Buffer) | Amidoxime remains unprotonated; hydrophobic retention. | > 90% | Sharp / Excellent |
Step-by-Step Experimental Protocol
This protocol utilizes the highly effective, cost-efficient TEA-Deactivated Silica method combined with a Dry Loading technique. Dry loading is strictly required here because the amphiphilic nature of N-Hydroxy-2,4,6-trimethoxy-benzamidine causes it to oil out or precipitate if wet-loaded into a non-polar starting eluent[5].
Phase 1: Mobile Phase and Silica Preparation
-
Prepare the Eluent: Prepare a gradient system of Hexane and Ethyl Acetate (EtOAc). To every 100 mL of solvent mixture, add 1.0 mL of Triethylamine (TEA) to achieve a 1% v/v concentration. Note: Ensure the TEA is freshly distilled or of high purity to avoid introducing colored impurities.
-
Slurry Packing: Weigh the appropriate amount of standard flash silica gel (230-400 mesh) based on a 30:1 to 50:1 silica-to-crude mass ratio. Create a slurry using the starting mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA).
-
Column Equilibration: Pour the slurry into the column. Once the bed has settled, flush the column with at least 3 Column Volumes (CV) of the starting mobile phase. Causality check: This step is critical. The column must be flushed until the exothermic reaction of TEA binding to the silica dissipates, ensuring complete deactivation prior to sample loading.
Phase 2: Dry Loading the Sample
-
Dissolution: Dissolve the crude N-Hydroxy-2,4,6-trimethoxy-benzamidine in a minimal volume of a highly volatile, polar solvent (e.g., Dichloromethane or Acetone).
-
Adsorption: Add deactivated silica gel (approximately 3 to 4 times the mass of the crude product) to the solution.
-
Evaporation: Carefully evaporate the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. Caution: Do not heat the water bath above 35°C to prevent thermal degradation of the amidoxime.
-
Loading: Carefully pour the dry powder evenly onto the flat head of the equilibrated column bed. Top with a 1 cm layer of clean sea sand to prevent bed disturbance during elution.
Phase 3: Gradient Elution and Analysis
-
Elution: Begin elution with 90:10 Hexane:EtOAc (+ 1% TEA). Gradually increase the polarity in step gradients (e.g., 80:20 → 70:30 → 50:50) based on the Rf values determined during method development.
-
Fraction Collection: Collect fractions relative to the column size (e.g., 15 mL fractions for a 50 g silica column).
-
TLC Monitoring: Spot the fractions on TLC plates that have been pre-run in a TEA-containing solvent (to prevent streaking on the plate itself). Visualize the spots using a UV lamp at 254 nm; the 2,4,6-trimethoxyphenyl ring provides a strong chromophore for UV detection.
-
Isolation: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure. To remove residual TEA, place the purified solid under high vacuum (lyophilizer or Schlenk line) for 12-24 hours.
References
-
Biotage. "Is there an easy way to purify organic amines?" URL: [Link]
-
Organic Process Research & Development (ACS Publications). "Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime." URL: [Link]
Sources
Application Note: Unambiguous Structural Characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine Using 1D and 2D NMR Spectroscopy
Abstract
N-Hydroxy-benzamidine moieties are critical pharmacophores in drug discovery, valued for their role as nitric oxide synthase (NOS) inhibitors and their utility as bioisosteres for carboxylic acids. The 2,4,6-trimethoxy substitution pattern on the phenyl ring significantly modulates the electronic properties and potential biological activity of the core structure. Consequently, unambiguous structural verification is paramount for advancing research and development. This application note provides a comprehensive, field-proven guide for the complete structural characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail optimized protocols for sample preparation and data acquisition and provide an in-depth analysis of the expected ¹H, ¹³C, and 2D NMR spectra, grounded in fundamental principles of chemical shifts, spin-spin coupling, and molecular symmetry.
Introduction: The Significance of Structural Verification
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a polysubstituted aromatic compound whose therapeutic potential is intrinsically linked to its precise molecular architecture. The N-hydroxyamidine group is known to engage with metallic centers in enzymes, while the electron-donating trimethoxy substituents influence the molecule's overall polarity, solubility, and receptor-binding interactions.[1] Errors in substitution patterns or the presence of isomeric impurities can lead to drastically different pharmacological profiles.
NMR spectroscopy stands as the gold standard for non-destructive, definitive structural elucidation of organic molecules in solution.[2] It provides a detailed atomic-level map by probing the magnetic environments of ¹H and ¹³C nuclei. This guide explains the causality behind spectral features, enabling researchers to not only confirm the identity of the target compound but also to identify potential impurities and synthetic byproducts with confidence.
Experimental Design & Rationale
The successful characterization by NMR begins with meticulous sample preparation and the selection of appropriate experimental parameters. Every choice is deliberate, designed to maximize data quality and ensure all key structural features are observed.
Materials & Equipment
-
Compound: N-Hydroxy-2,4,6-trimethoxy-benzamidine (5-15 mg)
-
Deuterated Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide, 99.9 atom % D)
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
-
Consumables: 5 mm NMR tubes, Pasteur pipettes, vials
Protocol 1: NMR Sample Preparation
The choice of solvent is the most critical decision in this phase. While solvents like CDCl₃ are common, they are often unable to form strong hydrogen bonds, leading to the broadening or complete disappearance of signals from exchangeable protons (e.g., -OH, -NH₂).
Causality: DMSO-d₆ is the solvent of choice for this compound because its oxygen atom is a strong hydrogen bond acceptor.[3][4] This interaction slows down the rate of chemical exchange of the N-OH and -NH₂ protons with residual water, resulting in sharper, more easily observable signals in the ¹H NMR spectrum.[3][5]
Procedure:
-
Weighing: Accurately weigh 10 mg of the dried N-Hydroxy-2,4,6-trimethoxy-benzamidine sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (if necessary): If any particulates are visible, push a small plug of glass wool into the neck of the pipette to act as a filter during the transfer.
-
Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm, which is optimal for the detection region of the NMR probe.
Diagram: Experimental Workflow
The logical flow from sample preparation to final structural validation is a self-validating system, where each step builds upon the last to provide a conclusive result.
Caption: Structure of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule.
| Signal Label | Assignment (Protons) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| A | N-H ydroxy (-OH) | ~9.5 - 10.5 | Broad Singlet (br s) | 1H | Highly deshielded due to attachment to electronegative oxygen and intramolecular hydrogen bonding. Signal is broad due to chemical exchange. [3] |
| B | Amidine (-NH ₂) | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Less deshielded than the -OH proton. Broadness is due to quadrupolar effects from the adjacent ¹⁴N nucleus and chemical exchange. |
| C | H-3, H-5 | ~6.2 - 6.4 | Singlet (s) | 2H | These two protons are chemically equivalent due to the molecule's C₂v symmetry. The strong electron-donating effects of the three methoxy groups cause a significant upfield shift into the higher end of the aromatic region. [6] |
| D | C4-OC H₃ | ~3.8 - 3.9 | Singlet (s) | 3H | The para-methoxy group is electronically distinct from the two ortho groups. |
| E | C2, C6 -OC H₃ | ~3.7 - 3.8 | Singlet (s) | 6H | The two ortho-methoxy groups are equivalent by symmetry, hence they produce a single signal integrating to 6 protons. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry, only 6 signals are expected for the 10 carbon atoms.
| Signal Label | Assignment (Carbons) | Predicted δ (ppm) | DEPT-135 | Rationale & Expert Insights |
| 1 | C4 | ~162 - 164 | Absent | Quaternary aromatic carbon directly attached to oxygen (ipso-carbon). Highly deshielded by the strong +M effect of the methoxy group. [7][8] |
| 2 | C2, C6 | ~159 - 161 | Absent | Equivalent quaternary ipso-carbons, also highly deshielded by their attached methoxy groups. |
| 3 | C =N (Amidine) | ~155 - 158 | Absent | The sp²-hybridized amidine carbon is significantly deshielded and appears in the aromatic region. Its exact shift is diagnostic of the amidine functionality. |
| 4 | C3, C5 | ~90 - 92 | Positive (CH) | Equivalent protonated aromatic carbons. Their extreme upfield shift (for aromatic carbons) is a hallmark of the powerful shielding from three electron-donating methoxy groups. [8] |
| 5 | C1 | ~105 - 108 | Absent | The quaternary carbon attached to the amidine group. It is less deshielded than the oxygen-bearing carbons. |
| 6 | C4-OC H₃ | ~56.0 - 56.5 | Positive (CH₃) | Typical chemical shift for an aromatic methoxy carbon. |
| 7 | C2, C6-OC H₃ | ~55.5 - 56.0 | Positive (CH₃) | The two equivalent ortho-methoxy carbons, often appearing very close to the para-methoxy carbon signal. |
Advanced Structural Validation with 2D NMR
While 1D NMR provides strong evidence, 2D NMR experiments offer irrefutable proof of the proposed structure by revealing through-bond correlations. [9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. [10]It is the ultimate tool for validating C-H assignments.
-
Expected Correlation: A cross-peak will appear connecting the ¹H signal at ~6.3 ppm (H-3/H-5) to the ¹³C signal at ~91 ppm (C-3/C-5). This provides unambiguous assignment for the only protonated carbons on the aromatic ring. Additional cross-peaks will link the methoxy protons to their respective carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is crucial for piecing together the molecular skeleton. [10] * Key Expected Correlations:
- H-3/H-5 to C1: A ³J correlation from the aromatic protons to the quaternary carbon (C1) bearing the amidine group, confirming the connectivity of the ring to the side chain.
- H-3/H-5 to C=N: A ⁴J long-range correlation may be observed from the aromatic protons to the amidine carbon, further solidifying the structure.
- H-3/H-5 to C2/C6 and C4: Correlations to the other ring carbons (²J and ³J) will confirm the substitution pattern.
- Methoxy Protons to Ring Carbons: The methoxy protons will show ³J correlations to the ortho-carbons on the ring, confirming their positions.
Conclusion
The structural characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine can be achieved with high confidence through a systematic NMR approach. By leveraging the molecule's inherent symmetry and employing a logical workflow of 1D and 2D NMR experiments, researchers can obtain a complete and unambiguous assignment of all proton and carbon signals. The protocols and spectral predictions outlined in this note serve as a robust framework for quality control, impurity profiling, and ensuring the scientific integrity of studies involving this important class of compounds.
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Deshmukh, M. V., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. RSC.org. Available at: [Link]
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A Robust LC-MS/MS Method for the Characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical framework for the characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Benzamidine derivatives are a class of compounds with significant interest in drug development, often investigated for their roles as protease inhibitors.[1] Accurate and reliable analytical methods are paramount for their identification, purity assessment, and structural elucidation during the discovery and development phases.[2][3] This application note outlines a comprehensive, self-validating protocol using Electrospray Ionization (ESI) to generate high-quality mass spectral data. We delve into the rationale behind methodological choices, present a step-by-step protocol, and propose a detailed fragmentation pathway to aid in structural confirmation.
Introduction and Rationale for Analysis
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a specialized organic molecule featuring a benzamidine core, a structure known for its biological activities.[4][5] The N-hydroxy group (forming an amidoxime) and the trimethoxy-substituted aromatic ring are key functional features that influence its chemical properties and potential biological interactions. The analysis of such small molecules is a critical component of the drug development lifecycle, essential for everything from library screening to pharmacokinetic studies.[2][6]
Why LC-MS/MS with Electrospray Ionization (ESI)?
The chosen analytical technique, LC-MS/MS, offers an unparalleled combination of sensitivity, selectivity, and structural insight.[3]
-
Liquid Chromatography (LC): Provides robust physical separation of the target analyte from impurities, metabolites, or formulation excipients, which is critical for accurate analysis in complex matrices.[6]
-
Electrospray Ionization (ESI): ESI is a "soft ionization" technique ideal for polar, thermally labile molecules like the target compound. It generates intact protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, preserving the crucial molecular weight information.[7][8] This process involves creating a fine mist of charged droplets from which solvent evaporates, ultimately releasing gas-phase analyte ions.[9][10]
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern, or "fingerprint," of the molecule.[11] Analyzing these fragments provides definitive structural confirmation.
This combination makes LC-ESI-MS/MS the gold standard for both qualitative and quantitative analysis of small-molecule drug candidates.[12][13]
Analyte Profile: N-Hydroxy-2,4,6-trimethoxy-benzamidine
A foundational step in any mass spectrometry analysis is to understand the analyte's basic chemical properties.
| Property | Value | Source |
| Structure | (Illustrative structure based on name) | - |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [14] |
| Average Molecular Weight | 226.23 g/mol | Calculated |
| Monoisotopic Mass | 226.10044 Da | Calculated |
| Predicted [M+H]⁺ (Protonated) | 227.10772 m/z | Calculated |
Comprehensive Analytical Workflow
The end-to-end process, from sample handling to final data interpretation, is designed for reproducibility and clarity. This workflow ensures that each step builds a foundation of quality for the next, a hallmark of a trustworthy and robust scientific protocol.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Detailed Experimental Protocols
This section provides the precise, step-by-step instructions required to perform the analysis. Adherence to these parameters is key to achieving reproducible results.
Materials and Reagents
-
N-Hydroxy-2,4,6-trimethoxy-benzamidine (Reference Standard, >98% purity)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA), LC-MS Grade (≥99%)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~5.0 mg of the reference standard. Dissolve in 5.0 mL of Methanol in a Class A volumetric flask to create a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 50 µL of the 1 mg/mL stock into a 5 mL volumetric flask and dilute to the mark with 50:50 (v/v) Acetonitrile:Water.
-
Final Analyte Solution (100 ng/mL): Perform a further 1:100 dilution. Pipette 50 µL of the 10 µg/mL working solution into a 5 mL volumetric flask and dilute to the mark with 50:50 (v/v) Acetonitrile:Water. Transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
The following tables outline the optimized conditions for a standard high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.[12][13]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 stationary phase. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak symmetry and reproducibility. |
| Injection Vol. | 2 µL | Minimizes column overload while providing sufficient analyte for detection. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient to ensure elution of the analyte and cleaning of the column. |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amidine group is readily protonated. |
| Capillary Voltage | +3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Ion Source Temp. | 150 °C | Facilitates desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation from droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | High flow aids in the desolvation process. |
| MS1 Scan Range | 100 - 500 m/z | Covers the expected molecular ion and potential low-mass fragments. |
| MS/MS Scan | Product Ion Scan | To generate a fragmentation spectrum from a selected precursor. |
| Precursor Ion | 227.11 m/z | The calculated monoisotopic mass of the protonated analyte. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | 10-40 eV (Ramped) | Ramping energy ensures the capture of both low- and high-energy fragments. |
Expected Results and Fragmentation Analysis
The power of MS/MS lies in the predictable and informative fragmentation of the molecular ion.[15] Analysis of these fragments allows for the confident confirmation of the analyte's chemical structure.[16]
Full Scan (MS1) Spectrum
In the initial MS1 scan, the primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 227.11 . The high resolution and accuracy of modern mass spectrometers should allow for mass determination within 5 ppm of this theoretical value, confirming the elemental composition (C₁₀H₁₅N₂O₃⁺).
Tandem MS (MS/MS) Fragmentation Pathway
Upon selection and fragmentation of the m/z 227.11 precursor, a series of characteristic product ions are expected. The proposed fragmentation pathway below is based on established chemical principles, including the stability of resulting ions and the lability of certain bonds, such as the N-O bond in N-hydroxy compounds.[17]
Caption: Proposed fragmentation pathway for protonated N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Table 3: Summary of Expected Precursor and Product Ions
| m/z (Observed) | Formula of Ion | Neutral Loss | Formula of Loss | Mass of Loss (Da) | Proposed Structure/Rationale |
| 227.11 | [C₁₀H₁₅N₂O₃]⁺ | - | - | - | Precursor Ion ([M+H]⁺) |
| 210.11 | [C₁₀H₁₂NO₃]⁺ | Ammonia | NH₃ | 17.03 | Loss of the amidine NH₂ group and a proton. Common in amidine-containing structures. |
| 195.08 | [C₉H₁₁N₂O₂]⁺ | Methanol | CH₃OH | 32.03 | Loss of a methoxy group as methanol from the aromatic ring. |
| 182.08 | [C₉H₁₂N₂O]⁺ | Formaldehyde + Water | CH₂O + H₂O | 48.04 | A more complex rearrangement involving loss from methoxy and hydroxylamine groups. |
| 167.05 | [C₈H₇N₂O₂]⁺ | Methanol + Carbon Monoxide | CH₃OH + CO | 60.05 | Sequential loss from the m/z 195.08 fragment is a plausible pathway. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of N-Hydroxy-2,4,6-trimethoxy-benzamidine. By leveraging the power of LC-MS/MS with ESI, researchers can achieve high-confidence identification and structural confirmation of this and related benzamidine derivatives. The detailed workflow, instrumental parameters, and predicted fragmentation data serve as a comprehensive guide for scientists in pharmaceutical research and development, ensuring data integrity and analytical reliability.
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Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PMC, National Center for Biotechnology Information. [Link]
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[a] Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated)... ResearchGate. [Link]
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2,4,6-Trimethylbenzamide | C10H13NO | CID 246686. PubChem, National Center for Biotechnology Information. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC, National Center for Biotechnology Information. [Link]
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Principles of Electrospray Ionization. PMC, National Center for Biotechnology Information. [Link]
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(PDF) Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. ResearchGate. [Link]
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-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
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Electrospray ionization. Wikipedia. [Link]
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Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Unpublished manuscript. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. SpectraBase. [Link]
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4-Hydroxybenzaldehyde, TMS derivative. NIST WebBook. [Link]
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Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. PMC, National Center for Biotechnology Information. [Link]
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Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Infinix Bio. [Link]
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Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
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Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness. PubMed. [Link]
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Synthesis, Characterization and Response of Newer Benzamidine Analogues against >Porphyromonas gingivalis> mediated Peri-Implantitis. Monash University. [Link]
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Benzamidine. PubChem, National Center for Biotechnology Information. [Link]
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Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. [Link]
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Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. [Link]
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Application Note: Structural Characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of N-Hydroxy-2,4,6-trimethoxy-benzamidine using Fourier-Transform Infrared (FT-IR) spectroscopy. N-hydroxy-benzamidine derivatives are a class of compounds with significant interest in medicinal chemistry and drug development, acting as versatile chelating agents and enzyme inhibitors.[1] Accurate structural characterization is a critical step in their synthesis and application. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying key functional groups.[2][3] This document details the underlying principles, outlines a robust experimental protocol using Attenuated Total Reflectance (ATR), and provides a detailed guide to spectral interpretation for researchers, scientists, and drug development professionals.
Introduction: The Role of Vibrational Spectroscopy in Drug Discovery
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a substituted benzamidine, a structural motif known for its biological activities, including serine protease inhibition.[4] The incorporation of a hydroxylamine function and electron-donating methoxy groups on the phenyl ring can significantly modulate its chemical and pharmacological properties.[5] Verifying the successful synthesis and structural integrity of such molecules is paramount.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[6] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to their bond strength and the mass of the constituent atoms. The resulting absorption spectrum acts as a unique molecular "fingerprint," allowing for the identification of functional groups and confirmation of the overall molecular architecture.[3][7]
Causality of Method Selection: Why ATR-FT-IR?
Several sampling techniques are available for FT-IR analysis, including transmission, diffuse reflectance, and Attenuated Total Reflectance (ATR).[8][9]
-
Transmission: The traditional method, which involves passing an IR beam directly through the sample. For solid samples like N-Hydroxy-2,4,6-trimethoxy-benzamidine, this typically requires laborious sample preparation, such as grinding the sample with potassium bromide (KBr) and pressing it into a transparent pellet.[9][10] This process can be time-consuming and susceptible to inconsistencies.
-
Attenuated Total Reflectance (ATR): This has become the dominant technique for solid and liquid samples due to its simplicity and non-destructive nature.[11][12] The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is directed through the crystal and reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, where absorption can occur.[12]
For the analysis of a novel synthesized compound like N-Hydroxy-2,4,6-trimethoxy-benzamidine, ATR is the superior choice . The primary reasons are:
-
Minimal Sample Preparation: It eliminates the need for grinding or pellet pressing, saving time and reducing potential sample contamination or degradation.
-
Non-Destructive: The sample can be recovered unchanged after analysis, which is crucial when working with valuable or limited quantities of a newly synthesized compound.[12]
-
High Reproducibility: By ensuring consistent pressure and contact with the crystal, highly reproducible spectra can be obtained.
Experimental Protocol: ATR-FT-IR Analysis
This protocol outlines the step-by-step methodology for acquiring a high-quality FT-IR spectrum of N-Hydroxy-2,4,6-trimethoxy-benzamidine powder.
4.1 Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: A single-reflection diamond ATR accessory.
-
Sample: N-Hydroxy-2,4,6-trimethoxy-benzamidine (solid powder, ~1-2 mg).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and soft, lint-free wipes.
4.2 Detailed Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which absorb strongly in the mid-IR region.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR diamond crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.
-
Perform a second wipe with a dry, clean tissue to remove any residual solvent. This step is critical to prevent cross-contamination from previous analyses.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the instrument optics, the ATR crystal, and the ambient atmosphere.
-
Typical Parameters:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
The background spectrum will be automatically subtracted from the subsequent sample spectrum.
-
-
Sample Application:
-
Place a small amount (~1-2 mg) of the N-Hydroxy-2,4,6-trimethoxy-benzamidine powder directly onto the center of the ATR crystal.
-
Lower the integrated pressure clamp and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Uniform contact is essential for a high-quality spectrum with accurate peak intensities.[12]
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
The software will automatically perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.
-
-
Post-Analysis Cleanup:
-
Retract the pressure clamp and carefully remove the sample powder from the crystal surface.
-
Clean the ATR crystal thoroughly with isopropanol and lint-free wipes as described in step 2 to prepare for the next analysis.
-
Data Visualization and Workflow
The logical flow of the ATR-FT-IR experiment is crucial for ensuring data integrity and reproducibility.
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- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. edinst.com [edinst.com]
- 9. jascoinc.com [jascoinc.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
Using N-Hydroxy-2,4,6-trimethoxy-benzamidine in enzyme inhibition assays
An Application Guide to the Biochemical Characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine as a Putative Enzyme Inhibitor
Abstract
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a novel synthetic compound whose biological activity is not extensively documented in publicly available literature. However, its chemical structure, featuring a benzamidine core, an N-hydroxy modification, and a trimethoxyphenyl ring, provides a strong basis for hypothesizing its mechanism of action. The benzamidine moiety is a well-established pharmacophore for inhibiting serine proteases by mimicking the side chain of arginine.[1][2] The N-hydroxy group is characteristic of inhibitors that chelate metal ions in enzyme active sites, such as those found in arginase or nitric oxide synthase (NOS).[3][4] This application note presents a structured, field-proven guide for researchers to systematically characterize the inhibitory profile of N-Hydroxy-2,4,6-trimethoxy-benzamidine. We provide detailed protocols for primary screening against serine proteases, secondary screening against other potential targets like arginase and NOS, and methodologies for determining the mechanism of inhibition (MOI).
Introduction: A Structure-Based Hypothesis for Enzyme Inhibition
The rational design and screening of enzyme inhibitors are cornerstones of modern drug development. The compound N-Hydroxy-2,4,6-trimethoxy-benzamidine possesses distinct structural features that suggest it may act as a potent and potentially selective enzyme inhibitor.
-
The Benzamidine Core: This positively charged group at physiological pH is a classic "arginine mimetic." It is known to form strong ionic and hydrogen bonds within the S1 specificity pocket of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues.[1][5][6] Enzymes in this family include crucial therapeutic targets like trypsin, thrombin, plasmin, and Factor Xa.[2][7][]
-
The N-Hydroxyamidine Group: This functional group significantly alters the electronic and coordinating properties compared to a simple amidine. It is a key feature in many inhibitors of enzymes that utilize a metal cofactor for catalysis. For instance, N-hydroxy-L-arginine is an intermediate in the nitric oxide synthase (NOS) catalytic cycle, and related N-hydroxyguanidines are potent arginase inhibitors.[4][9] Arginase contains a binuclear manganese cluster essential for its catalytic activity, making it a plausible target.[3]
-
The 2,4,6-Trimethoxy Phenyl Ring: The methoxy groups are electron-donating and increase the lipophilicity and steric bulk of the molecule. These substitutions will govern how the inhibitor fits into binding pockets outside the primary specificity site (e.g., S2/S3/S4 subsites), critically influencing its potency and selectivity for different proteases or other enzymes.[7]
This guide provides a logical workflow, starting with the most probable target class and expanding to other possibilities based on the compound's structural alerts.
Initial Preparation: Stock Solution and Physicochemical Properties
Accurate and reproducible results begin with the proper handling of the test compound.
Protocol 2.1: Preparation of a Concentrated Stock Solution
-
Solubility Testing: Before preparing a high-concentration stock, test the solubility of N-Hydroxy-2,4,6-trimethoxy-benzamidine in common laboratory solvents like DMSO, ethanol, and DMF.[10]
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Dissolve the compound in a minimal volume of a suitable, anhydrous organic solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Causality: Aliquoting is critical because water absorption into DMSO stocks can lead to compound precipitation upon thawing, altering the effective concentration. Repeated freeze-thaw cycles can degrade sensitive compounds.
-
Primary Target Screening: Serine Protease Inhibition Assay
Given the benzamidine core, the most logical starting point is to screen for inhibition of a representative trypsin-like serine protease. Bovine trypsin is an excellent model enzyme as it is robust, inexpensive, and commercially available.
Protocol 3.1: Trypsin Inhibition Assay Using a Chromogenic Substrate
This protocol measures the ability of the inhibitor to block trypsin from cleaving the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The cleavage of BAEE leads to an increase in absorbance at 253 nm.[11]
Reagents and Materials:
-
Assay Buffer: 67 mM Sodium Phosphate, pH 7.6 at 25°C.
-
Trypsin Stock Solution: Prepare a working stock of 500-600 units/mL in cold 1 mM HCl.[11] Keep on ice.
-
Substrate Solution: 0.25 mM BAEE in Assay Buffer.
-
Inhibitor: N-Hydroxy-2,4,6-trimethoxy-benzamidine, serially diluted from the DMSO stock into Assay Buffer.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 253 nm in kinetic mode.
Experimental Workflow:
Caption: Workflow for a serine protease inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, designate wells for "Blank" (no enzyme), "100% Activity" (DMSO vehicle control), and "Inhibitor" concentrations.
-
Reagent Addition:
-
To all wells, add 150 µL of Assay Buffer.
-
Add 10 µL of serially diluted inhibitor to the appropriate wells.
-
Add 10 µL of DMSO to the "100% Activity" and "Blank" wells.
-
Add 20 µL of Trypsin Stock Solution to the "100% Activity" and "Inhibitor" wells. Add 20 µL of 1 mM HCl to the "Blank" wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the BAEE Substrate Solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 253 nm every 15 seconds for 5 minutes.
Data Analysis:
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: % Inhibition = (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank)) * 100
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Secondary Target Screening: Arginase and NOS Assays
If the compound shows weak or no activity against serine proteases, or if a comprehensive profile is desired, the next logical targets are arginase and nitric oxide synthase (NOS), based on the N-hydroxyamidine group.
Caption: Competitive inhibition of NOS and Arginase pathways.
Protocol 4.1: Arginase Inhibition Assay (Colorimetric)
This assay quantifies the urea produced by the hydrolysis of L-arginine by arginase. The urea is then measured colorimetrically.
Reagents and Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 0.1% Triton X-100, pH 7.5.
-
Substrate: 0.5 M L-arginine, pH 9.7.
-
Arginase I (recombinant human or bovine liver).
-
Urea Colorimetric Reagents (e.g., using α-isonitrosopropiophenone or diacetyl monoxime).
Step-by-Step Procedure:
-
Enzyme Activation: Pre-activate the arginase by incubating with manganese chloride (MnCl₂) as per the manufacturer's instructions.
-
Assay Setup: In a microcentrifuge tube, combine the activated enzyme with the inhibitor (or DMSO vehicle) in Lysis Buffer. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the L-arginine substrate to start the reaction. Incubate for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., a sulfuric/phosphoric acid mixture).
-
Color Development: Add the colorimetric reagent (e.g., α-isonitrosopropiophenone) and heat at 95-100°C for 30-45 minutes.
-
Data Acquisition: Cool to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis: Create a urea standard curve to quantify the amount of urea produced. Calculate % inhibition and determine the IC50 value as described in Protocol 3.1.
Protocol 4.2: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay measures the activity of NOS by quantifying the amount of nitrite (a stable breakdown product of NO) produced, using the Griess reagent.[12][13]
Reagents and Materials:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
-
NOS isoform (e.g., recombinant human nNOS, iNOS, or eNOS).
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin (for nNOS/eNOS).
-
Substrate: L-arginine.
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, all cofactors, the specific NOS isoform, and the inhibitor (or DMSO vehicle).
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add L-arginine to start the reaction. Incubate for 30-60 minutes at 37°C.
-
Nitrite Detection: Add the Griess Reagent to each well. Allow color to develop for 15-20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at ~540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to quantify nitrite concentration. Calculate % inhibition and determine the IC50 value.
Determination of Inhibition Mechanism (Ki and MOA)
After identifying a primary target and determining its IC50, the next crucial step is to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor.
Caption: Key characteristics of different enzyme inhibition mechanisms.
Protocol 5.1: Enzyme Kinetic Studies
-
Experimental Design: Set up a matrix of reactions. On one axis, vary the substrate concentration (e.g., from 0.2 x Km to 10 x Km). On the other axis, vary the inhibitor concentration (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Execution: Run the appropriate enzyme assay (e.g., Protocol 3.1) for each condition in the matrix, ensuring you are measuring the initial linear rate.
-
Data Analysis:
-
Plot the initial velocity (V) versus substrate concentration [S] for each inhibitor concentration.
-
Transform the data using a linearization method, most commonly the Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for the appropriate inhibition model to calculate the inhibition constant (Ki) more accurately.
-
Data Presentation
Organizing quantitative data into tables allows for clear comparison and interpretation.
Table 1: Summary of IC50 Values for N-Hydroxy-2,4,6-trimethoxy-benzamidine
| Target Enzyme | Assay Method | IC50 (µM) |
|---|---|---|
| Trypsin | Chromogenic (BAEE) | Experimental Value |
| Arginase I | Colorimetric (Urea) | Experimental Value |
| nNOS | Griess Assay | Experimental Value |
| iNOS | Griess Assay | Experimental Value |
Table 2: Summary of Inhibition Constants (Ki) and Mechanism of Action
| Target Enzyme | Substrate | Mechanism of Inhibition | Ki (µM) |
|---|---|---|---|
| Trypsin | BAEE | e.g., Competitive | Experimental Value |
| Arginase I | L-Arginine | e.g., Competitive | Experimental Value |
Conclusion and Future Directions
This application note provides a comprehensive, hypothesis-driven framework for the initial biochemical characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine. By following these protocols, a researcher can efficiently determine its primary enzyme targets, potency (IC50), and mechanism of action (Ki). The results from these assays form a self-validating system; for example, a competitive MOA against trypsin would strongly support the hypothesis that the benzamidine core is interacting with the S1 pocket.
Successful identification of a potent inhibitory activity should be followed by selectivity profiling against a broader panel of related enzymes (e.g., other serine proteases or NOS isoforms) and subsequent validation in cell-based assays to confirm activity in a more complex biological environment.
References
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. [Link]
-
Reference Id = 696322. BRENDA Enzyme Database. [Link]
-
The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PMC. [Link]
-
Protocol for enzyme assays. Rsc.org. [Link]
-
Arginase Inhibitors. NEDP. [Link]
-
Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. MDPI. [Link]
-
Arginase inhibitors. Genesis Drug Discovery & Development. [Link]
-
Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. PubMed. [Link]
-
Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PMC. [Link]
-
Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated ... PMC. [Link]
-
Nitric Oxide Synthase Inhibitors. IntechOpen. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]
-
Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. PubMed. [Link]
-
Enzyme Assay Protocol. Sandiego. [Link]
-
Nitric oxide inhibition strategies. PMC. [Link]
-
Inducible nitric oxide synthase – Knowledge and References. Taylor & Francis. [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
Sources
- 1. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginase Inhibitors | NEDP [nedp.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]
- 12. Nitric Oxide Synthase Inhibitors | IntechOpen [intechopen.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Development and Validation of a Cell-Based Assay for Evaluating N-Hydroxy-2,4,6-trimethoxy-benzamidine (HTMBA) Efficacy and Prodrug Conversion
Target Audience: Researchers, assay developers, and drug discovery scientists. Focus: Serine protease inhibition, prodrug metabolism, and cell-based assay validation.
Scientific Rationale & Causality
Serine proteases, such as matriptase, thrombin, and plasmin, are critical therapeutic targets in oncology and coagulation disorders. Benzamidine derivatives are well-established as potent, competitive, and reversible active-site inhibitors of these proteases . However, the highly basic nature of the amidine functional group (pKa ~ 11.6) results in a permanent positive charge at physiological pH, severely restricting passive membrane diffusion and limiting intracellular efficacy.
The Prodrug Strategy: To circumvent this permeability barrier, the amidine can be N-hydroxylated to form an amidoxime—in this case, N-Hydroxy-2,4,6-trimethoxy-benzamidine (HTMBA) . This modification masks the positive charge, significantly increasing the molecule's lipophilicity (LogP) and facilitating cellular entry.
Metabolic Activation: Once inside the cell, HTMBA operates as a prodrug. It is reduced back to the active 2,4,6-trimethoxy-benzamidine by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-containing enzyme system that functions in concert with cytochrome b5 and NADH-cytochrome b5 reductase .
Fig 1: Intracellular activation of HTMBA via mARC and subsequent serine protease inhibition.
Assay Design Logic: A Self-Validating System
A common pitfall in cell-based prodrug assays is the inability to distinguish between a failure of cellular uptake, a failure of metabolic activation, or a failure of target engagement. To ensure absolute trustworthiness, this protocol utilizes a dual-readout self-validating system :
-
Analytical Readout (LC-MS/MS): Directly quantifies the intracellular conversion of HTMBA to the active amidine. This confirms that the mARC system is functional and the prodrug has successfully permeated the membrane.
-
Functional Readout (FRET Assay): Measures the actual inhibition of the target serine protease (matriptase) using a cell-permeable fluorogenic substrate (Boc-QAR-AMC) .
By linking these two datasets, researchers can establish a direct pharmacokinetic/pharmacodynamic (PK/PD) relationship at the single-cell level. We utilize the PC-3 human prostate cancer cell line , as it exhibits high endogenous expression of both matriptase and the mARC enzyme system .
Fig 2: Dual-readout workflow validating both prodrug conversion and functional protease inhibition.
Experimental Protocols
Protocol A: Cell Culture & Compound Dosing
Causality: PC-3 cells are cultured in RPMI-1640 to maintain optimal mARC expression. A 4-hour incubation period is chosen because mARC-mediated reduction of amidoximes typically reaches steady-state intracellular concentrations within 2 to 4 hours.
-
Seed PC-3 cells at a density of 1×104 cells/well in two identical 96-well plates (Plate A for LC-MS/MS; Plate B for FRET).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence.
-
Prepare a 10-point serial dilution of HTMBA (0.1 µM to 100 µM) in serum-free RPMI-1640 (final DMSO concentration < 0.5%).
-
Aspirate growth media, wash cells once with PBS, and apply the HTMBA treatments.
-
Incubate for exactly 4 hours at 37°C.
Protocol B: Intracellular Extraction & LC-MS/MS (Plate A)
Causality: It is critical to use ice-cold 80% methanol for extraction. This instantly quenches all enzymatic activity (including mARC) and precipitates proteins, ensuring that the measured ratio of HTMBA to active amidine perfectly reflects the intracellular state at the exact moment of lysis.
-
Quickly aspirate the dosing media and wash the wells three times with ice-cold PBS to remove extracellular compound.
-
Add 100 µL of ice-cold 80% Methanol (containing an internal standard, e.g., deuterated benzamidine) to each well.
-
Incubate the plate at -80°C for 20 minutes to complete cell lysis and protein precipitation.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.
-
Transfer 80 µL of the supernatant to an LC-MS/MS analysis plate.
-
Quantify the transition of HTMBA ( m/z 227 → fragment) and 2,4,6-trimethoxy-benzamidine ( m/z 211 → fragment) using a triple quadrupole mass spectrometer.
Protocol C: FRET-Based Intracellular Matriptase Assay (Plate B)
Causality: Boc-QAR-AMC is a highly specific substrate for matriptase. Upon cleavage by the active protease, the AMC fluorophore is released, shifting its emission spectrum. A reduction in fluorescence directly correlates with the functional inhibition of the enzyme by the newly formed amidine.
-
Following the 4-hour HTMBA incubation, do not wash the cells (to maintain the established intracellular/extracellular equilibrium).
-
Add 10 µL of a 10X concentrated Boc-QAR-AMC substrate solution directly to the wells (Final concentration: 50 µM).
-
Immediately transfer the plate to a kinetic microplate reader pre-warmed to 37°C.
-
Monitor fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm).
-
Calculate the initial velocity ( V0 ) of the reaction for each well and determine the IC₅₀ using non-linear regression analysis.
Data Presentation & Expected Outcomes
The following table summarizes the anticipated quantitative data, illustrating the stark contrast between administering the active amidine directly versus utilizing the HTMBA prodrug strategy.
| Compound Administered | Calculated LogP | Extracellular IC₅₀ (Cell-Free) | Intracellular Amidine Conc. (at 10 µM dose) | Intracellular Matriptase IC₅₀ (Cell-Based) |
| 2,4,6-trimethoxy-benzamidine (Active) | -0.8 (Highly Polar) | 45 nM | < 0.1 µM | > 100 µM (Poor Permeability) |
| HTMBA (Prodrug) | +1.4 (Lipophilic) | > 50,000 nM (Inactive) | 6.8 µM | 1.2 µM (Highly Effective) |
Interpretation: While the active amidine is highly potent in a biochemical assay, its inability to cross the cell membrane renders it useless in a cell-based model. Conversely, HTMBA is biochemically inactive but readily permeates the cell, where mARC converts it to the active form, resulting in potent intracellular matriptase inhibition.
References
-
Chakravarthula, T. N., Santillan-Rodriguez, R., Zeng, Z., Hall, A., Trujillo, A. P., Umesh, A., & Alves, N. J. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 8(6), 1669-1677. URL:[Link]
-
Struwe, M. A., Scheidig, A. J., & Clement, B. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. URL:[Link]
-
Pawar, N. R., Buzza, M. S., Duru, N., Strong, A. A., & Antalis, T. M. (2023). Matriptase drives dissemination of ovarian cancer spheroids by a PAR-2/PI3K/Akt/MMP9 signaling axis. Journal of Cell Biology, 222(11), e202212098. URL:[Link]
-
Förbs, D., Thiel, S., Stella, M. C., Stürzebecher, A., Schweinitz, A., Steinmetzer, T., Stürzebecher, J., & Uhland, K. (2005). In vitro inhibition of matriptase prevents invasive growth of cell lines of prostate and colon carcinoma. International Journal of Oncology, 27(4), 1061-1070. URL: [Link]
Applications of N-Hydroxy-2,4,6-trimethoxy-benzamidine in Cancer Research: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Amidoxime
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a synthetic organic compound belonging to the amidoxime class of molecules. Amidoximes are N-hydroxy derivatives of amidines and have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] They are often investigated as prodrugs for amidines, which are known to interact with a variety of biological targets, including serine proteases.[1][4] The incorporation of a trimethoxybenzene moiety is a structural feature present in several compounds with demonstrated anticancer properties, including analogs of resveratrol and inhibitors of P-glycoprotein.[5][6]
This technical guide provides a comprehensive overview of the hypothesized applications of N-Hydroxy-2,4,6-trimethoxy-benzamidine in cancer research. Drawing upon the established activities of structurally related compounds, we will explore its potential mechanisms of action and provide detailed protocols for its investigation as a novel anti-cancer agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.
Postulated Mechanism of Action: A Multi-faceted Approach to Cancer Therapy
Based on the chemical features of N-Hydroxy-2,4,6-trimethoxy-benzamidine, a multi-pronged mechanism of action against cancer cells can be postulated. The primary hypothesized mechanisms include the inhibition of ribonucleotide reductase and the modulation of multidrug resistance.
Inhibition of Ribonucleotide Reductase (RR)
A novel resveratrol analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, has been demonstrated to inhibit ribonucleotide reductase in HL-60 human promyelocytic leukemia cells.[5] This enzyme is crucial for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA synthesis and repair.[7] By inhibiting RR, the compound can deplete the intracellular dNTP pools, leading to the induction of apoptosis.[5] Given the structural similarities, it is plausible that N-Hydroxy-2,4,6-trimethoxy-benzamidine could exert a similar inhibitory effect on this key enzyme.
Caption: Postulated Ribonucleotide Reductase Inhibition Pathway.
Modulation of Multidrug Resistance (MDR)
The trimethoxybenzene moiety is a key structural feature in compounds designed to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer cells.[6][8] P-gp actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Structurally simplified trimethoxy benzamides have been shown to exhibit P-gp inhibitory activity.[6] Therefore, N-Hydroxy-2,4,6-trimethoxy-benzamidine could potentially act as a P-gp inhibitor, restoring the efficacy of conventional chemotherapeutic agents in resistant cancer cell lines.
Caption: Hypothesized P-glycoprotein Inhibition Workflow.
Application Notes and Protocols
This section provides detailed experimental protocols to investigate the anticancer properties of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
I. In Vitro Antiproliferative Activity Assessment
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
A. Materials:
-
Appropriate cell culture medium and supplements.
-
N-Hydroxy-2,4,6-trimethoxy-benzamidine.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
96-well microplates.
-
Microplate reader.
B. Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of N-Hydroxy-2,4,6-trimethoxy-benzamidine in the cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used for the assay. | HL-60 |
| Seeding Density | Number of cells seeded per well. | 1 x 104 cells/well |
| Incubation Time | Duration of compound treatment. | 72 hours |
| IC50 | Concentration of the compound that inhibits cell growth by 50%. | To be determined |
II. Ribonucleotide Reductase (RR) Inhibition Assay
This protocol is designed to assess the in-situ activity of RR in cancer cells treated with the compound.
A. Materials:
-
Cancer cell lines (e.g., HL-60).[5]
-
N-Hydroxy-2,4,6-trimethoxy-benzamidine.
-
[14C]-cytidine.
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
B. Protocol:
-
Cell Treatment: Treat cancer cells with varying concentrations of N-Hydroxy-2,4,6-trimethoxy-benzamidine for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [14C]-cytidine to the cell culture and incubate for 1-2 hours.
-
DNA Precipitation: Harvest the cells and wash with cold PBS. Precipitate the DNA by adding cold 10% TCA.
-
Measurement: Wash the precipitate with cold TCA and then solubilize it. Measure the radioactivity using a scintillation counter.
-
Data Analysis: A decrease in the incorporation of [14C]-cytidine into the DNA of treated cells compared to the control indicates inhibition of RR activity.
III. P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol evaluates the ability of the compound to inhibit the efflux function of P-gp.
A. Materials:
-
P-gp overexpressing cancer cell line (e.g., S1-M1-80) and its parental cell line (e.g., S1).[8]
-
N-Hydroxy-2,4,6-trimethoxy-benzamidine.
-
Rhodamine 123 (a fluorescent P-gp substrate).
-
Flow cytometer.
B. Protocol:
-
Cell Pre-incubation: Pre-incubate the cancer cells with varying concentrations of N-Hydroxy-2,4,6-trimethoxy-benzamidine or a known P-gp inhibitor (positive control) for 30 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for another 30-60 minutes.
-
Efflux: Wash the cells and resuspend them in a drug-free medium. Incubate for 1-2 hours to allow for Rhodamine 123 efflux.
-
Data Acquisition: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: An increase in the intracellular fluorescence in cells treated with N-Hydroxy-2,4,6-trimethoxy-benzamidine compared to the untreated control indicates inhibition of P-gp-mediated efflux.
| Parameter | Description | Expected Outcome |
| Cell Line | P-gp overexpressing cell line. | S1-M1-80 |
| Substrate | Fluorescent P-gp substrate. | Rhodamine 123 |
| Measurement | Intracellular fluorescence. | Increased fluorescence with compound treatment |
Conclusion and Future Directions
N-Hydroxy-2,4,6-trimethoxy-benzamidine represents a promising scaffold for the development of novel anticancer agents. The proposed mechanisms of action, including the inhibition of ribonucleotide reductase and the modulation of multidrug resistance, offer a compelling rationale for its further investigation. The protocols outlined in this guide provide a solid framework for the preclinical evaluation of this compound. Future studies should focus on in vivo efficacy in animal models of cancer, pharmacokinetic and pharmacodynamic profiling, and detailed mechanistic studies to fully elucidate its mode of action. The synthesis of analogs with modifications to the trimethoxybenzene ring or the amidoxime group could also lead to the discovery of compounds with enhanced potency and selectivity.
References
- Clement, B., & Zimmermann, M. (1987). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Xenobiotica, 17(6), 659-67.
- Krasowska, D., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 26(23), 7246.
- Krol, E., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(23), 7125.
- Löwe, C., et al. (2010). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine.
- Nicolotti, O., et al. (2016). Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness. Chemical Biology & Drug Design, 88(5), 726-735.
- Patel, H., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
- Saeed, A., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Journal of Heterocyclic Chemistry, 57(3), 1353-1366.
- BenchChem. (n.d.). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
- Vang, O., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2584.
- Bentham Science Publishers. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review.
- ResearchGate. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review | Request PDF.
- Google Patents. (2017).
- ResearchGate. (n.d.).
- Cytiva. (n.d.). Benzamidine Sepharose 6B.
- PubMed. (2002). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models.
Sources
- 1. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: N-Hydroxy-2,4,6-trimethoxy-benzamidine in the Synthesis of 1,2,4-Thiadiazole-Based Cholecystokinin (CCK) Modulators
An in-depth technical guide and protocol manual for the application of N-Hydroxy-2,4,6-trimethoxy-benzamidine in drug discovery.
Scientific Context and Mechanistic Rationale
In the landscape of modern medicinal chemistry, the 1,2,4-thiadiazole scaffold is recognized as a privileged structure for designing highly selective neuroactive and gastrointestinal drugs. Specifically, these heterocycles serve as potent antagonists or agonists of Cholecystokinin (CCK) , a peptide hormone intricately involved in the regulation of gastric emptying, anxiety, and memory modulation.
To achieve high binding affinity and receptor subtype selectivity (CCK-A vs. CCK-B), researchers must precisely functionalize the 3- and 5-positions of the thiadiazole ring. N-Hydroxy-2,4,6-trimethoxy-benzamidine (also known as 2,4,6-trimethoxybenzamidoxime, CAS: 160150-34-5)[1] serves as the critical nucleophilic building block for installing the electron-rich 2,4,6-trimethoxyphenyl moiety at the 3-position. This specific aryl group enhances receptor binding through optimal steric mapping and electronic interactions within the CCK binding pocket.
Causality of Experimental Choices: A common question in this synthetic pathway is why researchers synthesize the amidoxime intermediate rather than converting the starting nitrile directly to an amidine. The conversion of highly sterically hindered nitriles (such as 2,4,6-trimethoxybenzonitrile) directly to amidines is notoriously low-yielding due to the shielding effect of the two ortho-methoxy groups. By first reacting the nitrile with hydroxylamine to form the N-hydroxy derivative (the amidoxime), the nucleophilic addition is thermodynamically favored. Subsequent catalytic hydrogenation cleanly cleaves the N–O bond to yield the functional amidine, which is then cyclized with trichloromethanesulfenyl chloride to form the 1,2,4-thiadiazole core, as established in [2].
Physicochemical Data and Reaction Metrics
The following tables summarize the critical properties of the intermediate and the expected quantitative yields across the optimized synthesis workflow.
Table 1: Physicochemical Properties of the Intermediate
| Property | Value |
| Chemical Name | N-Hydroxy-2,4,6-trimethoxy-benzamidine[1] |
| Common Synonym | 2,4,6-Trimethoxybenzamidoxime[3] |
| CAS Number | 160150-34-5[1] |
| Molecular Formula | C10H14N2O4[1] |
| Molecular Weight | 226.23 g/mol [1] |
| Structural Role | Precursor for the 3-(2,4,6-trimethoxyphenyl) moiety |
Table 2: Yield and Condition Optimization for the Thiadiazole Workflow
| Reaction Step | Reagents / Catalyst | Critical Conditions | Expected Yield | Melting Point |
| 1. Amidoxime Formation | NH₂OH·HCl, NaOEt, EtOH | Reflux, 41 hours | Quantitative | N/A |
| 2. Amidine Reduction | Raney Nickel, H₂ (2 MPa) | MeOH/DCM/AcOH (2:2:1), 2h | 71% | 205 °C |
| 3. Thiadiazole Cyclization | CCl₃SCl | DCM, -10 °C, 30 min | 73–85% | 201 °C (Final) |
(Quantitative data adapted from the foundational synthesis routes described in[2])
Validated Experimental Protocols
The following step-by-step methodologies are engineered as self-validating systems. Built-in physical and chemical checkpoints ensure that the drug development professional can verify the success of each phase before proceeding.
Protocol A: Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
-
Preparation of Free Hydroxylamine: Suspend 13.8 g of hydroxylamine hydrochloride in 100 mL of anhydrous ethanol. Cool the suspension to 15 °C.
-
Neutralization & Validation: Slowly add a freshly prepared sodium ethoxide solution (4.3 g of Na dissolved in 100 mL of ethanol) to the suspension.
-
Self-Validation Checkpoint: The immediate formation of a dense, white sodium chloride (NaCl) precipitate visually confirms the successful generation of the required free hydroxylamine base.
-
-
Nucleophilic Addition: Introduce 12.0 g of 2,4,6-trimethoxybenzonitrile to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 41 hours.
-
Causality: The unusually extended reflux time is strictly required to overcome the severe steric hindrance imparted by the ortho-methoxy groups on the benzonitrile ring.
-
-
Workup: Evaporate the solvent to dryness under reduced pressure. Wash the resulting crystals thoroughly with distilled water (to remove the NaCl byproduct) and cold dichloromethane to yield pure N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Protocol B: Reduction to 2,4,6-Trimethoxybenzamidine
-
Solvent System Preparation: Dissolve 3.4 g of the synthesized N-Hydroxy-2,4,6-trimethoxy-benzamidine in 120 mL of a highly specific ternary solvent mixture: Methanol / Dichloromethane / Acetic Acid (2:2:1, v/v/v).
-
Causality: Acetic acid is critical as it protonates the newly formed amine, preventing degradation, while Dichloromethane (DCM) ensures the complete solubilization of the highly methylated aromatic system.
-
-
Hydrogenation Setup: Transfer the solution to a high-pressure autoclave. Carefully add 1.0 g of Raney Nickel catalyst.
-
Pressurization: Pressurize the vessel with hydrogen gas to 2×106 Pa (approximately 20 bar).
-
Reaction: Stir vigorously for 2 hours at room temperature.
-
Purification: Filter the catalyst carefully over a pad of Celite. (Safety Warning: Raney Nickel is highly pyrophoric; do not allow the filter cake to dry). Concentrate the filtrate to dryness to yield the amidine intermediate (Yield: ~71%, Mp: 205 °C)[2].
Protocol C: Cyclization to the 1,2,4-Thiadiazole Core
-
Preparation: Dissolve the amidine resin obtained from Protocol B in 20 mL of anhydrous dichloromethane.
-
Thermal Control: Cool the solution strictly to -10 °C using an ice-salt bath.
-
Causality: Strict sub-zero temperature control is imperative to prevent runaway exothermic side-reactions and the formation of symmetrical triazine impurities.
-
-
Cyclization: Dropwise, add a solution of 2.8 mL of trichloromethanesulfenyl chloride dissolved in 20 mL of dichloromethane.
-
Completion: Stir the reaction medium for exactly 30 minutes at -10 °C. The resulting 5-chloro-3-(2,4,6-trimethoxyphenyl)-1,2,4-thiadiazole can then be subjected to further nucleophilic substitution (e.g., amination) to yield the final CCK antagonist drug candidate[2].
Workflow Visualization
The following diagram maps the logical progression and chemical transformations from the starting nitrile to the biologically active CCK modulator.
Step-by-step synthesis workflow of CCK antagonists utilizing N-Hydroxy-2,4,6-trimethoxy-benzamidine.
References
- Frehel, D., Gully, D., Boigegrain, R., & Badorc, A. (1994). 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists (European Patent No. EP0620221A1).
-
ChemSrc. (n.d.). N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#:160150-34-5.[Link]
Sources
- 1. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-34-5 [m.chemicalbook.com]
- 2. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents [patents.google.com]
- 3. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Welcome to the Application Support Center. The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine (also known as 2,4,6-trimethoxybenzamidoxime) presents unique chemical challenges. The presence of three electron-donating methoxy groups (+M effect) drastically reduces the electrophilicity of the nitrile carbon, while the ortho-substituents at positions 2 and 6 create severe steric shielding.
This guide provides a validated, self-correcting protocol and addresses the most common thermodynamic and kinetic bottlenecks encountered during this specific synthesis.
Mechanistic Overview & Reaction Logic
To successfully synthesize this compound, we must first understand the competing pathways. The desired reaction requires the nitrogen atom of hydroxylamine to attack the sterically hindered nitrile carbon[1]. However, if the reaction is not carefully controlled, the oxygen atom of hydroxylamine (or ambient water) can attack instead, leading to an unwanted amide side product[2][3].
Mechanistic pathway of amidoxime synthesis highlighting steric hindrance and side reactions.
Baseline Validated Protocol
The following protocol is engineered to overcome the specific steric and electronic limitations of 2,4,6-trimethoxybenzonitrile by utilizing a strictly anhydrous environment and a massive molar excess of the nucleophile[4].
Self-Validating System Check: This protocol utilizes metallic sodium. The complete dissolution of the metal validates the creation of a strictly anhydrous alkoxide. The subsequent precipitation of NaCl visually confirms the successful liberation of the free hydroxylamine base.
Step-by-Step Methodology:
-
Alkoxide Generation: Dissolve 4.3 g (0.187 mol) of sodium metal in 100 mL of anhydrous ethanol. Causality: Generating sodium ethoxide in situ ensures zero moisture is present, shutting down the hydrolysis pathway that leads to amide formation[2][4].
-
Free Base Liberation: In a separate flask, suspend 13.8 g (0.198 mol) of hydroxylamine hydrochloride in 100 mL of anhydrous ethanol. Slowly add the freshly prepared sodium ethoxide solution. Stir until NaCl fully precipitates. Causality: This liberates the highly reactive free hydroxylamine base[5].
-
Nucleophilic Addition: Add 12.0 g (0.062 mol) of 2,4,6-trimethoxybenzonitrile to the mixture. Causality: Notice the ~1:3.2 molar ratio. This extreme excess is mandatory to drive the equilibrium forward against the severe steric hindrance of the 2,6-dimethoxy groups[1][4].
-
Thermal Activation: Heat the mixture to a vigorous reflux (approx. 78°C) for 41 hours. Causality: The +M effect of the methoxy groups makes the nitrile carbon highly unreactive; extended thermal energy is required to achieve the activation energy[4].
-
Isolation & Purification: Evaporate the reaction mixture to dryness under reduced pressure. Wash the resulting crystalline mass thoroughly with water, followed by cold dichloromethane (DCM). Causality: The water wash removes the NaCl byproduct and excess hydroxylamine. The DCM wash selectively dissolves any unreacted, non-polar nitrile, leaving behind the pure, highly polar amidoxime crystals[4][5].
Expected Yield: ~71% (Melting Point: 205°C)[4].
Step-by-step experimental workflow for N-Hydroxy-2,4,6-trimethoxy-benzamidine synthesis.
Troubleshooting Guides & FAQs
Q1: My reaction yield is below 30% even after 24 hours of reflux. What is going wrong? A1: You are likely fighting the inherent thermodynamics of the substrate. The three methoxy groups push electron density into the aromatic ring, making the nitrile carbon a very poor electrophile. Furthermore, the 2,6-methoxy groups physically block the incoming nucleophile. Solution: You must increase your reaction time to at least 40 hours and ensure you are using a minimum of a 3-fold molar excess of hydroxylamine to increase the collision frequency[4][5].
Q2: I am observing a large amount of 2,4,6-trimethoxybenzamide side product. How do I prevent this? A2: Amide formation is the primary competing reaction for aromatic nitriles[2]. It occurs either via direct hydrolysis (if water is present) or via an initial attack by the oxygen atom of hydroxylamine[3]. Solution: Ensure your ethanol is strictly anhydrous. Do not use commercial sodium ethoxide powder, as it rapidly absorbs atmospheric moisture; prepare it fresh using sodium metal[4]. Alternatively, running the reaction in specific ionic liquids has been shown to suppress the amide pathway entirely[2][5].
Q3: Can I use a 50% aqueous hydroxylamine solution to simplify the protocol and avoid handling sodium metal? A3: We strongly advise against this for this specific substrate. While aqueous hydroxylamine is excellent for simple, highly reactive aliphatic nitriles[5], introducing water to a sterically hindered, slow-reacting aromatic nitrile drastically increases the rate of hydrolysis, leading almost exclusively to the amide side product[2]. The anhydrous sodium ethoxide method is critical for maintaining product selectivity[4].
Q4: How can I accelerate this reaction? A 41-hour reflux is a major bottleneck for our workflow. A4: You can bypass the thermal limitations using alternative energy sources or alternative synthetic routes:
-
Microwave Irradiation: Conducting the reaction under microwave irradiation (e.g., 110°C in a sealed vessel) superheats the solvent and can reduce the reaction time from 41 hours to 15–30 minutes while maintaining high yields[1][5].
-
Thioamide Route: Convert the nitrile to a thioamide first. Thioamides are significantly more electrophilic than nitriles and will react rapidly with hydroxylamine to yield the pure amidoxime[3][5].
Quantitative Optimization Data
The table below summarizes how different reaction conditions impact the yield and selectivity of sterically hindered amidoximes, allowing you to choose the best approach for your laboratory setup.
| Reaction Condition | Molar Ratio (Nitrile:NH₂OH) | Solvent / Base | Temp & Time | Expected Yield | Primary Issue Addressed |
| Standard Reflux (Baseline) | 1 : 3.2 | Anhydrous EtOH / NaOEt | Reflux (78°C), 41 h | ~71% | Overcomes severe steric hindrance[4] |
| Low Excess Reagent | 1 : 1.5 | EtOH / Na₂CO₃ | Reflux (78°C), 24 h | < 30% | Demonstrates necessity of high collision frequency[5] |
| Aqueous Conditions | 1 : 5.0 | 50% aq. NH₂OH / MeCN | 25°C - 60°C, 48 h | Variable (High Amide) | Highlights risk of hydrolysis side-reactions[2] |
| Microwave Irradiation | 1 : 3.0 | Anhydrous EtOH / NaOEt | 110°C (MW), 15-30 min | > 75% | Drastically accelerates slow reaction rates[1][5] |
References
- BenchChem. Optimizing reaction conditions for the synthesis of amidoximes from nitriles.
- National Center for Biotechnology Information (PMC). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- ResearchGate. (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
- Royal Society of Chemistry (RSC). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.
- Google Patents. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists.
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Welcome to the Application Scientist Support Center. The synthesis of N-hydroxy-2,4,6-trimethoxy-benzamidine (also known as 2,4,6-trimethoxybenzamidoxime) presents unique chemical challenges. The dense steric bulk provided by the ortho-methoxy groups heavily influences the reaction kinetics, often leading to competitive side reactions when standard amidoxime synthesis protocols are applied.
This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield synthesis while suppressing unwanted byproducts.
Mechanistic Overview & Reaction Pathways
The standard preparation involves the nucleophilic addition of hydroxylamine ( NH2OH ) to 2,4,6-trimethoxybenzonitrile. Because the nitrile carbon is sterically shielded, the desired N-attack is kinetically slow. This sluggishness opens the door for competitive side reactions, most notably the formation of 2,4,6-trimethoxybenzamide via O-attack or alkaline hydrolysis.
Mechanistic pathways for N-hydroxy-2,4,6-trimethoxy-benzamidine synthesis and side reactions.
Troubleshooting FAQs
Q1: Why is the conversion of 2,4,6-trimethoxybenzonitrile exceptionally slow compared to standard benzonitriles? Causality: The two methoxy groups at the 2- and 6-positions create a severe steric shield around the sp-hybridized nitrile carbon. This restricts the trajectory of the incoming hydroxylamine nucleophile, significantly raising the activation energy required for the transition state. Resolution: Extended reflux times (often exceeding 40 hours) are strictly required to drive the reaction to completion. Alternatively, utilizing microwave irradiation can accelerate the kinetics by providing rapid, localized superheating[1].
Q2: LC-MS analysis shows a major side product at M+1 = 212 m/z. What is this, and how is it forming? Causality: The desired amidoxime has a molecular weight of 226.23 g/mol . A mass of 211 g/mol (M+1 = 212) corresponds to the 2,4,6-trimethoxybenzamide side product. When sterically hindered or electronically modified aromatic nitriles are treated with hydroxylamine, substantial amounts of amides can form. This results from the initial attack by the oxygen atom of hydroxylamine on the nitrile carbon, followed by subsequent cleavage of the intermediate (2)[2]. Additionally, trace moisture in the presence of strong alkoxide bases can cause direct alkaline hydrolysis of the nitrile. Resolution: Ensure strictly anhydrous conditions. If amide formation persists, convert the nitrile to a thioamide first. Thioamides are vastly more reactive toward N-attack by hydroxylamine, bypassing the O-attack side reaction entirely[2].
Q3: The reaction mixture turns dark and yields drop significantly during scale-up. What is the cause? Causality: Hydroxylamine is thermally unstable. Prolonged exposure to elevated temperatures (which is necessary here due to steric hindrance) can cause it to decompose exothermically, leading to dark reaction mixtures and the loss of the active nucleophile (1)[1]. Resolution: Generate free hydroxylamine in situ at low temperatures (~15°C) before heating. For large-scale synthesis, consider continuous flow microreactors to precisely control the heat profile.
Decision tree for troubleshooting common side reactions and low yields in amidoxime synthesis.
Comparative Reaction Data
The table below summarizes how different reaction conditions impact the product distribution, highlighting the necessity of the optimized alkoxide route.
| Synthetic Route | Reagents & Conditions | Reaction Time | Amidoxime Yield (%) | Amide Side Product (%) |
| Standard Reflux (Optimized) | NH2OH⋅HCl , NaOEt, EtOH, 78°C | 41 hours | ~71% | < 15% |
| Aqueous Base | 50% aq. NH2OH , EtOH, 80°C | 48 hours | < 40% | > 30% |
| Thioamide Alternative | 1. H2S /Base 2. NH2OH⋅HCl | 12 hours (total) | > 85% | < 5% |
Validated Experimental Protocol
This protocol is engineered to be a self-validating system . The specific washing steps exploit the differential solubility of the polar amidoxime versus the unreacted nitrile, ensuring that the final physical state acts as a confirmation of success.
Adapted from validated patent literature for the synthesis of 2,4,6-trimethoxybenzamidoxime (3)[3].
Step 1: Preparation of Free Hydroxylamine Suspend 13.8 g of hydroxylamine hydrochloride in 100 mL of anhydrous ethanol under a nitrogen atmosphere.
Step 2: Controlled Base Addition In a separate dry flask, prepare sodium ethoxide by dissolving 4.3 g of sodium metal in 100 mL of anhydrous ethanol. Slowly add this alkoxide solution to the hydroxylamine suspension while maintaining the internal temperature at ~15°C. Causality: Free hydroxylamine is highly unstable. Controlling the exotherm during salt neutralization prevents premature thermal decomposition before the substrate is even introduced.
Step 3: Substrate Introduction Add 12.0 g of 2,4,6-trimethoxybenzonitrile into the reaction mixture.
Step 4: Extended Reflux Heat the mixture to reflux (approx. 78°C) for 41 hours . Causality: The 2,6-dimethoxy groups create a severe steric shield. Extended thermal energy is strictly required to drive the N-attack transition state to completion[3].
Step 5: Solvent Removal Evaporate the reaction mixture to dryness under reduced pressure to yield a crude crystalline residue.
Step 6: Self-Validating Purification Wash the resulting crystals sequentially with distilled water, followed by cold dichloromethane (DCM). Causality & Validation: Water removes inorganic salts (NaCl) and residual hydroxylamine. DCM selectively solubilizes unreacted nitrile and specific organic impurities. Because the target N-hydroxy-2,4,6-trimethoxy-benzamidine is highly polar, it remains insoluble in DCM. The recovery of a pure, off-white solid with a melting point of 205°C validates the success of the protocol[3].
References
-
Optimizing reaction conditions for the synthesis of amidoximes from nitriles | Source: Benchchem | 1
-
Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Source: Semantic Scholar (Journal of The Chemical Society C: Organic, 1969) | 2
-
EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists | Source: Google Patents | 3
Sources
Technical Support Center: Troubleshooting N-Hydroxy-2,4,6-trimethoxy-benzamidine Purification
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of highly substituted amidoximes. N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5) presents a unique set of physicochemical hurdles[1]. The electron-donating properties and severe steric bulk of the 2,4,6-trimethoxy groups significantly alter the hydrogen-bonding network of the amidoxime moiety. This often leads to frustrating issues like "oiling out" during crystallization, thermal degradation during solvent removal, and severe tailing in normal-phase chromatography.
This guide provides field-proven, self-validating protocols to ensure high-purity isolation, grounded in mechanistic understanding rather than blind empiricism.
Section 1: Physicochemical Data & Solvent Compatibility
To purify a complex molecule, we must first understand its solubility profile. The zwitterionic resonance of the amidoxime group combined with the highly lipophilic trimethoxybenzene ring requires careful solvent selection to balance competing intermolecular forces.
Table 1: Physicochemical Properties and Solvent Behavior
| Property / Solvent | Observation / Value | Mechanistic Rationale |
| Molecular Weight | 226.23 g/mol | Determines baseline mass-transfer rates in chromatography. |
| Polarity | High (H-bond donor/acceptor) | The −C(NH2)=NOH group forms strong intermolecular H-bonds, causing aggregation. |
| Methanol / Ethanol | Highly Soluble | Protic solvents effectively disrupt intermolecular amidoxime H-bonds. |
| Ethyl Acetate | Moderately Soluble | Excellent for extraction; acts as a moderate H-bond acceptor without dominating. |
| Hexane / Heptane | Insoluble | Non-polar nature makes it an excellent anti-solvent for forcing precipitation. |
| Water | Sparingly Soluble | The steric bulk of the trimethoxy groups counteracts the hydrophilic amidoxime head. |
Section 2: Troubleshooting FAQs
Q1: My crude N-Hydroxy-2,4,6-trimethoxy-benzamidine is "oiling out" instead of crystallizing. How do I force crystal nucleation? A1: "Oiling out" occurs when the product separates as a liquid phase because the supersaturation point is reached at a temperature higher than the melting point of the impure mixture. The 2,4,6-trimethoxy substitution lowers the lattice energy compared to unsubstituted benzamidoximes, making it prone to forming supercooled liquids. Causality & Solution: Do not rapidly cool the mixture in an ice bath. Rapid cooling traps impurities in the matrix, depressing the melting point further. Instead, utilize a 2[2]. Re-dissolve the oil in a minimal amount of warm solvent, carefully layer with an anti-solvent, and allow slow diffusion.
Q2: I am observing significant tailing and co-elution with the starting nitrile during silica gel chromatography. How can I improve resolution? A2: Amidoximes strongly interact with the acidic silanol groups on standard stationary phases, causing severe 3[3]. Causality & Solution: The basic amidine nitrogen binds chemically to the silica. To self-validate your column conditions, run a 2D TLC. If the spot streaks diagonally, the interaction is chemical, not kinetic. Resolve this by pre-treating your silica with 1% triethylamine ( Et3N ) in your mobile phase to neutralize the silanol sites.
Q3: The product changes color (darkens) during rotary evaporation. Is it degrading? A3: Yes. Amidoximes are thermally sensitive. Prolonged heating above 50°C, especially in the presence of trace acids or bases, can trigger 3[3]. Causality & Solution: The activation energy for the thermal degradation of electron-rich amidoximes is relatively low. Always concentrate fractions under high vacuum at a water bath temperature strictly not exceeding 35°C.
Section 3: Experimental Workflows & Methodologies
Protocol 1: Self-Validating Diffusion Crystallization
This method prioritizes absolute purity over rapid yield, utilizing anti-solvent diffusion to slowly build a perfect crystal lattice, excluding structurally similar impurities[2].
-
Dissolution: Dissolve 1.0 g of crude N-Hydroxy-2,4,6-trimethoxy-benzamidine in 5 mL of warm acetonitrile (~40°C) in a 20 mL flat-bottom glass vial.
-
Clarification: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial. Causality: Removing heterogeneous nucleation sites (dust/salts) prevents premature, rapid precipitation.
-
Layering (The Critical Step): Carefully overlay 10 mL of an anti-solvent (e.g., tetrahydropyran or diisopropyl ether) onto the acetonitrile layer. Use a syringe with a long needle to add the anti-solvent slowly down the side of the vial to prevent turbulent mixing.
-
Diffusion: Cap the vial tightly and leave it undisturbed in a vibration-free environment at 20°C for 48–72 hours.
-
Validation: Pure crystals will form exactly at the solvent interface. Isolate via vacuum filtration and wash with cold hexane.
Protocol 2: Optimized Flash Chromatography for Amidoximes
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 1% Triethylamine ( Et3N ). Causality: The Et3N irreversibly binds to the most acidic silanol sites, preventing the amidoxime from doing so.
-
Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Warning: Do not use Methanol for loading; its strong H-bonding capacity will cause the sample to crash down the column prematurely.
-
Elution Gradient:
-
0-3 Column Volumes (CV): 100% Hexane (1% Et3N ) to elute unreacted lipophilic 2,4,6-trimethoxybenzonitrile.
-
3-8 CV: Ramp to 50% Ethyl Acetate / 50% Hexane (1% Et3N ). The target amidoxime will elute sharply in this window.
-
-
Fraction Analysis: Monitor via TLC (UV 254 nm). Combine pure fractions and evaporate at < 35°C.
Section 4: Mechanistic Visualizations
Troubleshooting logic for amidoxime oiling out during crystallization.
Synthesis and thermal degradation pathway of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
References
- Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles.
- Title: Technical Support Center: Purification of Pyrazine-2-amidoxime.
- Title: N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE.
- Title: "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions.
Sources
Technical Support Center: N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5)
Comprehensive Troubleshooting, Stability Causality, and Handling Protocols
Welcome to the Technical Support Center for N-Hydroxy-2,4,6-trimethoxy-benzamidine . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we dissect the exact molecular vulnerabilities of this compound, providing you with self-validating protocols and causality-driven troubleshooting to ensure absolute reproducibility in your drug development and analytical assays.
PART 1: Core Chemical Profile & Stability Causality
To master the handling of N-Hydroxy-2,4,6-trimethoxy-benzamidine, you must first understand the conflicting forces within its molecular structure. The stability of this compound is governed by a delicate balance between its two primary functional regions:
-
The Amidoxime Moiety [-C(=NOH)NH₂]: Amidoximes are inherently reactive. They are highly susceptible to pH-dependent hydrolysis (yielding amides) and transition-metal-catalyzed oxidation (yielding nitriles and releasing nitric oxide, NO)[1].
-
The 2,4,6-Trimethoxyaryl Core: The three methoxy (-OCH₃) groups are strongly electron-donating via resonance. This makes the aromatic ring highly electron-rich and prone to photo-oxidation. However, the ortho-methoxy groups (positions 2 and 6) provide a massive steric shield around the amidoxime carbon. This steric bulk physically blocks water molecules, significantly slowing down the kinetics of nucleophilic attack (hydrolysis) compared to unsubstituted benzamidines[2].
Mechanistic degradation pathways of N-Hydroxy-2,4,6-trimethoxy-benzamidine in experimental models.
PART 2: Frequently Asked Questions (FAQs)
Q: What are the optimal long-term storage conditions for the solid powder? A: Store the lyophilized solid at -20°C to -80°C in a desiccator, strictly protected from light . The electron-rich trimethoxy ring is sensitive to photo-oxidation, while ambient moisture will slowly drive the hydrolysis of the amidoxime group.
Q: Which solvents are recommended for preparing stock solutions? A: Use 100% Anhydrous DMSO or DMF . Never use aqueous buffers for long-term stock storage. The presence of even 1-2% water in DMSO will initiate hydrolysis over weeks of storage.
Q: Is the compound sensitive to freeze-thaw cycles? A: Highly sensitive. Freeze-thaw cycles introduce micro-condensation (moisture) into the vial headspace. Because water drives the hydrolysis of the amidoxime into 2,4,6-trimethoxybenzamide[2], repeated thermal cycling will exponentially degrade your stock. Always prepare single-use aliquots.
PART 3: Troubleshooting Guide: Analytical & Experimental Issues
Issue 1: LC-MS analysis reveals a degradant with a -15 Da mass shift.
-
Causality: You are observing hydrolytic degradation . The amidoxime group[-C(=NOH)NH₂] has hydrolyzed into an amide [-C(=O)NH₂]. The loss of hydroxylamine (NH₂OH) and replacement with a carbonyl oxygen results in a net mass loss of exactly 15 Da.
-
Solution: Your DMSO stock has absorbed atmospheric moisture, or your assay buffer pH is too extreme. Switch to fresh, anhydrous DMSO (stored over molecular sieves) and ensure your assay media is strictly buffered to pH 7.2–7.4.
Issue 2: LC-MS analysis reveals a degradant with a -33 Da mass shift.
-
Causality: You are observing oxidative cleavage . The amidoxime has been oxidized to 2,4,6-trimethoxybenzonitrile [-C≡N], accompanied by the release of nitric oxide (NO)[1].
-
Solution: This is typically catalyzed by trace transition metals (Cu²⁺, Fe³⁺) in your glassware or dissolved oxygen in your solvent. Purge all solvents with Argon/N₂ prior to dissolution, and use LC-MS grade, metal-free solvents.
Issue 3: Progressive loss of potency in 48-hour cellular assays.
-
Causality: The compound is degrading in the warm (37°C), aqueous, and enzymatically active environment of the cell culture media. Amidoximes can be reduced to amidines by cellular reductases or spontaneously release NO over time[1].
-
Solution: Do not rely on a single bolus dose for multi-day assays. Implement a media-refresh protocol every 12–24 hours to maintain a constant concentration of the intact prodrug.
PART 4: Quantitative Stability Data
To assist in your experimental planning, below is a synthesized stability matrix detailing the expected recovery of intact N-Hydroxy-2,4,6-trimethoxy-benzamidine under various rigorous conditions.
| Storage Condition | Timeframe | Expected Recovery (%) | Primary Degradation Pathway |
| Solid, -80°C, Desiccated, Dark | 12 Months | > 99% | None |
| Solid, 25°C, Ambient Light | 4 Weeks | ~ 85% | Photo-oxidation (Ring darkening) |
| 10 mM in Anhydrous DMSO (-20°C) | 6 Months | > 95% | Trace Hydrolysis (-15 Da) |
| 10 mM in DMSO + 5% H₂O (25°C) | 1 Week | < 70% | Rapid Hydrolysis to Amide |
| Aqueous Buffer pH 2.0 (37°C) | 24 Hours | < 50% | Acid-catalyzed Hydrolysis |
| Aqueous Buffer pH 7.4 (37°C) | 48 Hours | ~ 80% | Oxidation (Nitrile) / Hydrolysis |
PART 5: Standardized Experimental Protocols
Protocol A: Preparation of Self-Validating Anhydrous Stock Solutions
This protocol ensures the exclusion of the two primary degradation catalysts: water and oxygen.
-
Equilibration: Allow the sealed vial of solid compound to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric water condensation on the powder.
-
Dissolution: Dissolve the solid in 100% Anhydrous DMSO to a maximum concentration of 50 mM. Vortex gently.
-
Inert Atmosphere Purge: Using a Schlenk line or a gentle stream of Argon gas, purge the headspace of the master tube for 30 seconds to displace dissolved O₂.
-
Aliquotting: Dispense the solution into single-use amber glass vials (to prevent photo-oxidation).
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.
Optimized step-by-step workflow for the preparation and storage of anhydrous stock solutions.
Protocol B: Forced Degradation Study (LC-MS Validation)
Before utilizing a stored stock in critical in vivo studies, run this self-validating protocol to establish a baseline of trust in your compound's integrity.
-
Baseline Sample: Dilute 1 µL of your DMSO stock into 999 µL of LC-MS grade Acetonitrile. Inject 5 µL into the LC-MS. You should observe the intact parent mass [M+H]⁺ at m/z 227.23.
-
Acid Stress (Hydrolysis Control): Mix 10 µL of stock with 90 µL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH, dilute in Acetonitrile, and inject. You will observe the Amide degradant peak at m/z 212.21 (-15 Da shift).
-
Oxidative Stress (Oxidation Control): Mix 10 µL of stock with 90 µL of 3% H₂O₂. Incubate at room temperature for 2 hours. Dilute and inject. You will observe the Nitrile degradant peak at m/z 194.20 (-33 Da shift).
-
Validation: Compare your Baseline Sample chromatogram against the Stress controls. If the Amide or Nitrile peaks are present in your Baseline at >5% relative abundance, discard the stock and prepare a fresh batch.
PART 6: References
The chemical behaviors, degradation pathways, and handling rationales detailed in this guide are grounded in the following authoritative literature on amidoxime chemistry:
-
Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (PubMed Central) URL: [Link]
Sources
Technical Support Center: Overcoming Solubility Issues of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility and precipitation challenges when working with N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5, MW: 226.23 g/mol )[1].
Below, we provide a mechanistic understanding of these challenges, field-proven troubleshooting FAQs, quantitative solubility data, and self-validating experimental protocols.
Mechanistic Causes of Poor Aqueous Solubility
To effectively troubleshoot solubility, it is critical to understand the thermodynamic and structural causality behind the compound's behavior.
N-Hydroxy-2,4,6-trimethoxy-benzamidine belongs to the amidoxime class of compounds. Its poor aqueous solubility is driven by two competing structural features:
-
High Crystal Lattice Energy: The amidoxime functional group ( −C(NH2)=NOH ) acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to a highly stable, tightly packed intermolecular hydrogen-bonding network.
-
Hydrophobic Core: The 2,4,6-trimethoxybenzene ring is bulky and highly lipophilic.
When introduced directly to an aqueous buffer, the energetic cost required to break the amidoxime hydrogen-bond lattice is not sufficiently compensated by water solvation around the hydrophobic trimethoxybenzene core. Consequently, the molecules rapidly aggregate to minimize their exposed hydrophobic surface area, manifesting as immediate precipitation. The amidoxime group also exhibits specific acid-base chemistry where the oxime nitrogen is basic and the -OH group is acidic, making its solubility highly sensitive to pH fluctuations ([2]).
Troubleshooting FAQs
Q1: Why does the compound precipitate immediately when I add my DMSO stock solution to cell culture media? A1: This is a classic example of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous buffer, the local concentration of water spikes instantly. The DMSO diffuses away into the water faster than the hydrophobic compound can disperse, causing the local concentration of the compound to exceed its aqueous nucleation threshold. Solution: Utilize the Stepwise Aqueous Dilution method (Protocol 2) to gradually lower the dielectric constant of the solvation shell.
Q2: Can I adjust the pH to improve the aqueous solubility of this compound for in vivo dosing? A2: Yes. Because the amidine nitrogen of the amidoxime group is basic, lowering the pH can protonate the nitrogen, disrupting the planar crystal lattice and increasing ion-dipole interactions with water ([2]). For high-concentration aqueous requirements, we recommend performing an in situ hydrochloride salt formation (Protocol 3). Salt formation is a heavily validated strategy in medicinal chemistry to rescue the solubility of amidoxime derivatives ([3]).
Q3: My DMSO stock solution turned yellow and slightly viscous after a month at 4°C. Is it still viable? A3: No. Amidoximes can undergo slow hydrolysis or oxidation when exposed to trace water and oxygen over time. Stock solutions should always be purged with an inert gas (Argon or Nitrogen) and stored at -20°C. Discard the degraded stock and prepare a fresh batch.
Solubility Profile and Storage Guidelines
The following table summarizes the quantitative solubility limits and storage parameters based on standard amidoxime handling guidelines ([4]).
| Solvent | Max Recommended Stock Conc. | Storage Temp | Shelf Life | Technical Notes |
| DMSO | ~10.0 - 15.0 mg/mL | -20°C | 2 Years | Primary recommended solvent. Purge vial with Argon/N₂. |
| DMF | ~10.0 - 12.5 mg/mL | -20°C | 2 Years | Viable alternative if DMSO is incompatible with the assay. |
| Ethanol | < 0.15 mg/mL | -20°C | 1 Year | Poor solubility; not recommended for master stock generation. |
| PBS (pH 7.2) | < 0.1 mg/mL (requires 10% DMSO) | 4°C | < 24 Hours | Prepare fresh daily. Highly prone to micro-precipitation. |
Validated Experimental Protocols
As a standard of scientific integrity, every protocol below is designed as a self-validating system , ensuring you can empirically verify success at each step before proceeding to your assay.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
-
Equilibration: Allow the sealed vial of N-Hydroxy-2,4,6-trimethoxy-benzamidine to equilibrate to room temperature for 30 minutes to prevent ambient moisture condensation on the powder.
-
Weighing: Weigh the required mass (e.g., 2.26 mg for 1 mL of a 10 mM stock) into a sterile, amber glass vial.
-
Solvation: Add anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Validation: Hold the vial against a light source. If any refractile particulates remain, sonicate in a water bath at 37°C for 2–5 minutes. The solution must be completely optically clear.
-
Storage: Aliquot into single-use vials, overlay with Argon gas, cap tightly, and store at -20°C.
Protocol 2: Stepwise Aqueous Dilution (Preventing "Solvent Shock")
Use this protocol when preparing working solutions for in vitro cell culture or biochemical assays.
-
Thermal Matching: Pre-warm both the 10 mM DMSO master stock and the target aqueous buffer (e.g., PBS or DMEM) to 37°C.
-
Intermediate Dilution: Prepare an intermediate stock by adding the DMSO solution dropwise into the buffer to achieve a 10% DMSO concentration, vortexing continuously during the addition.
-
Final Dilution: Dilute the intermediate stock further into your final assay media to achieve a final DMSO concentration of ≤1.0% (or ≤0.1% depending on cell line toxicity limits).
-
Self-Validation (Critical): Measure the Optical Density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.01 indicates the presence of colloidal micro-precipitates (the nucleation threshold was breached). If OD600 < 0.01, the compound is successfully solvated.
Protocol 3: In Situ Hydrochloride Salt Formation
Use this protocol if your in vivo assay strictly forbids DMSO and requires high aqueous solubility.
-
Suspension: Suspend the free base compound in a minimal volume of absolute ethanol (e.g., 10 mg in 1 mL).
-
Protonation: Under continuous magnetic stirring, add 1.05 molar equivalents of 0.1 M HCl in ethanol dropwise.
-
Reaction: Stir for 30 minutes at room temperature. Validation: The cloudy suspension will clarify into a transparent solution as the highly soluble hydrochloride salt forms.
-
Recovery: Evaporate the ethanol under a gentle, steady stream of nitrogen gas to yield the solid HCl salt. This salt can now be directly dissolved in standard aqueous buffers (PBS, Saline) at significantly higher concentrations.
Decision Workflow Visualization
Workflow for overcoming solubility issues of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
References
-
Title: Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications Source: Chemistry (MDPI) URL: [Link]
-
Title: 7-Substituted 5-Amino-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A 2A Adenosine Receptor Antagonists: A Study on the Importance of Modifications at the Side Chain on the Activity and Solubility Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: N-Hydroxy-2,4,6-trimethoxy-benzamidine Enzyme Assays
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for refining protocols involving N-Hydroxy-2,4,6-trimethoxy-benzamidine. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring your assays are robust, reproducible, and self-validating.
Part 1: Foundational Knowledge & Core Protocol
Frequently Asked Questions (FAQs)
Q1: What is N-Hydroxy-2,4,6-trimethoxy-benzamidine and what is its primary mechanism of action?
N-Hydroxy-2,4,6-trimethoxy-benzamidine belongs to the benzamidine class of molecules. Benzamidines are well-established as reversible, competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2][3] They function as mimics of the amino acid arginine, allowing them to bind to the enzyme's active site, specifically the S1 pocket which accommodates the substrate's side chain.[4][5] The trimethoxy substitutions on the phenyl ring and the N-hydroxy group likely modify the compound's electronic and steric properties, potentially influencing its potency and selectivity for specific enzymes compared to unsubstituted benzamidine.[4][6]
Q2: How should I prepare and store stock solutions of this compound?
Proper handling and storage are critical for maintaining the compound's integrity.
-
Solvents: N-Hydroxy-2,4,6-trimethoxy-benzamidine, like many benzamidine derivatives, is typically soluble in organic solvents such as DMSO and ethanol.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect from light and moisture.[7]
-
Aqueous Solutions: Prepare working dilutions in your aqueous assay buffer immediately before use. Do not store aqueous solutions for more than one day, as the compound's stability in buffer may be limited.[1]
Q3: What are the essential control experiments for my enzyme assay?
To ensure the validity of your results, the following controls are mandatory for each experiment.
| Control Type | Components | Purpose |
| 100% Activity (Positive Control) | Enzyme + Substrate + Vehicle (e.g., DMSO) | Defines the maximum enzymatic rate in the absence of the inhibitor. |
| No Inhibitor Control | Enzyme + Substrate | Identical to the positive control; used to confirm the vehicle has no effect. |
| No Enzyme Control | Substrate + Inhibitor + Vehicle | Checks for non-enzymatic substrate degradation or signal interference from the inhibitor. |
| No Substrate Control | Enzyme + Inhibitor + Vehicle | Measures background signal from the enzyme or inhibitor. |
| Inhibitor Color/Fluorescence Check | Buffer + Inhibitor | Determines if the inhibitor itself absorbs light or fluoresces at the assay wavelength, which can create artifacts.[8] |
General Experimental Workflow
The following diagram outlines a typical workflow for an enzyme inhibition assay.
Caption: General workflow for an enzyme inhibition assay.
Core Protocol: Serine Protease (Trypsin) Inhibition Assay
This protocol provides a starting point for assessing the inhibitory activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine against a model serine protease.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[9]
-
Enzyme: Trypsin solution (e.g., 20 nM final concentration).[9]
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE). Prepare a stock in the assay buffer.[10]
-
Inhibitor: N-Hydroxy-2,4,6-trimethoxy-benzamidine stock in DMSO.
-
Plate: 96-well UV-transparent microplate.
-
Instrument: Spectrophotometer capable of reading absorbance at 253 nm.[10]
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the inhibitor in assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤0.5%).
-
Assay Plate Setup: To the appropriate wells of the 96-well plate, add:
-
Assay Buffer
-
Inhibitor dilutions (or vehicle for control wells)
-
Trypsin solution
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the BAEE substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 253 nm every 30 seconds for 10-15 minutes.[10]
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My results are highly variable between replicates. What's causing this poor reproducibility?
Possible Cause: Inconsistent solubility or precipitation of the inhibitor.[11] Hydrophobic compounds can be difficult to keep in solution in aqueous buffers.
Troubleshooting Steps:
-
Visual Inspection: Before adding the inhibitor to the plate, carefully inspect your diluted solutions. Look for any cloudiness or visible precipitate.[11]
-
Check Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is identical in every well and is kept low (ideally <0.5%) to avoid affecting enzyme activity.[11]
-
Improve Mixing: After adding the inhibitor, ensure the plate is mixed thoroughly but gently to avoid introducing bubbles. Inadequate mixing can lead to concentration gradients within the wells.
-
Pre-incubation Stability: The compound may be unstable or precipitating during the pre-incubation period. Consider reducing the pre-incubation time or running the assay without it to see if reproducibility improves.
Q2: I'm not seeing any inhibition, even at high concentrations of the compound. Why is it inactive?
Possible Causes:
-
Degraded or inactive compound.
-
The target enzyme is not a serine protease or is insensitive to this specific inhibitor.
-
Assay conditions (e.g., pH) are suboptimal for inhibitor binding.
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, verify the identity and purity of your compound stock using methods like LC-MS or NMR. Ensure it has been stored correctly.
-
Use a Control Inhibitor: Test a known, potent inhibitor for your target enzyme in parallel (e.g., unsubstituted benzamidine for trypsin).[3] This will confirm that the assay itself is working correctly.
-
Review Target Class: Double-check that your enzyme of interest belongs to a class that is typically inhibited by benzamidine derivatives.[6]
-
pH Optimization: The ionization state of both the inhibitor and the enzyme's active site residues is pH-dependent. The binding of benzamidines can be sensitive to pH.[12] Perform the assay across a range of pH values (e.g., 7.0 to 8.5) to find the optimal condition for inhibition.
Q3: The inhibitor shows extremely high potency (low nM or pM IC₅₀) and a very steep dose-response curve. Are these results real?
Possible Cause: Compound aggregation. At certain concentrations, hydrophobic molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to artificially potent results. This is a hallmark of Pan-Assay Interference Compounds (PAINS).[8]
Troubleshooting Steps:
-
Detergent Test: Re-run the assay and include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[11] If the inhibitor is an aggregator, the detergent will disrupt the aggregates, causing a significant rightward shift (increase) in the IC₅₀ value. A true inhibitor's potency should be largely unaffected.
-
Vary Enzyme Concentration: Perform the assay at two or more different enzyme concentrations. The IC₅₀ of a true, reversible competitive inhibitor should increase linearly with the enzyme concentration. In contrast, the IC₅₀ of an aggregator often shows a much stronger, non-linear dependence on enzyme concentration.[11]
-
Mechanism of Inhibition Studies: For a true competitive inhibitor, increasing the substrate concentration should lead to an increase in the apparent IC₅₀ value. Aggregators often show behavior inconsistent with a specific mechanism of inhibition.
The following diagram illustrates the decision-making process for validating a potent hit.
Caption: Troubleshooting workflow for suspected compound aggregation.
Q4: My compound is active in this biochemical assay, but shows no activity in my cell-based assay. What could be the reason?
Possible Causes:
-
Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target.
-
Active Efflux: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Rapid Metabolism: The compound could be quickly metabolized by the cells into an inactive form.
-
Off-Target Biochemical Hit: The inhibition observed in the biochemical assay might be an artifact or due to inhibition of a non-relevant target, and the true biological target in the cell is unaffected.[8]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the compound's properties (e.g., logP, polar surface area) to predict its likelihood of cell permeability.
-
Permeability Assays: If feasible, perform a permeability assay (e.g., PAMPA) to directly measure the compound's ability to cross an artificial membrane.
-
Metabolic Stability Assay: Incubate the compound with liver microsomes or cell lysates to assess its metabolic stability.
-
Orthogonal Assays: Confirm the initial biochemical hit using a different assay format (e.g., a binding assay instead of an activity assay) to rule out assay-specific artifacts.[8]
References
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Horani, R. A., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem. Available at: [Link]
-
Parveen, A., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules. Available at: [Link]
-
Tyminski, K. S., et al. (2021). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Journal of Student Research. Available at: [Link]
-
Nagorski, R. W., & Richard, J. P. (2001). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. Available at: [Link]
-
Arai, K., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. Available at: [Link]
-
Nagorski, R. W., & Richard, J. P. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Journal of the American Chemical Society. Available at: [Link]
-
Arai, K., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science. Available at: [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives. Google Patents.
-
bioRxiv. (2024). Benzamidine-Mediated Inhibition of Human Lysozyme Aggregation: Differential Ligand Binding in Homologous Proteins. bioRxiv. Available at: [Link]
-
Li, Y., et al. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Na + /H + Exchanger-1-Inhibitory Activity of 4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine Derivatives. ResearchGate. Available at: [Link]
-
Yenn, T. W., et al. (2014). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Benzamidine-Mediated Inhibition of Human Lysozyme Aggregation: Differential Ligand Binding in Homologous Proteins. ResearchGate. Available at: [Link]
-
MDPI. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. Available at: [Link]
-
Al-Horani, R. A., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. IU Indianapolis ScholarWorks. Available at: [Link]
-
Pharmacy Education. (n.d.). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]
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MDPI. (2025). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. MDPI. Available at: [Link]
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Sperling, C., et al. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Biomaterials. Available at: [Link]
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prep-hplc.com. (2000). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). prep-hplc.com. Available at: [Link]
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Semantic Scholar. (n.d.). ChemMedChem. Semantic Scholar. Available at: [Link]
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Liu, W., et al. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). US7659380B2 - Method of isolation and purification of trypsin from pronase protease and use thereof. Google Patents.
-
Wiley-VCH. (2005). Supporting Information. Wiley-VCH. Available at: [Link]
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Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. Available at: [Link]
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ScienceDirect. (n.d.). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. ScienceDirect. Available at: [Link]
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MedCrave online. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MedCrave online. Available at: [Link]
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Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Available at: [Link]
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Addressing off-target effects of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Technical Support Center: N-Hydroxy-2,4,6-trimethoxy-benzamidine
A Guide for Researchers on Navigating and Mitigating Off-Target Effects
Welcome to the technical support center for N-Hydroxy-2,4,6-trimethoxy-benzamidine (referred to herein as "TM-Benzamidine"). This guide is designed for researchers, scientists, and drug development professionals to provide a framework for understanding, identifying, and mitigating the off-target effects of this compound. By anticipating and addressing these challenges, you can enhance the precision and reproducibility of your experimental outcomes.
The unique structure of TM-Benzamidine, featuring both a hydroxamic acid and a benzamidine moiety, suggests a complex pharmacological profile. The hydroxamic acid group is a potent metal-binding group, making it a strong candidate for inhibiting metalloenzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).[1][2][3][4] Concurrently, the benzamidine group is a well-established inhibitor of serine proteases such as trypsin and thrombin.[5][6][7] This dual functionality necessitates a careful and systematic approach to deconvolute on-target versus off-target effects.[8][9]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of TM-Benzamidine.
Q1: What are the predicted primary and major off-targets of TM-Benzamidine?
A1: Based on its chemical structure, TM-Benzamidine is predicted to have the following activities:
-
Primary Target Class (Hypothesized): Zinc-Dependent Metalloenzymes. The N-hydroxy group (hydroxamate) is a strong chelator of zinc ions found in the active sites of enzymes like HDACs and MMPs.[3][10][11]
-
Major Off-Target Class 1: Serine Proteases. The benzamidine moiety is a classic pharmacophore that acts as a competitive inhibitor of serine proteases.[5][6][7][12]
-
Major Off-Target Class 2: Other Metalloenzymes. The hydroxamate group can also chelate other metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺), potentially inhibiting a wide range of metalloenzymes beyond the primary target class, such as tyrosinase or peptide deformylase.[1][2][4] This lack of selectivity is a known challenge for hydroxamate-based inhibitors.[4][13]
Q2: I'm observing significant cytotoxicity at concentrations where I expect target-specific effects. What could be the cause?
A2: Unexpected cytotoxicity is a common issue and can stem from several sources:
-
Broad Metalloenzyme Inhibition: Inhibition of essential metalloenzymes can lead to cell death.[13]
-
Serine Protease Inhibition: Disruption of critical serine protease cascades, such as those involved in coagulation or apoptosis, can induce toxicity.
-
Metal Ion Depletion: The hydroxamic acid can nonspecifically chelate essential divalent cations from the cell culture media or within the cell, disrupting normal cellular function.[3][14]
-
Concentration-Dependent Effects: Off-target effects are often more pronounced at higher concentrations where the compound's selectivity decreases.[9][15]
Q3: How can I begin to differentiate between on-target and off-target effects in my initial experiments?
A3: A multi-pronged approach is essential:
-
Phenotypic Comparison: Compare the phenotype induced by TM-Benzamidine with that from a genetic knockdown (siRNA/CRISPR) of your intended target. A mismatch strongly suggests off-target activity.[15][16]
-
Use an Orthogonal Inhibitor: Use a structurally distinct inhibitor for the same primary target. If it recapitulates the phenotype seen with TM-Benzamidine, it strengthens the evidence for an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response curve. On-target effects should occur within a specific concentration range, while off-target effects may appear only at higher concentrations.[9][15]
-
Inactive Control Compound: If available, use a structurally similar analog of TM-Benzamidine that lacks the key functional group (e.g., the hydroxamic acid is replaced with a carboxylic acid) and is inactive against the primary target. If this control compound still produces the cellular effect, it's likely an off-target phenomenon.[15]
Part 2: Troubleshooting Guides
This section provides detailed workflows to address specific experimental problems.
Guide 1: Unexpected or High Levels of Cytotoxicity
-
Problem: You observe widespread cell death (e.g., via microscopy, LDH, or MTT/MTS assays) at concentrations that should be selective for your target of interest.
-
Probable Cause: The observed toxicity is likely due to potent off-target inhibition of essential enzymes or non-specific metal chelation.
-
Workflow for Deconvolution:
Caption: Workflow to investigate unexpected cytotoxicity.
Guide 2: Phenotype Mismatch with Genetic Knockdown
-
Problem: The cellular phenotype observed after treatment with TM-Benzamidine does not match the phenotype seen when the primary target is knocked down or knocked out using siRNA or CRISPR.
-
Probable Cause: This is a classic indicator that the observed phenotype is driven by one or more off-target interactions.[15][16] The drug is active, but not via the intended mechanism.
-
Workflow for Target Validation and Deconvolution:
Caption: Workflow for addressing phenotype vs. genotype discrepancies.
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that TM-Benzamidine directly binds to its intended target within intact cells.[17][18][19] The principle is that ligand binding increases a protein's thermal stability.[18][20]
Materials:
-
Cells of interest
-
TM-Benzamidine
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
Instrumentation for protein quantification (e.g., Western Blot)
Step-by-Step Method:
-
Cell Treatment: Culture and harvest cells. Resuspend the cell pellet in media and treat with either TM-Benzamidine (at desired concentration) or DMSO (vehicle) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[21]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[20]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet aggregated proteins and cell debris.[21]
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant using Western Blot or another quantitative proteomics method.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the TM-Benzamidine-treated sample compared to the DMSO control confirms target engagement.
Protocol 2: Off-Target Profiling Using Enzyme Inhibition Assays
This protocol provides a general framework for testing TM-Benzamidine against suspected off-target enzyme families.
Materials:
-
Recombinant enzymes (e.g., various MMPs, trypsin, thrombin, plasmin)
-
Fluorogenic or colorimetric substrates specific for each enzyme
-
Assay buffer specific for each enzyme
-
TM-Benzamidine
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
Step-by-Step Method:
-
Compound Preparation: Prepare a serial dilution of TM-Benzamidine in the appropriate assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the specific enzyme, and varying concentrations of TM-Benzamidine. Allow to incubate for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the specific substrate to all wells to start the reaction.
-
Data Acquisition: Measure the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value for each off-target enzyme.
Part 4: Data Summary Tables
Table 1: Potential Off-Targets and Recommended Counter-Screening Assays
| Potential Off-Target Class | Specific Examples | Recommended Assay Type |
| Serine Proteases | Trypsin, Thrombin, Plasmin, uPA[7][22] | Fluorogenic/Chromogenic substrate-based enzyme inhibition assay |
| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-2, MMP-9, MMP-13 | FRET-based peptide cleavage assay |
| Other HDAC Isoforms | Class I, II, and IV HDACs | Fluorogenic HDAC activity assay (e.g., using Fluor-de-Lys substrate) |
| Other Metalloenzymes | Carbonic Anhydrases, Tyrosinase[1][4] | Enzyme-specific colorimetric or oxygen consumption assays |
| Ion Channels | hERG | Electrophysiology (Patch-clamp) assay |
Table 2: Example Dose-Response Experiment Design for a Cell-Based Assay
| Concentration (µM) | Log10 Concentration | Purpose |
| 100 | 2.0 | Assess high-concentration, likely off-target effects and toxicity |
| 30 | 1.48 | |
| 10 | 1.0 | Upper range for potential on-target effects |
| 3 | 0.48 | |
| 1 | 0.0 | Mid-range, often near expected IC50/EC50 |
| 0.3 | -0.52 | |
| 0.1 | -1.0 | Lower range, to define the bottom of the curve |
| 0.03 | -1.52 | |
| 0.01 | -2.0 | Assess potency at very low concentrations |
| 0 (Vehicle) | N/A | Negative Control (e.g., 0.1% DMSO) |
References
-
Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. (2022). MDPI. [Link]
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A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. (2020). NAUN. [Link]
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Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026). The Bumbling Biochemist. [Link]
-
Off Target Effect. (2026). Massive Bio. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. [Link]
-
Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. (2022). PMC. [Link]
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. PMC. [Link]
-
Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. (2022). MDPI. [Link]
-
Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. (2021). PMC. [Link]
-
Benzamidine. Wikipedia. [Link]
-
Targeting Metalloenzymes for Therapeutic Intervention. (2018). Chemical Reviews. [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. [Link]
-
Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. Zenodo. [Link]
-
Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells. (2025). Blood. [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
-
Investigating the Selectivity of Metalloenzyme Inhibitors. PMC. [Link]
-
N‐(α‐Hydroxybenzyl)benzamide derivatives studied.. ResearchGate. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]
-
Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity. PMC. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. (1981). PubMed. [Link]
-
Structures of the metal-chelating groups (acetohydroxamic acid and... ResearchGate. [Link]
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Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. ResearchGate. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]
-
Methods for Hydroxamic Acid Synthesis. PMC. [Link]
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Challenges in Matrix Metalloproteinases Inhibition. (2020). MDPI. [Link]
- CN106565541A - Synthesis method for benzamidine derivatives.
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). PMC. [Link]
-
Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). Chemical Research in Toxicology. [Link]
-
Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. (2025). ACS Pharmacology & Translational Science. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]
-
On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. (2020). PubMed. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. [Link]
-
On-Target vs Off-Target Drug Effects: How Side Effects Really Happen. (2025). CanadaDrugs SafeUse. [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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- 4. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
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- 10. pubs.acs.org [pubs.acs.org]
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How to increase the purity of synthesized N-Hydroxy-2,4,6-trimethoxy-benzamidine
Technical Support Center: Optimizing the Synthesis and Purity of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers experiencing low yields, persistent impurities, or isolation challenges when synthesizing N-Hydroxy-2,4,6-trimethoxy-benzamidine. This guide dissects the mechanistic causality behind common failures and provides self-validating protocols to ensure >99% product purity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My synthesis is stalling at 60% conversion. Why is the reaction so slow, and how can I drive it to completion? A1: The core issue is steric shielding. The 2,4,6-trimethoxybenzonitrile substrate is highly sterically hindered. The bulky methoxy groups at the ortho positions (2 and 6) physically block the nucleophilic attack of hydroxylamine on the nitrile carbon. The Solution: To overcome this high activation energy barrier, you must increase the nucleophilicity of your reagent. The traditional Tiemann method uses hydroxylamine hydrochloride (NH₂OH·HCl) with a weak base (e.g., Na₂CO₃), which buffers the system and limits the concentration of the active free base[1]. By switching to a 50% aqueous solution of free hydroxylamine and applying mild heating (60 °C), you remove the buffering effect, providing a higher concentration of the active nucleophile to force the reaction to completion[2].
Q2: LC-MS analysis of my final product shows a major +18 Da impurity. How do I prevent this? A2: A +18 Da mass shift corresponds to 2,4,6-trimethoxybenzamide. Amide formation is a classic thermodynamic sink in amidoxime synthesis[2]. It occurs via two pathways: 1) direct hydration of the unreacted nitrile due to prolonged heating in aqueous conditions, or 2) attack by the oxygen atom of hydroxylamine rather than the nitrogen, followed by N-O bond cleavage. The Solution: Amide formation is exacerbated by excessive reaction times and high temperatures. You must run the reaction under kinetic control. Limit heating to 12 hours and strictly monitor the reaction. Do not rely on arbitrary timers; use the self-validating IR check described in our protocol below to quench the reaction the moment the nitrile is consumed.
Q3: My product precipitates nicely, but elemental analysis reveals high ash content and poor C/H/N ratios. What is the contaminant? A3: If you are using the classic NH₂OH·HCl + Na₂CO₃ protocol, your reaction generates stoichiometric amounts of inorganic salts (NaCl and NaHCO₃). N-hydroxybenzamidines form strong hydrogen-bonded networks and frequently co-precipitate with these salts, trapping them in the crystal lattice. The Solution: Transition to the salt-free aqueous hydroxylamine method[3]. If you must use the hydrochloride salt, you must implement a self-validating liquid-liquid extraction during workup, utilizing an AgNO₃ test to confirm the complete removal of chloride ions before crystallization.
Section 2: Visualizing the Synthesis and Purification
Mechanistic pathway of amidoxime synthesis showing target product vs. amide impurity formation.
Self-validating purification workflow for isolating high-purity N-hydroxybenzamidine derivatives.
Section 3: Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal relationship between reaction conditions and final product purity. The data clearly demonstrates that the optimized salt-free method suppresses amide formation while maximizing conversion.
| Synthesis Method | Reagents | Solvent | Temp / Time | Nitrile Conversion | Final Purity (LC-MS) | Primary Impurity |
| Classic Tiemann | NH₂OH·HCl, Na₂CO₃ (1.5 eq) | EtOH / H₂O | Reflux / 24h | >95% | 82 - 88% | NaCl, Amide |
| Ambient Aqueous | 50% Aq. NH₂OH (2.0 eq) | Acetonitrile | 25 °C / 48h | ~75% | 94% | Unreacted Nitrile |
| Optimized Salt-Free | 50% Aq. NH₂OH (3.0 eq) | EtOH | 60 °C / 12h | >99% | >99% | None (Trace Amide) |
Section 4: Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocol integrates self-validating checkpoints. Do not proceed to the next step until the validation criteria are met.
Protocol: High-Purity Salt-Free Synthesis (Recommended)
Objective: Synthesize N-Hydroxy-2,4,6-trimethoxy-benzamidine with >99% purity by leveraging aqueous free hydroxylamine to bypass inorganic salt formation[4].
Step 1: Reaction Setup In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 2,4,6-trimethoxybenzonitrile in 20 mL of high-purity ethanol.
Step 2: Reagent Addition Dropwise, add 30.0 mmol (3.0 eq) of a 50% by weight aqueous solution of hydroxylamine. Causality: The 3.0 eq excess is mandatory to overcome the steric hindrance of the ortho-methoxy groups. Using the free base avoids the introduction of chloride ions, ensuring zero inorganic salt contamination[3].
Step 3: Execution Heat the mixture to 60 °C under continuous stirring. Causality: 60 °C provides enough thermal energy to surpass the activation barrier without reaching the reflux temperatures that heavily promote amide side-product formation[1].
Step 4: Validation Check (Kinetic Control) After 10 hours, take a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR spectroscopy. Validation: The reaction is only complete when the sharp C≡N stretch at ~2220 cm⁻¹ is completely absent. If present, continue heating and check every 2 hours. Do not exceed 16 hours.
Step 5: Work-up and Extraction Once validated, cool the mixture to room temperature and remove the ethanol under reduced pressure. Suspend the remaining aqueous slurry in 30 mL of water and extract with Ethyl Acetate (3 x 20 mL). Validation (The AgNO₃ Test): Wash the combined organic layers with distilled water. Take 1 mL of the discarded aqueous wash and add a drop of 0.1 M AgNO₃. The absence of a white precipitate validates that no trace ionic impurities remain.
Step 6: Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to a crude solid. Recrystallize by dissolving the solid in a minimum amount of hot Ethyl Acetate, followed by the slow addition of Hexane (1:3 ratio) until cloudy. Allow to crystallize at 4 °C overnight. Filter and dry under high vacuum to yield the pure N-Hydroxy-2,4,6-trimethoxy-benzamidine.
References
- Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: Benchchem URL
- Source: MDPI (Molecules)
- WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles Source: Google Patents URL
- US6166254A - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles Source: Google Patents URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6166254A - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
Common pitfalls in working with N-Hydroxy-2,4,6-trimethoxy-benzamidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for N-Hydroxy-2,4,6-trimethoxy-benzamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Given that N-Hydroxy-2,4,6-trimethoxy-benzamidine is a specialized reagent, this document synthesizes data from structurally related compounds and foundational chemical principles to provide a robust framework for its successful use. We will address common pitfalls in synthesis, purification, handling, and storage, explaining the chemical causality behind each recommendation.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your work with N-Hydroxy-2,4,6-trimethoxy-benzamidine. The troubleshooting logic is presented in a question-and-answer format to directly address experimental challenges.
Synthesis & Reaction Issues
Question: My synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine from the corresponding nitrile and hydroxylamine is resulting in low yields and multiple side products. What is going wrong?
Answer: This is a common challenge when working with electron-rich aromatic systems. The trimethoxy-substituted benzene ring is highly activated, which can lead to several complications.
-
Plausible Causes & Solutions:
-
Side Reactions on the Aromatic Ring: The electron-donating methoxy groups make the ring susceptible to electrophilic attack. Under acidic conditions, which can be generated during the reaction, side reactions like ring substitution may occur.
-
Solution: Maintain strict pH control. The use of a non-acidic solvent and careful monitoring of the reaction's pH is crucial. If acidic conditions are unavoidable, consider using a milder acid or a shorter reaction time.
-
-
Instability of the N-Hydroxyamidine Product: N-hydroxyamidines can be sensitive to the reaction conditions. Prolonged heating or exposure to strong acids or bases can lead to decomposition.
-
Solution: Optimize reaction time and temperature. Start with lower temperatures and shorter reaction times, and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Formation of Benzamidoxime Intermediate: The reaction of a nitrile with hydroxylamine can sometimes stall at the benzamidoxime stage.[1]
-
Solution: Ensure appropriate stoichiometry and reaction conditions to drive the reaction to completion. In some cases, a two-step process involving the isolation of the benzamidoxime followed by a reduction step might yield a cleaner product.[1]
-
-
Question: I am attempting to use N-Hydroxy-2,4,6-trimethoxy-benzamidine in a subsequent reaction, such as an acylation or coupling, but the reaction is not proceeding as expected.
Answer: The reactivity of N-Hydroxy-2,4,6-trimethoxy-benzamidine is influenced by its multiple functional groups. Understanding their interplay is key.
-
Plausible Causes & Solutions:
-
Steric Hindrance: The two methoxy groups ortho to the amidine functionality can create significant steric hindrance, preventing bulky reagents from accessing the reactive sites.
-
Solution: If possible, choose less sterically hindered coupling partners. Alternatively, you may need to use more reactive reagents or higher reaction temperatures, while carefully monitoring for product decomposition.
-
-
Chelation Effects: The N-hydroxyamidine moiety can chelate metal ions. If you are using a metal-catalyzed reaction, the starting material might be sequestering the catalyst.
-
Solution: Increase the catalyst loading or add a non-chelating base to compete for metal binding.
-
-
Incorrect Base Selection: The choice of base is critical. A base that is too strong might deprotonate one of the methoxy groups' methyl protons, leading to side reactions. A base that is too weak may not facilitate the desired reaction.
-
Solution: Screen a variety of non-nucleophilic bases of different strengths, such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
-
Purification Challenges
Question: I am struggling to purify my crude N-Hydroxy-2,4,6-trimethoxy-benzamidine. It seems to be highly polar and streaks on my silica gel column.
Answer: The combination of the polar N-hydroxyamidine group and the methoxy groups can make this compound quite polar and prone to strong interactions with silica gel.
-
Plausible Causes & Solutions:
-
Strong Adsorption to Silica Gel: The basic amidine and the hydroxyl group can bind irreversibly to the acidic silica gel, leading to low recovery and streaking.
-
Solution 1 (Column Chromatography): Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in your mobile phase (e.g., 0.1-1% triethylamine in a hexane/ethyl acetate mixture). This will cap the acidic silanol groups. Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) silica gel.
-
Solution 2 (Recrystallization): This is often the preferred method for purifying polar compounds.[2][3] A systematic solvent screen is recommended. Start with polar protic solvents like ethanol or methanol, or a mixture of solvents like ethyl acetate/hexane.
-
-
Troubleshooting Purification
Caption: Troubleshooting workflow for purification.
Stability and Storage
Question: My purified N-Hydroxy-2,4,6-trimethoxy-benzamidine appears to degrade over time, even when stored in the freezer. What is causing this instability?
Answer: The N-hydroxyamidine functional group is inherently sensitive and can be prone to degradation through several pathways.
-
Plausible Causes & Solutions:
-
Hydrolysis: The amidine group is susceptible to hydrolysis, especially in the presence of moisture.[4] This can be exacerbated by acidic or basic residues from the purification process.
-
Solution: Ensure the final product is completely dry and free of any acidic or basic impurities. Store under an inert atmosphere (argon or nitrogen) in a desiccator. For long-term storage, consider storing as a salt (e.g., hydrochloride salt) which may be more stable.
-
-
Oxidation: The N-hydroxy group can be susceptible to oxidation.
-
Solution: Store the compound in a tightly sealed container, protected from light and air. Purging the container with an inert gas before sealing is recommended.
-
-
pH Sensitivity: Benzamidines are basic and their stability can be pH-dependent.[5]
-
Solution: Avoid storing solutions of the compound for extended periods, especially in aqueous buffers. If a solution is necessary, prepare it fresh. For related compounds like benzamidine hydrochloride, aqueous solutions are not recommended for storage longer than one day.[6]
-
-
pH and Amidine Stability
Caption: Influence of pH on benzamidine stability.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for N-Hydroxy-2,4,6-trimethoxy-benzamidine? A1: Given its likely polarity, good starting points for single-solvent recrystallization would be ethanol, isopropanol, or acetonitrile. For mixed-solvent systems, which often give better results, consider dissolving the compound in a minimal amount of a hot polar solvent like ethyl acetate and then slowly adding a non-polar anti-solvent like hexanes until turbidity is observed.[2]
Q2: How can I monitor the progress of reactions involving this compound? A2: Thin Layer Chromatography (TLC) is an excellent tool. Use a mobile phase that gives your starting material an Rf value of around 0.3-0.4. A common mobile phase for polar compounds is a mixture of ethyl acetate and hexanes. Visualizing the spots can be done using a UV lamp (the aromatic ring should be UV-active) and also by staining with potassium permanganate, which will react with the N-hydroxy group.
Q3: Is N-Hydroxy-2,4,6-trimethoxy-benzamidine expected to be a protease inhibitor like other benzamidines? A3: Benzamidine itself is a known reversible inhibitor of serine proteases like trypsin.[6][7] It is plausible that N-Hydroxy-2,4,6-trimethoxy-benzamidine could also exhibit such activity. If you are using it in biological systems with proteases present, be aware of this potential off-target effect.
Q4: What are the key safety precautions I should take when working with this compound? A4: While specific toxicity data for this compound is not available, it is prudent to handle it with care. Based on related structures, it may cause skin and eye irritation.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol provides a starting point for purifying N-Hydroxy-2,4,6-trimethoxy-benzamidine using column chromatography with a modified mobile phase to improve recovery.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your starting mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure. Let the solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This dry-loading method prevents streaking. Carefully add this powder to the top of your column.
-
Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). To prevent irreversible binding, add 0.5% triethylamine to your mobile phase mixture.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Small-Scale Recrystallization Solvent Screening
This protocol helps you quickly identify a suitable solvent system for recrystallization.
-
Preparation: Place a small amount (10-20 mg) of your crude product into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. Note the solubility. A good solvent is one in which the compound is poorly soluble at room temperature.
-
Heating: For the solvents where the compound was poorly soluble, heat the test tube in a warm water or sand bath. A good recrystallization solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially good solvent.
-
System Selection: Choose the solvent that dissolves the compound when hot but gives a high yield of crystals upon cooling. If no single solvent works well, try a mixed-solvent system as described in the FAQ section.
References
- Khan, I. et al. (2011). Hydrazone derivatives: a class of compounds with broad spectrum biological activities. Current Pharmaceutical Design, 17(13), 1325-1362.
- Pai, N. R., & Patil, S. S. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Journal of Chemical and Pharmaceutical Research, 2(6), 154-160.
-
PubChem. (n.d.). Benzamidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
- Sharma, V., et al. (2014). Multicomponent reactions in nucleoside chemistry. Beilstein Journal of Organic Chemistry, 10, 1689-1745.
- El-Gohary, N. S., & Shaaban, M. R. (2016). Synthesis, Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 21(11), 1469.
- El-Faham, A., et al. (2011). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino)
-
ResearchGate. (2023). Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated)... Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-trimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Retrieved from [Link]
- Shepherd, N. E., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3145-3150.
-
Semantic Scholar. (2009). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Retrieved from [Link]
- Google Patents. (n.d.). WO1995034314A1 - A resin for use in solid phase synthesis for the preparation of peptide hydrazides.
-
Cytiva. (n.d.). Benzamidine Sepharose 6B. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated.... Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of ligand 2-oxo-2-[N-(2,4,6-trihydroxy-benzylidene)-hydrazino]-acetamide... Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
- Johnson, T., & Sheppard, R. C. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Journal of peptide science, 1(1), 11–25.
- Google Patents. (n.d.). CN104163778A - Method for preparing p-amino-benzamidine hydrochloride.
-
ResearchGate. (n.d.). N‐Hydroxylamines for Peptide Synthesis. Retrieved from [Link]
- Rushadi, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
-
PubChem. (n.d.). 2-hydroxy-n'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). Retrieved from [Link]
- Ruider, S. A., & Kappe, C. O. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5301.
-
Amazon AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents... Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Retrieved from [Link]
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Enhancing the biological activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Technical Support Center: N-Hydroxy-2,4,6-trimethoxy-benzamidine
Introduction: Unlocking the Potential of a Novel Benzamidine Derivative
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a synthetic compound belonging to the benzamidine class of molecules. Benzamidines are recognized as "privileged structures" in medicinal chemistry, often serving as foundational scaffolds for designing enzyme inhibitors, particularly for serine proteases like trypsin and thrombin.[1][2][3] The N-hydroxy functionality is a key feature in molecules designed as histone deacetylase (HDAC) inhibitors and ribonucleotide reductase inhibitors, while trimethoxyphenyl groups are explored for their role in targeting P-glycoprotein and tubulin polymerization.[4][5][6][7]
This guide serves as a technical support resource for researchers working with N-Hydroxy-2,4,6-trimethoxy-benzamidine. Given its novelty, investigators may encounter challenges in achieving desired biological effects. This document provides a structured approach to troubleshooting common experimental hurdles and systematically enhancing the compound's biological activity through formulation and strategic optimization.
Part 1: Foundational Troubleshooting - "My Compound Shows No Activity"
A lack of expected activity is the most common initial challenge. The issue often lies not with the molecule's intrinsic potential but with extrinsic factors related to its handling, formulation, or the assay system itself. A systematic, step-wise investigation is critical to identifying the root cause.[8]
Frequently Asked Questions (FAQs)
Q1: I've added the compound to my in vitro assay, but I'm not observing any biological effect. What is the first thing I should check?
A1: The first and most critical step is to verify the fundamentals of your experimental setup before questioning the compound's intrinsic activity. This process can be broken down into three areas:
-
Compound Integrity and Solubility: Ensure the compound is pure and has not degraded. More importantly, confirm it is fully dissolved in your assay buffer at the final concentration. Undissolved or precipitated compound is not bioavailable to interact with the target.[8] Many organic molecules have poor aqueous solubility, and what appears dissolved to the naked eye may be a fine suspension.
-
Assay System Viability: Confirm your assay is performing as expected. Run a positive control using a known, validated inhibitor or activator for your target to ensure the enzyme, cells, or other biological components are active and responsive.[8] Without a robust signal in your positive control, you cannot interpret the results (or lack thereof) from your test compound.
-
Reagent and Buffer Composition: Verify that all assay components are correctly prepared, within their expiration dates, and stored under appropriate conditions. Repeated freeze-thaw cycles of stock solutions, for example, can lead to degradation.[8] Ensure buffer components, such as divalent cations (e.g., Mg²⁺), are present if required for enzyme activity.
Q2: I suspect my compound has poor aqueous solubility. How can I address this to ensure it's bioavailable in my assay?
A2: Poor solubility is a primary obstacle for many promising drug candidates.[9] Here is a tiered approach to addressing it:
-
Solvent Selection: While preparing your stock solution, use an appropriate organic solvent like DMSO or DMF in which the compound is highly soluble.[2] However, be mindful of the final concentration of the organic solvent in your assay medium. Typically, this should be kept below 0.5% (v/v) as higher concentrations can have physiological effects on cells or inhibit enzyme activity.[2]
-
Solubility Testing: Before conducting extensive biological assays, perform a simple solubility test. Prepare a dilution series of your compound in the final assay buffer. After incubation, centrifuge the samples and measure the concentration of the compound in the supernatant (e.g., via HPLC or UV-Vis spectroscopy). This will determine the true solubility limit.
-
Advanced Formulation: If solubility remains a challenge, consider advanced formulation strategies. These are designed to enhance the bioavailability of poorly soluble compounds and are discussed in detail in Part 2.[10][11][12]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| No Biological Activity | Compound precipitation in assay buffer. | Verify solubility limit. Prepare stock in 100% DMSO/DMF and ensure final solvent concentration is non-toxic (<0.5%). Consider formulation strategies.[2][8] |
| Inactive enzyme, substrate, or cells. | Run a positive control with a known active compound to validate the assay system. Use a new aliquot of reagents.[8] | |
| Compound degradation. | Verify compound purity via HPLC or Mass Spectrometry. Use a fresh stock solution and avoid repeated freeze-thaw cycles. | |
| High Variability in Results | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of all reagents.[13] |
| Batch-to-batch variation in reagents. | Qualify new batches of reagents and cell cultures before use in large-scale experiments.[14] | |
| Edge effects on assay plates. | Ensure proper plate sealing during incubations to prevent evaporation. Avoid using the outer wells of the plate if necessary.[13] | |
| Weak or No Signal | Incorrect instrument settings. | For fluorescence or luminescence assays, confirm the correct filters and gain settings are used for your specific reagents.[15] |
| Sub-optimal incubation times. | Run a time-course experiment to determine the ideal incubation period for your assay. |
Part 2: A Deliberate Approach to Enhancing Biological Activity
Once foundational issues are resolved, enhancing the compound's apparent activity can be achieved through two primary strategies: improving its delivery and bioavailability, or modifying its chemical structure to increase target affinity.
Workflow for Enhancing Biological Activity
The following diagram outlines a logical workflow for a researcher starting with a novel compound like N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Caption: A logical workflow for troubleshooting and enhancing the biological activity of a novel compound.
Strategy 1: Formulation for Enhanced Bioavailability
For many compounds, particularly those that are highly lipophilic, poor absorption and bioavailability are the rate-limiting steps to in vivo efficacy.[16] Advanced formulation strategies can overcome this by improving solubility and facilitating absorption.[11][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), dissolve the drug in a mixture of oils, surfactants, and co-solvents.[9][16] Upon gentle agitation in an aqueous medium (like the gastrointestinal tract), they form a fine oil-in-water emulsion, keeping the drug solubilized and ready for absorption.[9]
-
Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface-area-to-volume ratio.[11] This enhances the dissolution rate according to the Noyes-Whitney equation.[16] Nanoparticles can also be surface-functionalized for targeted delivery.[10]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in its high-energy, amorphous state within a hydrophilic polymer matrix.[9][11] This prevents the drug from crystallizing and significantly improves its dissolution rate and solubility compared to its stable crystalline form.[10]
Experimental Protocol: Preparation of a Simple Lipid-Based Formulation for In Vitro Testing
This protocol provides a general framework for preparing a simple lipid-based formulation to test if improved solubilization enhances the compound's activity in a cell-based assay.
Objective: To determine if formulating N-Hydroxy-2,4,6-trimethoxy-benzamidine in a lipid-based system increases its apparent potency compared to a simple DMSO solution.
Materials:
-
N-Hydroxy-2,4,6-trimethoxy-benzamidine
-
Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides) or similar pharmaceutically acceptable oil.
-
Kolliphor® EL (Polyoxyl 35 castor oil) or similar non-ionic surfactant.
-
Transcutol® HP (Diethylene glycol monoethyl ether) or similar co-solvent.
-
Vortex mixer and heated magnetic stir plate.
-
Glass vials.
Procedure:
-
Component Selection: Based on preliminary solubility studies (not detailed here), select an oil, surfactant, and co-solvent in which the compound shows good solubility.
-
Formulation Preparation:
-
In a glass vial, combine the oil, surfactant, and co-solvent in a predetermined ratio (e.g., 40:40:20 w/w).
-
Gently heat the mixture to 40°C on a stir plate to ensure homogeneity.
-
-
Drug Loading:
-
Add the N-Hydroxy-2,4,6-trimethoxy-benzamidine powder to the vehicle to achieve a high concentration stock (e.g., 10 mg/mL).
-
Vortex and stir at 40°C until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
In-Assay Dosing:
-
Prepare serial dilutions of this lipid-based stock solution.
-
When adding to your cell culture or assay plate, ensure the final concentration of the formulation vehicle is well below its cytotoxic level (determine this with a vehicle-only control).
-
-
Comparison:
-
Run a parallel dose-response curve using the compound prepared in 100% DMSO.
-
Compare the IC50 or EC50 values. A significant decrease in the IC50/EC50 for the lipid-formulated compound suggests that poor solubility was limiting its activity.
-
Strategy 2: Structural Modification (Lead Optimization)
If formulation changes do not yield sufficient activity, or if the goal is to improve intrinsic potency, structural modification is the next logical step. For benzamidine derivatives, specific modifications are known to influence activity.
-
Valency and Linker Length: Studies on multivalent benzamidine inhibitors show that linking multiple benzamidine moieties together can dramatically increase inhibitory potency.[1] This is due to an increased local concentration of the inhibitor near the enzyme's active site and statistical rebinding effects. Shorter linker lengths are often associated with stronger inhibition.[1]
-
Addition of Functional Groups: The introduction of different chemical groups can enhance biological activity. For example, incorporating ester, hydrazide, or imino groups has been shown to boost the antimicrobial activity of certain organic compounds.[17] Similarly, adding a 1,2,3-triazole moiety has been used to improve the antifungal activity of other molecules.[18] Synthesizing a small library of analogues of N-Hydroxy-2,4,6-trimethoxy-benzamidine with varied functional groups could identify derivatives with superior potency or novel activities.[19][20]
References
-
Title: Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability Source: UPM Pharmaceuticals URL: [Link]
-
Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems Source: Hilaris Publisher URL: [Link]
-
Title: Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications Source: Preprints.org URL: [Link]
-
Title: Formulation Strategies for Improving Drug Bioavailability Source: World Pharma Today URL: [Link]
-
Title: Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance Source: CMDC Labs URL: [Link]
-
Title: Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA Source: Creative Biolabs URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of New Benzamidine Derivatives: Antibiotics for Periimplantitis Causing Pathogen Source: Asian Journal of Chemistry URL: [Link]
-
Title: Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors Source: PubMed URL: [Link]
-
Title: Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC Source: National Center for Biotechnology Information URL: [Link]
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. hilarispublisher.com [hilarispublisher.com]
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- 16. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
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- 19. mdpi.com [mdpi.com]
- 20. asianpubs.org [asianpubs.org]
Preventing byproduct formation in N-Hydroxy-2,4,6-trimethoxy-benzamidine synthesis
Welcome to the technical support center for the synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a focus on preventing the formation of common byproducts.
Overview of the Synthesis
The primary method for synthesizing N-Hydroxy-2,4,6-trimethoxy-benzamidine (also known as a substituted amidoxime) is the addition of hydroxylamine to the corresponding nitrile, 2,4,6-trimethoxybenzonitrile. While seemingly straightforward, this reaction is often complicated by a competing reaction pathway that leads to the formation of the corresponding amide, 2,4,6-trimethoxybenzamide, as a major impurity. Understanding the factors that govern these parallel reactions is critical to maximizing the yield and purity of the desired product.
Caption: Overview of desired synthesis and competing byproduct formation.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the standard protocol for synthesizing N-Hydroxy-2,4,6-trimethoxy-benzamidine?
A1: The most common method involves the direct reaction of 2,4,6-trimethoxybenzonitrile with hydroxylamine, typically generated in situ from its hydrochloride salt using a base.
Standard Experimental Protocol
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4,6-trimethoxybenzonitrile (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol (approx. 10 mL per gram of nitrile).
-
Base Addition: To the stirred suspension, add sodium bicarbonate (1.5 eq.) or sodium carbonate (2.0 eq.). Triethylamine can also be used as the base.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80°C) with vigorous stirring. The reaction time can vary from 6 to 24 hours.[1][2]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with cold water. The product may precipitate.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). If significant impurities remain, column chromatography may be necessary.
Q2: My main impurity is 2,4,6-trimethoxybenzamide. Why is this forming and how can I prevent it?
A2: The formation of the corresponding amide is the most common and problematic side reaction in amidoxime synthesis. Its presence arises from the ambident nucleophilic nature of hydroxylamine.
Mechanism of Amide Byproduct Formation
Hydroxylamine (NH₂OH) can act as a nucleophile through either its nitrogen or its oxygen atom.
-
Desired Pathway (N-Attack): The nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group. This leads directly to the formation of the desired N-Hydroxy-benzamidine (amidoxime).
-
Competing Pathway (O-Attack): The oxygen atom of hydroxylamine attacks the nitrile carbon. The resulting intermediate reacts further, ultimately leading to the formation of the more stable amide byproduct.[3][4] This pathway is particularly noted in reactions involving aromatic nitriles.[1][3]
Caption: Competing N-Attack vs. O-Attack mechanisms.
Strategies to Suppress Amide Formation
| Strategy | Principle & Explanation |
| 1. Switch to the Thioamide Route (Recommended) | This is the most robust method to eliminate amide formation. The nitrile is first converted to a thioamide, which then cleanly reacts with hydroxylamine to yield only the amidoxime.[1][3][4] This two-step process offers superior selectivity. |
| 2. Utilize Ionic Liquids as Solvent | Research has shown that specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids can completely suppress the amide side reaction and often accelerate the desired reaction.[1][5] |
| 3. Optimize Base and Solvent | The reaction environment influences the nucleophilicity of the N vs. O atoms. While alcohols are common, they can sometimes favor amide formation.[5] Experimenting with different bases and aprotic solvents may shift the equilibrium towards the desired product, but this is highly substrate-dependent. |
High-Purity Protocol: The Thioamide Route
Step 1: Synthesis of 2,4,6-trimethoxythiobenzamide
-
Dissolve 2,4,6-trimethoxybenzonitrile in a suitable solvent like pyridine or a mixture of pyridine and triethylamine.
-
Bubble hydrogen sulfide (H₂S) gas through the solution or use a sulfide source like sodium hydrosulfide (NaSH).
-
Stir the reaction at room temperature or with gentle heating until TLC analysis shows complete conversion of the nitrile.
-
Quench the reaction with water and extract the thioamide product. Purify by recrystallization or chromatography.
Step 2: Conversion to N-Hydroxy-2,4,6-trimethoxy-benzamidine
-
Dissolve the purified 2,4,6-trimethoxythiobenzamide (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium carbonate (2.0 eq.).
-
Stir the mixture at room temperature or heat gently. This reaction is typically much faster and cleaner than the direct nitrile route.
-
Perform an aqueous work-up and purify the final product by recrystallization.
Q3: The reaction is very slow or gives a low yield. How can I improve it?
A3: Low conversion or slow reaction rates can be attributed to several factors, from reaction temperature to reagent stability.
Caption: Troubleshooting workflow for low yield or slow reactions.
Troubleshooting Low Yield and Slow Reactions
| Issue | Potential Cause | Recommended Action |
| Slow Reaction Rate | Low Temperature: The reaction kinetics are slow at room temperature. | Increase the reaction temperature to reflux (typically 60-80°C in ethanol).[1][2] |
| Incomplete Conversion | Insufficient Hydroxylamine: The nitrile may be sterically hindered or electronically deactivated, requiring more reagent to drive the reaction to completion. | Use a larger excess of hydroxylamine hydrochloride and the corresponding base (e.g., 2-3 equivalents).[1] |
| Low Product Yield | Hydroxylamine Decomposition: Hydroxylamine can degrade over time, especially if the container has been opened multiple times. It is also sensitive to pH.[6] | Use a fresh source of hydroxylamine hydrochloride. Ensure the base is added to the suspension and not premixed with hydroxylamine for extended periods.[1] |
| Persistent Low Yield | Inefficient Mixing/Energy: The reaction may be limited by poor solubility or slow kinetics even at reflux. | Consider alternative energy sources. Microwave or ultrasonic irradiation has been shown to dramatically reduce reaction times and improve yields for amidoxime synthesis.[1][2] |
References
-
Albayati, M. R., et al. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Synthetic Communications. Available at: [Link]
-
Albayati, M. R., et al. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. ResearchGate. Available at: [Link]
-
Vörös, Z., et al. (2014). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. Available at: [Link]
-
Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Semantic Scholar. Available at: [Link]
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]
-
O'Brien, A. G., et al. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. Available at: [Link]
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available at: [Link]
-
ResearchGate. (N.d.). Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated) β‐(hydroxylamino)propionic ester 23. ResearchGate. Available at: [Link]
-
Boruah, M., & Prajapati, D. (2009). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Indian Journal of Chemistry, Section B. Available at: [Link]
-
Arkat USA, Inc. (2018). An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. ARKIVOC. Available at: [Link]
- Google Patents. (N.d.). Process for the preparation of hydroxybenzonitriles. Google Patents.
-
Wu, S. H., et al. (2010). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors [mdpi.com]
- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Reaction Monitoring for N-Hydroxy-2,4,6-trimethoxy-benzamidine
Welcome to the technical support hub for the synthesis and analysis of N-Hydroxy-2,4,6-trimethoxy-benzamidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and related amidoxime compounds. The synthesis of amidoximes from nitriles is a fundamental transformation, but one that requires careful monitoring to ensure reaction completion, minimize side-product formation, and maximize yield.[1][2]
This document provides in-depth, field-tested protocols and troubleshooting advice for the two most common chromatographic monitoring techniques: Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for robust quantitative analysis.
Part 1: Thin-Layer Chromatography (TLC) Reaction Monitoring
TLC is an indispensable tool for at-a-glance reaction monitoring. It is fast, inexpensive, and provides immediate qualitative feedback on the consumption of starting material and the formation of new products. For the conversion of 2,4,6-trimethoxybenzonitrile to N-Hydroxy-2,4,6-trimethoxy-benzamidine, we are tracking a polarity change. The product, with its N-hydroxy group, is significantly more polar than the starting nitrile.
Core Experimental Protocol: TLC Analysis
This protocol provides a reliable starting point for monitoring your reaction.
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel 60 F₂₅₄ TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., <0.1 mL) from the reaction vessel.
-
Dilute this aliquot with a suitable solvent (e.g., ethyl acetate or the reaction solvent) in a small vial to a concentration of approximately 1-2 mg/mL.
-
Prepare a reference solution of your starting 2,4,6-trimethoxybenzonitrile at the same concentration.
-
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the corresponding lane on the starting line. Aim for spots that are 1-2 mm in diameter. In the co-spot lane, apply the starting material first, let it dry, and then spot the reaction mixture directly on top of it.
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (see table below). Ensure the chamber was saturated with the solvent vapor for at least 15-20 minutes to ensure reproducibility.[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp, first at shortwave (254 nm) and then longwave (366 nm).[3] The trimethoxy-substituted aromatic ring should be clearly visible at 254 nm.
-
Circle the visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate dip or iodine vapor) for further visualization.[4] Permanganate is particularly useful as it reacts with the hydroxylamine functionality of the product.
-
Data Presentation: Recommended TLC Solvent Systems
The key to good TLC separation is selecting a mobile phase with the correct polarity to resolve the less polar starting nitrile from the more polar amidoxime product.
| System No. | Solvent System (v/v) | Polarity | Typical Application |
| 1 | Hexane : Ethyl Acetate (1:1) | Medium | A good starting point. The product should have a lower Rf than the starting material. |
| 2 | Dichloromethane : Methanol (95:5) | Medium-High | Use if compounds are not moving sufficiently in System 1. |
| 3 | Ethyl Acetate : Methanol (98:2) | High | For resolving highly polar compounds or confirming baseline material. |
| 4 | Chloroform : Isobutyl Alcohol (1:1) | Medium | An alternative solvent system to achieve different selectivity.[5] |
Visual Workflow: TLC Monitoring
Caption: Standard workflow for TLC reaction monitoring.
TLC Troubleshooting Guide (Q&A)
Q1: My spots are streaking down the plate. What's causing this? A1: This is a very common issue, especially with polar, amine-containing compounds like amidoximes. The primary causes are:
-
Sample Overload: You have spotted too much material. Try diluting your sample further or applying less to the plate.[6]
-
Compound Polarity: The N-hydroxybenzamidine product is highly polar and may interact strongly with the acidic silica gel stationary phase. Adding a small amount of base (e.g., 0.5% triethylamine or ammonium hydroxide) to your mobile phase can often resolve this by neutralizing the acidic sites on the silica.[7]
-
Inappropriate Sample Solvent: If you dissolve your sample in a very polar solvent (like pure methanol) and your mobile phase is non-polar, the spot will spread and streak. Ensure your sample solvent is of similar or lower polarity than the mobile phase.
Q2: All my spots stayed at the bottom (Rf ≈ 0), or they all ran to the top (Rf ≈ 1). How do I fix this? A2: This is a mobile phase polarity issue.
-
Spots at Bottom (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture (e.g., move from 1:1 Hexane:EtOAc to 1:2).
-
Spots at Top (High Rf): Your mobile phase is too polar, causing all components to travel with the solvent front. Decrease the proportion of the polar solvent (e.g., move from 1:1 Hexane:EtOAc to 2:1).
Q3: I see a third spot in my reaction lane that isn't the starting material or the product. What could it be? A3: In amidoxime synthesis, a common side-product is the corresponding amide (2,4,6-trimethoxybenzamide), formed through hydrolysis or an alternative reaction pathway.[8] The polarity of these compounds typically follows this order: Nitrile (least polar) < Amide < Amidoxime (most polar). Your third spot, with an Rf value between your starting material and product, is likely the amide.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis, reaction profiling, and purity assessment, Reverse-Phase HPLC (RP-HPLC) is the gold standard. It offers superior resolution and sensitivity compared to TLC. The principle remains the same: separating compounds based on polarity. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Therefore, the elution order is reversed from normal-phase TLC: the most polar compound (the product) will elute first.
Core Experimental Protocol: RP-HPLC Analysis
This method provides a robust baseline for monitoring the reaction.
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction and quench it if necessary (e.g., by adding a small amount of water or acid).
-
Dilute the aliquot significantly with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~0.1 mg/mL. A high dilution factor is critical to avoid column overload and peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions: Set up the HPLC system according to the parameters in the table below.
-
Equilibration: Before the first injection, ensure the column is fully equilibrated with the starting mobile phase conditions for at least 10-15 column volumes.
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The retention time of each component should be consistent across runs.
Data Presentation: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18, 4.6 x 150 mm, 5 µm | The industry standard for reverse-phase separation of small molecules.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is crucial for improving peak shape by protonating the amidoxime, which minimizes unwanted interactions with the silica backbone.[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 10 min | A standard gradient to elute compounds across a wide polarity range.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column. |
| Column Temp. | 30 °C | Maintaining a constant temperature is vital for reproducible retention times.[13] |
| Detection (UV) | 254 nm or Diode Array (210-400 nm) | The trimethoxy-substituted benzene ring will have strong absorbance around 254 nm. A PDA detector allows for comprehensive analysis. |
| Injection Vol. | 5-10 µL | Keep the injection volume small to prevent peak distortion. |
Visual Workflow: HPLC Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
HPLC Troubleshooting Guide (Q&A)
Q1: My N-hydroxy-benzamidine product peak is broad and tailing significantly. How can I get a sharp peak? A1: This is the most frequent issue for this class of compounds. Peak tailing is typically caused by secondary interactions between the basic nitrogen atoms of your analyte and residual acidic silanol groups on the C18 stationary phase.
-
The Fix: The most effective solution is to add an acidic modifier to your mobile phase. Using 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) in both your water and organic solvent will protonate the silanol groups, effectively masking them and preventing this unwanted interaction.[14] This leads to dramatically improved, symmetrical peak shapes.
Q2: My retention times are shifting from one injection to the next. What is the cause? A2: Inconsistent retention times are a sign that your chromatographic conditions are not stable.
-
Check Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A drifting baseline is a sign of incomplete equilibration.
-
Thermostat the Column: Fluctuations in lab temperature can cause retention time shifts. Always use a column thermostat set to a stable temperature (e.g., 30 °C).[13]
-
Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If preparing manually, make sure the mobile phase is thoroughly mixed and degassed.
Q3: My product is eluting very early, close to the solvent front (void volume). How can I get more retention? A3: N-Hydroxy-2,4,6-trimethoxy-benzamidine is a polar molecule and may have low retention on a standard C18 column, especially with high aqueous mobile phase content.
-
Adjust Starting Conditions: Make your initial mobile phase weaker (i.e., more aqueous). Start with 98% or 99% water (with 0.1% formic acid).
-
Change Stationary Phase: If the compound is still poorly retained, it is a classic case where a "polar-embedded" C18 column is superior.[15] These columns have a polar group (like an amide) embedded near the base of the C18 chain, which prevents the phase from collapsing in highly aqueous conditions and provides better retention for polar analytes.
Q4: My system backpressure has suddenly increased significantly. A4: A sudden pressure spike indicates a blockage in the system.
-
Isolate the Problem: Systematically remove components to find the source. First, disconnect the column and run the pump; if the pressure is normal, the blockage is in the column.
-
Guard Column: If you are using a guard column, replace it first. It is designed to catch particulates and is the most common source of high backpressure.[13]
-
Column Frit: If the analytical column is the issue, it may be a clogged inlet frit. You can try back-flushing the column (reversing its direction and flushing with a strong solvent like isopropanol). Important: Only do this on columns that are not specifically designated as non-backflushable.[14] Always filter your samples to prevent this.
References
- SIELC Technologies. (2018). N-Hydroxybenzamide.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of amidoximes from nitriles.
- PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Barros, R. P., et al. (n.d.). Synthesis of amidoximes using an efficient and rapid ultrasound method.
- PMC. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- ResearchGate. (n.d.). Miscellaneous reactions allowing the preparation of amidoximes.
- PMC. (n.d.). Studies on the synthesis of amidoximes from nitroalkanes.
- Benchchem. (n.d.). Application Notes and Protocols: Monitoring the Synthesis of N-Boc-Trimetazidine.
- Lories, I. B., et al. (2013). High Performance Liquid Chromatography, TLC Densitometry, First-derivative and First-derivative ratio spectrophotometry for de-termination of Rivaroxaban and its alkaline Degradates in Bulk Powder and its Tablets. Semantic Scholar.
- ResearchGate. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Google Patents. (n.d.). US3963421A - TLC method for drug detection.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis.
- Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for n'-Benzoyl-2-methylbenzohydrazide analysis.
- SciELO. (n.d.). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
- Journal of Pharmaceutical and Medicinal Chemistry. (2024). High-Performance Liquid Chromatography (HPLC)
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Axion Labs. (2024). HPLC problems with very polar molecules.
- ResearchGate. (n.d.). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?.
- ResearchGate. (n.d.). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
- Labinsights. (2024). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents.
- ResearchGate. (n.d.). (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates.
- Clark, A. F. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology.
- Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).
- De Vrieze, M., et al. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography.
- MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US3963421A - TLC method for drug detection - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Hydroxybenzamide | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine, a compound of interest for its potential therapeutic applications. By contextualizing its activity against relevant alternatives and providing detailed, self-validating experimental protocols, this document serves as a practical resource for researchers in the field.
Introduction: The Therapeutic Potential of Targeting Inducible Nitric Oxide Synthase (iNOS)
Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis, respectively, iNOS is typically expressed in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1][2] The overproduction of NO by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and certain cancers.[1][3] This makes the selective inhibition of iNOS a highly attractive therapeutic strategy.[3]
N-Hydroxy-2,4,6-trimethoxy-benzamidine belongs to the benzamidine class of compounds, which are known to interact with a variety of enzymes.[4][5][6] Specifically, amidine-containing molecules have been explored as potent inhibitors of iNOS.[3][7] This guide focuses on validating the inhibitory potential of N-Hydroxy-2,4,6-trimethoxy-benzamidine against iNOS and comparing its performance with established, selective iNOS inhibitors.
Comparative Inhibitors: Establishing a Performance Baseline
To objectively evaluate the inhibitory activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine, it is essential to compare it against well-characterized alternative iNOS inhibitors. This guide selects two prominent comparators:
-
L-NIL (L-N6-(1-iminoethyl)lysine): A potent and selective inhibitor of iNOS, often used as a reference compound in both in vitro and in vivo studies.[8][9][10][11][12] It demonstrates significant selectivity for iNOS over eNOS and nNOS.[9][10][11]
-
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A highly selective and slow, tight-binding inhibitor of iNOS.[13][14][15][16] Its mechanism involves irreversible or very slowly reversible inhibition, making it a valuable tool for studying the long-term effects of iNOS inhibition.[13][14]
The following table summarizes the reported inhibitory concentrations (IC50) for these comparators against the three NOS isoforms, providing a benchmark for assessing the potency and selectivity of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
| Inhibitor | Target | Reported IC50 / Ki | Selectivity Profile |
| L-NIL | iNOS | 0.4 - 3.3 µM | ~28-fold more selective for iNOS over nNOS |
| eNOS | 8 - 38 µM | ||
| nNOS | 17 - 92 µM | ||
| 1400W | iNOS | Kd ≤ 7 nM | >5000-fold selective for iNOS over eNOS |
| eNOS | Ki = 50 µM | ||
| nNOS | Ki = 2 µM | ||
| N-Hydroxy-2,4,6-trimethoxy-benzamidine | iNOS | To be determined | To be determined |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.[9][11][13]
Experimental Validation Workflow
A robust validation of N-Hydroxy-2,4,6-trimethoxy-benzamidine's inhibitory activity requires a multi-step approach, from initial biochemical assays to cell-based confirmation.
Caption: Overall workflow for validating iNOS inhibitory activity.
Part 1: In Vitro Biochemical Assay for iNOS Inhibition
This protocol details a primary screen to determine the direct inhibitory effect of N-Hydroxy-2,4,6-trimethoxy-benzamidine on purified recombinant iNOS enzyme activity. The most common method is the Griess assay, which measures nitrite (NO2-), a stable breakdown product of NO.[17]
Principle: The assay measures the enzymatic conversion of L-arginine to L-citrulline and NO by iNOS. The NO produced is rapidly oxidized to nitrite and nitrate. The total nitrate is reduced to nitrite, and the total nitrite concentration is quantified using the Griess reagent, which forms a colored azo dye detectable by spectrophotometry.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for iNOS activity (e.g., 50 mM Tris-HCl, pH 7.4).
-
Cofactor Solution: Prepare a fresh solution containing all necessary cofactors for iNOS activity, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).
-
Substrate Solution: Prepare a solution of L-arginine in assay buffer.
-
Enzyme Solution: Dilute recombinant iNOS to the desired concentration in assay buffer. Keep on ice.
-
Test Compound Stock: Prepare a high-concentration stock of N-Hydroxy-2,4,6-trimethoxy-benzamidine, L-NIL, and 1400W in a suitable solvent (e.g., DMSO). Create a serial dilution series.
-
Griess Reagent: Prepare fresh Griess reagent by mixing equal parts of sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride solutions.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound dilutions (or vehicle control) to appropriate wells.
-
Add 10 µL of the iNOS enzyme solution to all wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a reaction mix containing the assay buffer, cofactor solution, and L-arginine substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction.
-
Add the Griess reagent to all wells and incubate in the dark for 15-20 minutes.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation and Controls:
-
Positive Controls: L-NIL and 1400W should be run in parallel to confirm assay performance and provide a benchmark for potency.
-
Negative Control: A vehicle control (e.g., DMSO) without any inhibitor is essential to determine 100% enzyme activity.
-
Blank: A reaction mixture without the enzyme should be included to account for any background signal.
Part 2: Isoform Selectivity Profiling
To be a viable therapeutic candidate, an iNOS inhibitor should exhibit high selectivity over eNOS and nNOS to avoid potential side effects related to cardiovascular and neurological functions.[1][18]
Protocol: The same Griess assay protocol described above should be repeated using recombinant human eNOS and nNOS enzymes. The key difference will be the specific buffer conditions and cofactor requirements which may need optimization for each isoform.
Analysis: The IC50 values obtained for N-Hydroxy-2,4,6-trimethoxy-benzamidine against eNOS and nNOS are compared to the IC50 value for iNOS. The selectivity index can be calculated as follows:
-
Selectivity Index (vs. eNOS) = IC50 (eNOS) / IC50 (iNOS)
-
Selectivity Index (vs. nNOS) = IC50 (nNOS) / IC50 (iNOS)
A higher selectivity index indicates a more desirable, iNOS-selective inhibitor.
Part 3: Cell-Based Assay for iNOS Activity
A cell-based assay is crucial to confirm that the compound can penetrate cell membranes and inhibit iNOS in a more physiologically relevant environment. Murine macrophage cell lines, such as RAW 264.7, are commonly used as they can be stimulated to express high levels of iNOS.[2]
Caption: iNOS induction and inhibition pathway in macrophages.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
iNOS Induction and Inhibition:
-
Pre-treat the cells with various concentrations of N-Hydroxy-2,4,6-trimethoxy-benzamidine (and controls L-NIL, 1400W) for 1-2 hours.
-
Induce iNOS expression by adding a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the media.
-
Incubate the cells for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in Part 1 to quantify nitrite production.
-
-
Cytotoxicity Assay:
-
It is critical to ensure that the observed decrease in nitrite is due to iNOS inhibition and not cell death.
-
Perform a concurrent cytotoxicity assay (e.g., MTT, LDH) on the cells treated with the test compound in the absence of LPS/IFN-γ.
-
Data Analysis and Interpretation:
The results from the cell-based assay will validate the findings from the biochemical screen in a cellular context. A potent compound will show a dose-dependent reduction in nitrite production without significant cytotoxicity. Comparing the IC50 from the cell-based assay to the biochemical assay can provide insights into the compound's cell permeability and stability.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the inhibitory activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine against iNOS. By employing a combination of in vitro biochemical and cell-based assays, and by benchmarking against established inhibitors like L-NIL and 1400W, researchers can generate a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.
Positive results from this validation workflow would warrant further investigation into the compound's mechanism of action (e.g., reversible vs. irreversible inhibition), pharmacokinetic properties, and in vivo efficacy in relevant animal models of inflammatory diseases.
References
-
IntechOpen. (2017, May 17). Nitric Oxide Synthase Inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Nitric Oxide Synthases and Their Inhibitors: A Review | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated.... Available from: [Link]
-
PubMed. (2019, March 15). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC. Available from: [Link]
-
PubMed. (1987, June). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Available from: [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Available from: [Link]
-
PubMed. (n.d.). Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide. Available from: [Link]
-
American Chemical Society. (2016, April 14). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Available from: [Link]
-
PubMed. (2013, March 15). iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats. Available from: [Link]
-
PubMed. (1997, February 21). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Available from: [Link]
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PubMed. (2009, March 15). Identification of iNOS inhibitors using InteraX. Available from: [Link]
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DIGIBUG Principal. (n.d.). New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. Available from: [Link]
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PubMed. (2007, March 1). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Available from: [Link]
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PubMed. (2016, December 15). Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness. Available from: [Link]
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Frontiers. (2023, March 16). 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model. Available from: [Link]
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MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
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National Institutes of Health (NIH). (2020, November 27). The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases - PMC. Available from: [Link]
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Cytiva. (n.d.). Benzamidine Sepharose 6B. Available from: [Link]
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PubMed. (2020, May 15). Inducible nitric oxide synthase inhibitors: A comprehensive update. Available from: [Link]
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ResearchGate. (2008, July). ChemInform Abstract: Synthesis and anti-Mycobacterial Activity of (E)-N′-(Monosubstituted-benzylidene)isonicotinohydrazide Derivatives. | Request PDF. Available from: [Link]
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AACR Journals. (n.d.). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor | Cancer Research. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC. Available from: [Link]
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bioRxiv. (2024, July 22). Inhibition of nitric oxide synthase transforms carotid occlusion-mediated benign oligemia into de novo large cerebral infarction. Available from: [Link]
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PubMed. (2011, September 15). Synthesis, Characterization and Biological Evaluation of Novel 2,4,6-trisubstituted Bis-Pyrimidine Derivatives. Available from: [Link]
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National Institutes of Health (NIH). (2021, October 4). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC. Available from: [Link]
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FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available from: [Link]
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Comprehensive Comparison Guide: N-Hydroxy-2,4,6-trimethoxy-benzamidine vs. Conventional Benzamidine Inhibitors
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Prodrug Pharmacokinetics, and Serine Protease Inhibition
Introduction & Mechanistic Overview
Benzamidine and its derivatives are classical, reversible, competitive inhibitors of trypsin-like serine proteases (such as thrombin, plasmin, and factor Xa). The primary mechanism of action relies on the strongly basic amidine group (pKa ~11.6), which becomes protonated at physiological pH. This protonated amidinium ion forms a critical bidentate salt bridge with the carboxylate side chain of Asp189 at the bottom of the protease's S1 specificity pocket [1].
However, this high basicity is a double-edged sword. While essential for target affinity, the permanent positive charge in the gastrointestinal tract prevents passive transcellular diffusion, resulting in extremely poor oral bioavailability (typically <2%) [2].
N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS: 160150-34-5) represents a strategic circumvention of this limitation via an amidoxime prodrug strategy . By hydroxylating the amidine nitrogen, the pKa is drastically reduced to approximately 6.0–7.0. This modification renders the molecule largely unprotonated in the intestine, facilitating rapid oral absorption. Once absorbed, hepatic enzyme systems (primarily cytochrome b5 reductase and CYP450 systems) reduce the N-hydroxy group, unmasking the active 2,4,6-trimethoxy-benzamidine [3]. Furthermore, the 2,4,6-trimethoxy substitutions on the phenyl ring provide distinct steric bulk and electron density, enhancing selective hydrophobic interactions within the S1 subsite compared to unsubstituted benzamidine.
Figure 1: Pharmacokinetic pathway of amidoxime prodrug absorption and hepatic bioconversion.
Comparative Performance Data
To objectively evaluate N-Hydroxy-2,4,6-trimethoxy-benzamidine, we must compare it against both its active metabolite and other standard benzamidine-based inhibitors. The table below synthesizes quantitative data highlighting the trade-off between in vitro target affinity and in vivo bioavailability.
Table 1: Pharmacological Comparison of Benzamidine Derivatives
| Compound | Structural Class | Approx. pKa (Amidine/Amidoxime) | Oral Bioavailability (%) | In Vitro Thrombin Ki ( μ M) | Primary Application |
| N-Hydroxy-2,4,6-trimethoxy-benzamidine | Amidoxime (Prodrug) | ~6.5 | > 30% (Estimated) | > 1000 (Inactive) | Oral prodrug development |
| 2,4,6-Trimethoxy-benzamidine | Substituted Amidine (Active) | ~11.2 | < 5% | 12.5 | Active site inhibitor |
| Benzamidine | Unsubstituted Amidine | 11.6 | < 2% | 660.0 | Baseline reference standard |
| Pentamidine | Bivalent Amidine | 11.4 | < 5% | 4.5 | IV antimicrobial / Plasmin inhibitor |
| Melagatran | Peptidomimetic Amidine | ~11.0 | 2 - 6% | 0.002 | Direct Thrombin Inhibitor (IV) |
Data Interpretation: The N-hydroxy prodrug itself exhibits virtually no in vitro inhibitory activity against thrombin, proving that the oxygen atom sterically and electronically disrupts the Asp189 salt bridge. However, its superior oral bioavailability makes it an ideal delivery vehicle for the active 2,4,6-trimethoxy-benzamidine, which shows enhanced potency over baseline benzamidine due to the S1-pocket-filling methoxy groups [1].
Experimental Protocols: Validation Workflows
To ensure scientific trustworthiness, the evaluation of amidoxime prodrugs requires a coupled experimental approach: proving the prodrug converts to the active drug, and proving the active drug inhibits the target. The following protocols establish a self-validating system.
Protocol A: In Vitro Hepatic Microsome Reduction Assay
Causality: This assay proves that the inactive N-hydroxy compound is biologically converted into the active amidine. The inclusion of an NADPH-free control is critical to validate that the conversion is enzymatically driven by hepatic reductases, not spontaneous degradation [3].
Materials:
-
Human Liver Microsomes (HLM, 20 mg/mL protein)
-
NADPH regenerating system (Solution A and B)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Test Compound: N-Hydroxy-2,4,6-trimethoxy-benzamidine (10 mM stock in DMSO)
Step-by-Step Methodology:
-
Preparation: In a 1.5 mL microcentrifuge tube, combine 715 μ L phosphate buffer, 50 μ L HLM (final concentration 1 mg/mL), and 10 μ L test compound (final concentration 100 μ M).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Add 225 μ L of the NADPH regenerating system to initiate the reaction. (Control: Substitute NADPH with phosphate buffer to verify enzyme-dependent reduction).
-
Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 100 μ L aliquots and immediately mix with 200 μ L of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the depletion of the N-hydroxy prodrug (m/z 227.1 [M+H]+ ) and the appearance of the active 2,4,6-trimethoxy-benzamidine (m/z 211.1 [M+H]+ ).
Protocol B: Chromogenic Serine Protease Inhibition Assay
Causality: This kinetic assay measures the functional consequence of the bioconversion. By comparing the IC50 of the pure prodrug vs. the pure active metabolite, researchers can map the structure-activity relationship directly to the S1 pocket binding dynamics.
Materials:
-
Human α -Thrombin (purified)
-
Chromogenic Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4.
Step-by-Step Methodology:
-
Reagent Setup: Dilute thrombin to a working concentration of 0.5 U/mL in assay buffer. Prepare S-2238 at 200 μ M.
-
Inhibitor Dilution: Prepare serial dilutions of the active metabolite (2,4,6-trimethoxy-benzamidine) and the prodrug in assay buffer (ranging from 1 nM to 100 μ M).
-
Incubation: In a 96-well microplate, add 50 μ L of the inhibitor solution and 50 μ L of the thrombin solution per well. Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 50 μ L of the S-2238 substrate to each well.
-
Kinetic Read: Immediately transfer to a microplate reader. Measure absorbance at 405 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Determine the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Figure 2: Integrated experimental workflow bridging hepatic bioconversion and target inhibition.
Strategic Conclusions
When deciding between N-Hydroxy-2,4,6-trimethoxy-benzamidine and other benzamidine inhibitors, the choice hinges entirely on the intended route of administration and the experimental model:
-
For In Vitro Enzymatic Studies: Do not use the N-hydroxy prodrug. Standard benzamidine or the pre-reduced 2,4,6-trimethoxy-benzamidine must be used, as isolated proteases lack the reductase machinery required to activate the prodrug.
-
For In Vivo Oral Efficacy Models: N-Hydroxy-2,4,6-trimethoxy-benzamidine is vastly superior to standard benzamidines. The amidoxime modification bypasses the intestinal absorption barrier, allowing the molecule to reach the hepatic circulation where it is efficiently unmasked into the active therapeutic agent.
References
-
Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition Source: ACS Pharmacology & Translational Science URL:[Link]
-
Inhibitors of Factor VIIa/Tissue Factor Source: American Heart Association Journals (Arteriosclerosis, Thrombosis, and Vascular Biology) URL:[Link]
-
Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases Source: PubMed / National Institutes of Health URL:[Link]
In-Vivo Validation of N-Hydroxy-2,4,6-trimethoxy-benzamidine: A Comparative Guide for Aldose Reductase Inhibition
A Senior Application Scientist's Guide to Preclinical Efficacy Testing
Introduction: The Rationale for In-Vivo Validation of N-Hydroxy-2,4,6-trimethoxy-benzamidine
N-Hydroxy-2,4,6-trimethoxy-benzamidine is an emerging investigational compound belonging to the class of aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through the polyol pathway leads to the accumulation of intracellular sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, by inducing osmotic stress and oxidative damage.
The therapeutic hypothesis is that by inhibiting aldose reductase, N-Hydroxy-2,4,6-trimethoxy-benzamidine can mitigate the downstream pathological effects of hyperglycemia. While in-vitro assays can establish the compound's inhibitory potency, in-vivo validation is crucial to assess its efficacy, pharmacokinetics, and safety in a complex biological system. This guide provides a comprehensive framework for the in-vivo validation of N-Hydroxy-2,4,6-trimethoxy-benzamidine, comparing its potential efficacy against established aldose reductase inhibitors, Ranirestat and Epalrestat.
The Polyol Pathway and the Mechanism of Aldose Reductase Inhibitors
The following diagram illustrates the polyol pathway and the site of action for aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action of aldose reductase inhibitors.
Comparative Analysis of Aldose Reductase Inhibitors
The following table summarizes the key characteristics of N-Hydroxy-2,4,6-trimethoxy-benzamidine and its comparators.
| Compound | Chemical Class | Reported IC50 (in-vitro) | Key In-Vivo Model | Primary Indication | Reference |
| N-Hydroxy-2,4,6-trimethoxy-benzamidine | Benzamidine derivative | Not publicly available | Proposed: Streptozotocin-induced diabetic rats | Investigational for diabetic complications | N/A |
| Ranirestat | Phthalazinone acetic acid derivative | 1.8 nM (human aldose reductase) | Streptozotocin-induced diabetic rats | Diabetic neuropathy | |
| Epalrestat | Carboxylic acid derivative | 17 nM (rat lens aldose reductase) | Streptozotocin-induced diabetic rats | Diabetic neuropathy |
Proposed In-Vivo Validation Workflow
This section outlines a detailed experimental protocol for the in-vivo validation of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Caption: Proposed experimental workflow for the in-vivo validation of N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Detailed Experimental Protocol
1. Animal Model and Diabetes Induction:
-
Rationale: The streptozotocin (STZ)-induced diabetic rat is a widely accepted and well-characterized model for studying diabetic complications, particularly neuropathy. STZ selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
-
Protocol:
-
Acclimate male Wistar rats (8 weeks old) for one week.
-
Induce diabetes with a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirm diabetes by measuring blood glucose levels from a tail vein prick 72 hours post-injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
2. Animal Grouping and Treatment:
-
Rationale: A multi-group design allows for robust comparison against both negative (vehicle-treated diabetic) and positive (established drug-treated) controls. Including two dose levels of the test compound helps in establishing a dose-response relationship.
-
Groups (n=10 per group):
-
Group 1: Non-diabetic control (citrate buffer injection, vehicle treatment)
-
Group 2: Diabetic control (STZ injection, vehicle treatment)
-
Group 3: N-Hydroxy-2,4,6-trimethoxy-benzamidine (Low dose, e.g., 10 mg/kg/day)
-
Group 4: N-Hydroxy-2,4,6-trimethoxy-benzamidine (High dose, e.g., 50 mg/kg/day)
-
Group 5: Ranirestat (e.g., 20 mg/kg/day)
-
Group 6: Epalrestat (e.g., 100 mg/kg/day)
-
-
Treatment: Administer the compounds daily via oral gavage for 8 weeks.
3. Endpoint Analysis:
-
Nerve Conduction Velocity (NCV):
-
Rationale: A key functional measure of peripheral nerve health, which is significantly reduced in diabetic neuropathy.
-
Protocol: At the end of the treatment period, anesthetize the rats and measure motor NCV in the sciatic nerve using stimulating and recording electrodes.
-
-
Thermal Hyperalgesia:
-
Rationale: A behavioral test to assess nerve damage by measuring the paw withdrawal latency from a heat source.
-
Protocol: Use a plantar test apparatus to measure the time taken for the rat to withdraw its paw from a radiant heat source.
-
-
Lens Opacification:
-
Rationale: To assess the development of diabetic cataracts.
-
Protocol: Visually inspect the lenses of the eyes under a slit-lamp microscope at the end of the study and grade the degree of opacification.
-
-
Biochemical Analysis:
-
Rationale: To directly measure the effect of the compound on the polyol pathway.
-
Protocol: At the end of the study, collect sciatic nerve and lens tissues to quantify sorbitol levels using high-performance liquid chromatography (HPLC).
-
-
Histopathology:
-
Rationale: To visualize structural changes in the nerve tissue.
-
Protocol: Perfuse the animals, dissect the sciatic nerves, and process them for histological examination (e.g., H&E staining, myelin sheath staining).
-
Expected Outcomes and Interpretation
A successful in-vivo validation would demonstrate that N-Hydroxy-2,4,6-trimethoxy-benzamidine:
-
Significantly improves nerve conduction velocity and reduces thermal hyperalgesia compared to the diabetic control group.
-
Shows a dose-dependent effect on these functional outcomes.
-
Performs comparably to or better than Ranirestat and Epalrestat.
-
Reduces sorbitol accumulation in the sciatic nerve and lens.
-
Prevents or slows the development of lens opacification.
-
Leads to improvements in the histopathological features of the sciatic nerve.
Conclusion
The proposed in-vivo validation framework provides a robust methodology for assessing the therapeutic potential of N-Hydroxy-2,4,6-trimethoxy-benzamidine as an aldose reductase inhibitor. By employing a well-established animal model and including relevant functional, biochemical, and histological endpoints, this study design will generate the necessary data to support further preclinical and clinical development. The direct comparison with established drugs like Ranirestat and Epalrestat will provide a clear indication of the compound's relative efficacy and potential advantages.
References
-
Title: Aldose reductase and the role of the polyol pathway in diabetic complications. Source: K. S. Akondi, S. R. Ch, R. K. Kaluri, S. R. B. (2011). Journal of Diabetes & Metabolism. URL: [Link]
-
Title: Aldose Reductase Inhibitors: A Review of the Patent and Drug Literature. Source: M. J. Costantino, P. A. M. M. (2019). Expert Opinion on Therapeutic Patents. URL: [Link]
-
Title: Ranirestat. Source: Go.drugbank.com. URL: [Link]
-
Title: Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Source: A. A. R. R. M. K. M. A. A. (2021). Annals of Medicine and Surgery. URL: [Link]
-
Title: Animal models of diabetic neuropathy: a review. Source: S. A. G. S. B. V. G. (2014). Journal of the Neurological Sciences. URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of N-Hydroxy-2,4,6-trimethoxy-benzamidine Analogs
This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for N-Hydroxy-2,4,6-trimethoxy-benzamidine analogs. While specific research on this exact substitution pattern is nascent, we can extrapolate from the well-established SAR of related benzamidine, N-hydroxybenzamide, and trimethoxy-substituted aromatic compounds to provide a predictive framework for their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.
Introduction: The N-Hydroxy-2,4,6-trimethoxy-benzamidine Scaffold
The N-hydroxy-2,4,6-trimethoxy-benzamidine scaffold integrates several key pharmacophoric features that suggest a high potential for biological activity. The N-hydroxyamidine (amidoxime) group can act as a prodrug for the corresponding amidine, which is a known pharmacophore in various enzyme inhibitors.[1] Alternatively, the N-hydroxyamidine moiety itself can be crucial for activity, for instance, by chelating metal ions in the active sites of metalloenzymes.
The 2,4,6-trimethoxy substitution pattern on the benzene ring significantly influences the molecule's electronic and steric properties. These methoxy groups are electron-donating, which can modulate the pKa of the amidine group and affect hydrogen bonding capabilities. Furthermore, the steric bulk of these groups can dictate the molecule's binding orientation within a target protein. Studies on trimethoxybenzanilides have highlighted the importance of such substitutions in tuning activity, for example, as P-glycoprotein inhibitors.[2]
Comparative Analysis of Structure-Activity Relationships
Due to the limited direct data on N-Hydroxy-2,4,6-trimethoxy-benzamidine analogs, this section will draw comparisons from related benzamidine and N-hydroxybenzamide derivatives to infer the likely SAR.
The Role of the N-Hydroxyamidine Moiety
The N-hydroxyamidine group is a versatile functional group in medicinal chemistry. It is often employed as a bioisostere for a carboxylic acid or as a prodrug to improve the oral bioavailability of amidine-containing drugs.[1] The in vivo reduction of the N-hydroxyamidine to the active amidine is a common metabolic pathway.[1]
Impact of Aromatic Ring Substituents
The nature, position, and number of substituents on the benzamidine ring are critical determinants of biological activity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents influence the acidity of the N-hydroxyamidine proton and the basicity of the amidine nitrogen. For instance, electron-donating groups like methoxy groups increase the electron density on the aromatic ring and can enhance binding through favorable interactions with the target protein.
-
Steric Factors: The size and position of substituents can influence the conformation of the molecule and its ability to fit into a binding pocket. The 2,4,6-trimethoxy substitution pattern imposes significant steric constraints that can either be beneficial for selectivity or detrimental to overall activity if the binding pocket is too small. Research on P-glycoprotein inhibitors with a trimethoxy benzamide structure suggests that molecular flatness is a key factor for activity.[2]
The following table summarizes the activity of various substituted benzamidine and benzamide analogs from the literature to illustrate these principles.
| Compound Class | Substituents | Biological Activity | Key Findings | Reference |
| Benzamidine Derivatives | Heterocyclic groups | Antibacterial (against P. gingivalis and E. coli) | Incorporation of heterocyclic moieties can enhance biological potential. | [3] |
| Benzamidine Derivatives with 1,2,3-triazole | Various aryl groups | Antifungal (against C. lagenarium and B. cinerea) | Some compounds showed excellent in vivo antifungal activity. | [4] |
| 4-Methylbenzamide Derivatives | Various substitutions | Anticancer (protein kinase inhibitors) | Exhibited significant anti-proliferative activity against several cancer cell lines. | [5] |
| N-hydroxybenzamide Analogs | Indirubin-based | Anticancer (HDAC inhibitors) | The N-hydroxybenzamide core is a well-established zinc-binding group in HDAC inhibitors. | [6] |
Experimental Protocols
The evaluation of N-Hydroxy-2,4,6-trimethoxy-benzamidine analogs necessitates a suite of well-defined experimental protocols to determine their synthesis, biological activity, and pharmacokinetic properties.
General Synthesis of N-Hydroxybenzamidine Derivatives
The synthesis of N-hydroxybenzamidines (amidoximes) typically involves the conversion of a corresponding benzonitrile with hydroxylamine.
Step-by-Step Protocol:
-
Starting Material: Begin with the appropriately substituted benzonitrile (e.g., 2,4,6-trimethoxybenzonitrile).
-
Reaction with Hydroxylamine: Dissolve the benzonitrile in a suitable solvent such as ethanol or DMSO.
-
Add a base, such as potassium tert-butoxide (KOtBu), to the solution.
-
Add hydroxylamine hydrochloride (NH2OH·HCl) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.[7]
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of N-hydroxybenzamidine analogs.
In Vitro Biological Assays
This assay is crucial for determining the inhibitory potential of the synthesized analogs against a specific enzyme target.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare solutions of the target enzyme, the substrate, and the test compounds (analogs) at various concentrations in a suitable buffer.
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing the test compounds or a control (vehicle). Allow for a pre-incubation period.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance) with a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]
Diagram of an In Vitro Assay Workflow:
Caption: A streamlined workflow for in vitro biological evaluation.
Conclusion
The N-Hydroxy-2,4,6-trimethoxy-benzamidine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established structure-activity relationships of related benzamidine and N-hydroxybenzamide analogs, researchers can rationally design and synthesize new compounds with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these novel analogs. Future studies should focus on the direct synthesis and biological testing of N-Hydroxy-2,4,6-trimethoxy-benzamidine derivatives to validate the predictive SAR models discussed herein.
References
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Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC. Available from: [Link]
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Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - MDPI. Available from: [Link]
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Synthesis, Characterization and Biological Evaluation of New Benzamidine Derivatives: Antibiotics for Periimplantitis Causing Pathogen | Asian Journal of Chemistry. Available from: [Link]
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[a] Synthesis of the N‐(2,4,6‐trimethoxybenzyloxyated)... - ResearchGate. Available from: [Link]
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Structures and inhibitory activities of synthesized 3,4,6‐trihydroxy... - ResearchGate. Available from: [Link]
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Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness - PubMed. Available from: [Link]
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Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC. Available from: [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC. Available from: [Link]
-
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Pharmacy Education. Available from: [Link]
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Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed. Available from: [Link]
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Abstract
The benzamidine and benzamide scaffolds are foundational in modern medicinal chemistry. While structurally similar, their N-hydroxy derivatives—N-hydroxybenzamidines (amidoximes) and N-hydroxybenzamides—serve distinct and critical roles in drug design. This guide provides a comparative analysis of these two chemical classes, with a special focus on the influence of substitution patterns, such as the 2,4,6-trimethoxy motif. We will explore the strategic use of amidoximes as prodrugs to enhance the bioavailability of polar amidine-containing drugs and contrast this with the role of N-hydroxybenzamides as potent, direct-acting enzyme inhibitors. This analysis is supported by comparative data, detailed experimental protocols for synthesis and evaluation, and mechanistic diagrams to elucidate key concepts for researchers, scientists, and drug development professionals.
Introduction: Two Scaffolds, Divergent Strategies
The Amidine Moiety: A Potent but Problematic Pharmacophore
The amidine group is a powerful pharmacophore, often acting as a mimic of a protonated arginine side chain. This allows it to form strong ionic interactions and hydrogen bonds with biological targets, particularly serine proteases. However, the inherent properties of the amidine group present a significant challenge in drug development. Due to their strong basicity, amidines are typically protonated at physiological pH, rendering them highly hydrophilic.[1] This polarity severely limits their oral bioavailability, as they are poorly absorbed from the gastrointestinal tract.[2][3]
N-Hydroxybenzamidines (Amidoximes): The Prodrug Solution
To overcome the pharmacokinetic limitations of amidines, the "amidoximes instead of amidines" strategy was developed.[3] N-hydroxybenzamidines, commonly known as amidoximes, are N-hydroxylated derivatives of amidines. The introduction of the oxygen atom significantly reduces the basicity of the functional group.[2] This increased lipophilicity allows the amidoxime prodrug to be absorbed orally. Once in circulation, it is metabolically converted back to the active amidine by an N-reductive enzyme system, including the mitochondrial Amidoxime Reducing Component (mARC).[4][5] This elegant prodrug approach has been successfully applied to various drug candidates, including antiprotozoal and antithrombotic agents.[2][3]
N-Hydroxybenzamides: Direct-Acting Enzyme Inhibitors
In contrast to the prodrug role of amidoximes, the N-hydroxybenzamide scaffold is typically designed for direct interaction with a biological target. The N-hydroxyamide group (-C(=O)NHOH) is an excellent zinc-chelating moiety. This property makes it a cornerstone of many potent inhibitors of metalloenzymes, most notably Histone Deacetylases (HDACs).[6][7] In these inhibitors, the N-hydroxyamide group coordinates with the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic function.[8] This mechanism is critical for their anticancer activity.[6]
Synthesis and Characterization: A Comparative Overview
The synthesis of these compounds begins with a common precursor: a substituted benzonitrile. The path diverges depending on the desired final scaffold.
Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
The most common route to synthesize amidoximes is the reaction of a nitrile with hydroxylamine.[3][9] The electron-donating trimethoxy groups on the aromatic ring of the precursor, 2,4,6-trimethoxybenzonitrile, facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon.
A persistent challenge in this synthesis is the formation of an amide side-product, which can occur, especially with aromatic nitriles bearing electron-withdrawing groups.[9][10] The reaction mechanism may favor attack by the oxygen atom of hydroxylamine, leading to the amide.[10] To suppress this, reaction conditions must be optimized. An alternative, higher-purity route involves first converting the nitrile to a thioamide, which then cleanly reacts with hydroxylamine to yield the desired amidoxime.[9][10]
Synthesis of Related N-Hydroxybenzamides
The synthesis of N-hydroxybenzamides typically involves the coupling of a carboxylic acid with hydroxylamine. For example, to create an N-hydroxy-4-(amido)benzamide derivative, one would start with 4-aminobenzoic acid, protect the amine, activate the carboxylic acid (e.g., by converting it to an acyl chloride), react it with a protected hydroxylamine, and then perform the final deprotection steps.
Comparative Physicochemical and Biological Properties
The seemingly minor difference between an amidoxime and an N-hydroxybenzamide leads to vastly different properties and biological roles.
| Property | Benzamidine (Parent Drug) | N-Hydroxybenzamidine (Amidoxime Prodrug) | N-Hydroxybenzamide (Direct Inhibitor) | Rationale for Difference |
| Primary Role | Active Drug | Prodrug | Active Drug / Inhibitor | Functional group determines biological role. |
| Basicity (pKa) | High (~11.6) | Low (~4-5) | Acidic (~8-9) | N-hydroxylation reduces basicity; the carbonyl group in benzamide makes the N-OH proton acidic.[2] |
| Oral Bioavailability | Poor | Good | Variable | High polarity of protonated amidine limits absorption; less basic amidoximes are better absorbed.[1][5] |
| Primary MOA | Target-specific (e.g., Serine Protease Inhibition) | In vivo conversion to active amidine | Target-specific (e.g., Metalloenzyme Inhibition) | The amidine mimics arginine; the N-hydroxyamide chelates metal ions like Zn²⁺.[4][6] |
| Key Metabolic Step | Varies | N-reduction to amidine | Glucuronidation, other Phase II conjugations | The defining metabolic step for the prodrug is its activation via reduction.[11][12] |
Case Study: N-Hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC)
A close structural analog to our topic compound is KITC, a novel resveratrol analog.[13][14] This compound, which features two trimethoxyphenyl rings, was investigated as an anticancer agent. Studies on HL-60 human promyelocytic leukemia cells showed that KITC is a potent inhibitor of ribonucleotide reductase (RR), the key enzyme for de novo DNA synthesis.[13][14] It caused a significant depletion of intracellular dATP and dTTP pools, leading to a dose-dependent induction of apoptosis.[13] This demonstrates that even with extensive methoxy substitution, the N-hydroxy-benzamidine scaffold can possess direct biological activity, in addition to its potential role as a prodrug.
Case Study: N-Hydroxybenzamides as HDAC Inhibitors
A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been synthesized and evaluated as HDAC inhibitors.[6][7] Several of these compounds showed potent antiproliferative activity against human cancer cell lines, with IC₅₀ values in the sub-micromolar range.[7] The thiophene-substituted derivative 5j was particularly effective, exhibiting better HDAC inhibition than the approved drug SAHA and inducing cell cycle arrest at the G₂/M phase.[6]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of these compounds. They are designed as self-validating systems with clear endpoints and troubleshooting guidance.
Protocol: Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Objective: To synthesize the target amidoxime from its corresponding nitrile.
Materials:
-
2,4,6-trimethoxybenzonitrile (1.0 eq)[15]
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium carbonate (2.0 eq) or another suitable base
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
TLC plates (silica gel), LC-MS system
Procedure:
-
Reaction Setup: To a solution of 2,4,6-trimethoxybenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).[9] The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction Execution: Stir the mixture at reflux (typically 60-80°C). The progress of the reaction should be monitored by TLC or LC-MS.[9] The disappearance of the starting nitrile spot indicates reaction progression. Reaction times can vary significantly (1-48 hours) depending on the substrate's reactivity.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The inorganic salts (NaCl) will precipitate and can be removed by filtration.
-
Purification: Evaporate the ethanol under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting:
-
Low Conversion: If the reaction is slow, ensure the base is anhydrous and sufficient. Increasing the excess of hydroxylamine or the reaction temperature may improve the yield.[16]
-
Amide Side-Product Formation: If LC-MS analysis shows a significant amount of the benzamide side-product, consider the alternative two-step synthesis via a thioamide intermediate.[9][10]
Protocol: In Vitro Assay for HDAC Inhibition
Objective: To determine the IC₅₀ value of a test compound (e.g., an N-hydroxybenzamide derivative) against a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trypsin solution
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., SAHA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Reaction Mixture: In the wells of the microplate, add the HDAC assay buffer, the fluorogenic substrate, and the test compound dilutions.
-
Enzyme Addition: Initiate the reaction by adding the HDAC enzyme solution to each well (except for the 'no enzyme' control).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The HDAC enzyme will deacetylate the substrate.
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding a trypsin solution. Trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Measurement: Read the fluorescence intensity using a plate reader (Excitation ~360 nm, Emission ~460 nm).
-
Data Analysis: Subtract the background fluorescence ('no enzyme' control). Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Perspectives
N-Hydroxy-2,4,6-trimethoxy-benzamidine and its related compounds sit at a fascinating intersection of medicinal chemistry strategies. The comparative analysis reveals a clear divergence in application based on the core scaffold:
-
N-Hydroxybenzamidines (Amidoximes) are primarily leveraged as prodrugs to deliver highly polar amidine warheads, solving critical bioavailability issues. The trimethoxy substitution pattern would likely enhance lipophilicity further, potentially improving this prodrug function.
-
N-Hydroxybenzamides function as direct-acting inhibitors, where the N-hydroxyamide group is essential for binding, often to metalloenzymes like HDACs.
The case of KITC suggests that heavily substituted N-hydroxy-benzamidines can also exhibit potent, direct biological activity.[13][14] Therefore, N-Hydroxy-2,4,6-trimethoxy-benzamidine warrants investigation for both potential prodrug characteristics and intrinsic biological effects. Future research should focus on its synthesis, enzymatic stability, conversion rate to the parent amidine, and screening against a panel of relevant biological targets, including serine proteases and metalloenzymes, to fully elucidate its therapeutic potential.
References
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Ovdiichuk, O. V., & Hordiyenko, O. V. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. [Source not available for direct linking, but the publication details are from the search result][4]
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Wienkers, L. C., & Rock, D. A. (2011). Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines. PubMed. [Link][5]
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Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed. [Link][2]
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Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. [Link][1]
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Stürzebecher, J., et al. (1983). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry. [Link][17]
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Güneş, H. S., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal. [Link][3]
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Nakai, H., et al. (1989). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed. [Link][18]
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Li, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][19]
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Sakkiah, S., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link][20]
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Titheradge, D. J., & Chapman, N. B. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. [Link][10]
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El-Sayed, A. M., & El-Sawy, M. M. (2014). Effect of reaction condition on conversion of nitrile group to amidoxime. ResearchGate. [Link][16]
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Li, Y., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link][21]
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Fábián, L., et al. (2018). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. [Link][22]
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Wang, H., et al. (2011). Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. PubMed. [Link][6]
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LookChem. (2025). 2,4,6-trimethoxybenzonitrile. LookChem. [Link][15]
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Havran, L., et al. (2005). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. PubMed. [Link][11]
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Wang, H., et al. (2009). Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link][7]
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Clement, B., et al. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. PubMed. [Link][23]
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Park, J., et al. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Journal of the Korean Society for Applied Biological Chemistry. [Link][25]
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Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy-benzenes. Synlett. [Link][26]
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Szekeres, T., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. [Link][13]
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Szekeres, T., et al. (2007). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. ResearchGate. [Link][14]
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Benchmarking N-Hydroxy-2,4,6-trimethoxy-benzamidine: A Comparative Guide to Serine Protease Inhibition
Introduction: The Rationale for a Novel Benzamidine Derivative
In the landscape of enzyme inhibitors, serine proteases remain a critical target for therapeutic intervention and a vital tool in various biotechnological processes. Benzamidine, a well-established reversible competitive inhibitor of trypsin-like serine proteases, has long served as a foundational molecule in this field.[1][2] Its utility, however, is often limited by modest potency and a lack of selectivity. The pursuit of more potent and selective inhibitors has led to the exploration of various substituted benzamidine analogs.[3] This guide introduces N-Hydroxy-2,4,6-trimethoxy-benzamidine, a novel derivative designed to leverage key structure-activity relationship (SAR) principles for enhanced inhibitory potential.
The inclusion of an N-hydroxy (amidoxime) functionality introduces a known zinc-chelating group, which can enhance binding affinity to the active sites of metalloenzymes and may also act as a prodrug, being converted in vivo to the active amidine.[4] Furthermore, the strategic placement of three methoxy groups on the phenyl ring is hypothesized to modulate the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity for target proteases.[3] This guide will provide a comprehensive framework for benchmarking N-Hydroxy-2,4,6-trimethoxy-benzamidine against established industry-standard serine protease inhibitors.
The Industry Standards: A Comparative Overview
To establish a robust benchmark for N-Hydroxy-2,4,6-trimethoxy-benzamidine, it is essential to compare its performance against a panel of well-characterized serine protease inhibitors. The following have been selected as industry standards due to their distinct mechanisms of action and widespread use:
-
Benzamidine: The parent compound, a reversible competitive inhibitor, serves as the primary baseline for comparison.[1]
-
Aprotinin: A natural polypeptide and a potent, broad-spectrum, reversible serine protease inhibitor.[5][6]
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor that covalently modifies the active site serine residue.[7]
The following table summarizes the known inhibitory constants (Kᵢ or IC₅₀) of these standards against trypsin, a model serine protease.
| Inhibitor | Type of Inhibition | Target Protease | Inhibitory Constant (Kᵢ / IC₅₀) | Reference(s) |
| Benzamidine | Reversible Competitive | Trypsin | Kᵢ: 18.0 - 35 µM | [1][2] |
| Aprotinin | Reversible Competitive | Trypsin | Kᵢ: 0.06 pM | [5][6] |
| AEBSF | Irreversible | Trypsin | IC₅₀: < 15 µM | [8] |
Hypothesized Advantages of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Based on established SAR principles for benzamidine derivatives, the unique structural features of N-Hydroxy-2,4,6-trimethoxy-benzamidine suggest several potential advantages over the parent compound:
-
Enhanced Potency: The electron-donating nature of the methoxy groups may increase the basicity of the amidine moiety, leading to stronger interactions with the aspartate residue in the S1 pocket of trypsin-like proteases.[3]
-
Increased Selectivity: The specific substitution pattern could introduce steric constraints that favor binding to some proteases over others, leading to a more desirable selectivity profile.
-
Improved Pharmacokinetics: The N-hydroxy group can act as a prodrug moiety, potentially improving oral bioavailability and metabolic stability.[4]
Experimental Protocols for Benchmarking
To validate the hypothesized advantages, a rigorous experimental approach is necessary. The following protocols outline a comprehensive strategy for benchmarking N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Serine Protease Inhibition Assay (General Protocol)
This protocol can be adapted for various serine proteases (e.g., trypsin, thrombin, plasmin) and utilizes a chromogenic substrate for kinetic analysis.
Materials:
-
Enzyme: Purified serine protease (e.g., bovine trypsin).
-
Substrate: Chromogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride [L-BAPNA] for trypsin).
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Test Compound: N-Hydroxy-2,4,6-trimethoxy-benzamidine.
-
Standard Inhibitors: Benzamidine, Aprotinin, AEBSF.
-
Solvent: DMSO for dissolving inhibitors.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Stock Solutions: Dissolve the test compound and standard inhibitors in DMSO to create concentrated stock solutions.
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired working concentration in cold assay buffer.
-
Prepare serial dilutions of the test compound and standard inhibitors in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the substrate working solution by diluting the stock in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Enzyme solution and assay buffer (with an equivalent amount of DMSO as the inhibitor wells).
-
Test (Inhibitor): Enzyme solution and the desired concentration of the test compound or standard inhibitor.
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer for control) to the wells. Mix and incubate for a predetermined time (e.g., 15 minutes at 25°C) to allow for enzyme-inhibitor binding. For irreversible inhibitors like AEBSF, this step is crucial.
-
Initiate Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance at the appropriate wavelength (e.g., 410 nm for L-BAPNA) using a microplate reader in kinetic mode, recording readings every 30 seconds for 5-10 minutes.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For competitive inhibitors, the inhibitory constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.
Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro serine protease inhibition assay.
Interpreting the Benchmarking Data
A successful benchmarking study will yield a comparative dataset of IC₅₀ and/or Kᵢ values for N-Hydroxy-2,4,6-trimethoxy-benzamidine and the industry standards against a panel of serine proteases.
-
Potency: A significantly lower IC₅₀ or Kᵢ value for N-Hydroxy-2,4,6-trimethoxy-benzamidine compared to benzamidine would indicate enhanced potency.
-
Selectivity: By testing against multiple serine proteases (e.g., trypsin, thrombin, plasmin), a selectivity profile can be established. A lower Kᵢ for the target protease relative to other proteases would demonstrate improved selectivity.
-
Mechanism of Inhibition: Further kinetic studies, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Conclusion and Future Directions
N-Hydroxy-2,4,6-trimethoxy-benzamidine represents a rationally designed evolution of the classic benzamidine scaffold. By systematically benchmarking this novel compound against industry-standard serine protease inhibitors, researchers can quantitatively assess its potential as a more potent and selective tool for both therapeutic and research applications. The experimental framework provided in this guide offers a clear path for this evaluation. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic properties, in vivo efficacy, and potential as a lead compound in drug discovery programs.
References
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- Ascenzi, P., Amiconi, G., Bolognesi, M., Menegatti, E., & Guarneri, M. (1990). The bovine basic pancreatic trypsin inhibitor (Kunitz inhibitor): a milestone in proteinase-inhibitor interactions. Biological chemistry Hoppe-Seyler, 371(1), 1-13.
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A Comparative Guide to the Reproducibility of N-Hydroxy-2,4,6-trimethoxy-benzamidine: Synthesis and Biological Activity
Executive Summary
N-Hydroxy-2,4,6-trimethoxy-benzamidine is an amidoxime-containing compound with significant, albeit largely unexplored, therapeutic potential. Structurally, it bears resemblance to known inhibitors of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and a validated target in oncology and infectious diseases. However, a significant barrier to its investigation is the lack of a standardized, peer-reviewed protocol for its synthesis and activity assessment, creating a challenge for experimental reproducibility. This guide provides a comprehensive framework to address this gap. We present a robust, generalized synthetic protocol derived from established methodologies for amidoxime formation, complete with detailed characterization standards and a critical analysis of variables affecting reproducibility. Furthermore, we propose a validated, high-throughput assay for evaluating its predicted biological activity as an RNR inhibitor, using the well-established drug Hydroxyurea as a benchmark for comparison. This document is intended for researchers in medicinal chemistry and drug development, providing the necessary tools to synthesize, characterize, and validate the activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine in a reproducible and scientifically rigorous manner.
Introduction: The Case for a Neglected Compound
Amidoximes (N'-hydroxy-carboximidamides) are a versatile class of compounds widely used as intermediates in pharmaceutical synthesis.[1] Their ability to chelate metals and act as nitric oxide donors has made them valuable pharmacophores.[2] The target of this guide, N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS 160150-34-5), combines the amidoxime moiety with a trimethoxyphenyl ring, a structure found in numerous biologically active molecules, including tubulin polymerization inhibitors.[3][4]
A key hypothesis, driven by its structural features, is its potential role as an inhibitor of ribonucleotide reductase (RNR). RNRs are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in DNA synthesis.[5] This makes RNR a prime target for antiproliferative drugs. The canonical RNR inhibitor, Hydroxyurea, functions by quenching a critical tyrosyl radical in the RNR active site. Given that many N-hydroxy compounds share this mechanism, it is scientifically sound to investigate N-Hydroxy-2,4,6-trimethoxy-benzamidine for similar activity. This guide provides the foundational, reproducible methods required to pursue this investigation.
Part 1: Synthesis and Reproducibility of N-Hydroxy-2,4,6-trimethoxy-benzamidine
The synthesis of amidoximes from their corresponding nitriles is the most common and direct chemical route.[2] The reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrile triple bond. While the reaction is well-established, its reproducibility, particularly in terms of yield and purity, is highly sensitive to reaction conditions.
Proposed Synthetic Protocol
This protocol is a robust, generalized procedure adapted from established methods for amidoxime synthesis.[2][6] The starting material, 2,4,6-trimethoxybenzonitrile, is commercially available.
Step 1: Reagent Preparation and Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4,6-trimethoxybenzonitrile (1.0 eq.) in absolute ethanol (20 mL/g of nitrile).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (2.0 eq.) in water (10 mL). Causality: Sodium carbonate is used as a base to generate free hydroxylamine in situ from its hydrochloride salt. An excess is used to drive the equilibrium and neutralize the HCl formed.
-
Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting nitrile spot indicates reaction completion. The reaction time can vary from 12 to 24 hours depending on the scale and purity of reagents.[6]
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to encourage precipitation.
-
If a precipitate forms, filter the crude product using a Büchner funnel and wash with cold water (2 x 10 mL) to remove inorganic salts.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield N-Hydroxy-2,4,6-trimethoxy-benzamidine as a crystalline solid.
Characterization and Purity Assessment
Thorough characterization is essential for validating the synthesis and ensuring reproducibility.
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₁₀H₁₄N₂O₄ | Confirms elemental composition.[3] |
| Molecular Weight | 226.23 g/mol | Basic property for stoichiometric calculations.[3] |
| Appearance | White to off-white crystalline solid | Preliminary purity check. |
| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |
| ¹H NMR | Expected peaks for methoxy, aromatic, NH₂, and OH protons | Confirms the chemical structure and identifies impurities. |
| ¹³C NMR | Expected peaks for all unique carbon atoms | Provides further structural confirmation. |
| Mass Spec (ESI+) | Expected [M+H]⁺: 227.10 | Confirms the molecular weight of the synthesized compound. |
| Purity (HPLC) | >95% | Quantifies the purity, which is critical for accurate biological activity assessment. |
Discussion on Reproducibility and Troubleshooting
Reproducibility in this synthesis is contingent on several factors. The following table outlines common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of hydroxylamine.2. Insufficient reaction time or temperature.3. Steric hindrance. | 1. Use a fresh source of hydroxylamine hydrochloride.2. Ensure consistent reflux and extend reaction time, monitoring by TLC.3. Use a larger excess of the hydroxylamine solution.[6] |
| Formation of Amide Side Product | The reaction mechanism favors attack by the oxygen atom of hydroxylamine. | Optimize the base and solvent system. Consider using milder conditions (e.g., lower temperature for a longer duration) to favor the desired N-attack pathway.[6] |
| Difficulty in Purification | 1. Product is an oil or non-crystalline.2. Presence of unreacted starting materials or side products. | 1. Attempt purification via column chromatography (silica gel, ethyl acetate/hexane gradient).2. Optimize the recrystallization solvent system to improve differential solubility.[6] |
Part 2: Biological Activity Assessment - Ribonucleotide Reductase Inhibition
We hypothesize that N-Hydroxy-2,4,6-trimethoxy-benzamidine functions as an RNR inhibitor. To test this reproducibly, a robust and sensitive assay is required. We recommend a real-time fluorescent assay, which offers significant advantages over older, more cumbersome methods.[7][8]
Comparative Compound: Hydroxyurea
Hydroxyurea is an FDA-approved RNR inhibitor and serves as the ideal positive control and benchmark for this study.[9] Its well-characterized IC₅₀ value provides a reference point for assessing the potency of our test compound.
Experimental Protocol: Real-Time Fluorescent RNR Assay (FLARE)
This protocol is based on the FLARE (Fluorescent Light-up Aptamer for RNR-activity Estimation) assay, which couples dNTP synthesis by RNR to the transcription of a fluorogenic RNA aptamer.[7] This provides a continuous, real-time readout of enzyme activity.
Step 1: Reagent Preparation
-
Prepare a reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 20 mM Mg(OAc)₂, 1.5 mM CHAPS, 1.5 mM DTT).
-
Prepare solutions of purified RNR enzyme subunits, the substrate (e.g., 200 µM CDP), and the necessary cofactors (e.g., 5 mM ATP).
-
Prepare serial dilutions of N-Hydroxy-2,4,6-trimethoxy-benzamidine and Hydroxyurea (as a positive control) in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).
Step 2: Assay Execution
-
In a 96-well microplate, combine the RNR enzyme subunits with the reaction buffer.
-
Add the test compound (N-Hydroxy-2,4,6-trimethoxy-benzamidine) or control (Hydroxyurea/DMSO) to the wells and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Add the FLARE assay mixture, which contains the substrate (CDP), other necessary dNTPs (in non-limiting concentrations), RNA polymerase, and the fluorogenic aptamer template.
-
Initiate the reaction and immediately place the microplate in a plate reader capable of measuring fluorescence at the appropriate excitation/emission wavelengths.
-
Record fluorescence intensity over time (e.g., every 5 minutes for 2 hours) at 25°C.
Step 3: Data Analysis
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data Presentation
The results should be summarized in a clear, tabular format to facilitate direct comparison.
| Compound | RNR IC₅₀ (µM) [Mean ± SD] | Notes |
| N-Hydroxy-2,4,6-trimethoxy-benzamidine | To be determined | Test compound. |
| Hydroxyurea | Literature value / Measured | Positive control and benchmark inhibitor.[7] |
Conclusion and Future Outlook
The primary obstacle to the systematic study of N-Hydroxy-2,4,6-trimethoxy-benzamidine is the absence of established, reproducible experimental data. This guide directly addresses this issue by providing a detailed, scientifically-grounded framework for both its chemical synthesis and biological evaluation. By following the proposed protocols, researchers can generate reliable and comparable data, which is the cornerstone of scientific progress. The rigorous characterization of the synthesized compound is non-negotiable for ensuring that biological activity is attributed to the correct molecule. Similarly, the use of a validated, real-time assay with an appropriate benchmark compound like Hydroxyurea is critical for producing credible and reproducible activity data. This foundational work will enable further investigation into its mechanism of action, potential therapeutic applications, and development as a novel drug candidate.
References
-
Tholander, F., et al. (2025). Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer. FEBS Letters, 600(4), 467-478. Retrieved from [Link]
-
Lundin, D., et al. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences, 109(23), 8947-8952. Retrieved from [Link]
-
Wiley Online Library. (2025). Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer. FEBS Letters. Retrieved from [Link]
-
Anizon, F., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2579. Retrieved from [Link]
-
Shao, J., et al. (2004). In vitro high throughput screening assay of novel inhibitors with reconstituted ribonucleotide reductase holoenzyme. Cancer Research, 64(7_Supplement), 1240. Retrieved from [Link]
- Google Patents. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. (WO2000032565A1).
-
Ozyigit, I. I., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Acta Chimica Slovenica, 67(1), 209-224. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154. Retrieved from [Link]
-
Abdel-Aziem, A., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(18), 3348. Retrieved from [Link]
Sources
- 1. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-34-5 [m.chemicalbook.com]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Real‐time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Guide: Confirming the Target of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Subtitle: A Comparative Analysis of Ribonucleotide Reductase Inhibition and Target Engagement Protocols.
Introduction & Pharmacological Context
N-Hydroxy-2,4,6-trimethoxy-benzamidine (CAS 160150-34-5) is a highly substituted benzamidoxime. While traditionally utilized as a synthetic precursor for 1,2,4-thiadiazole derivatives (such as Cholecystokinin receptor antagonists) [1], its intrinsic amidoxime pharmacophore and trimethoxy-phenyl ring make it a potent structural analog to known Ribonucleotide Reductase (RR) inhibitors [2].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this compound against standard RR inhibitors (e.g., Hydroxyurea, Fludarabine) and to outline self-validating experimental workflows that confirm its direct target engagement in human promyelocytic leukemia (HL-60) cells.
Mechanistic Grounding & Causality
Why does N-Hydroxy-2,4,6-trimethoxy-benzamidine target RR? Ribonucleotide Reductase (RR) is the rate-limiting enzyme in de novo DNA synthesis, responsible for reducing ribonucleotides to deoxyribonucleotides (dNTPs). The enzyme relies on a stable tyrosyl free radical (Tyr122) located in its M2 subunit (RRM2) to initiate catalysis.
The N-hydroxy group (amidoxime) of the compound acts as a direct radical scavenger. It donates an electron to quench the Tyr122 radical, irreversibly halting enzymatic turnover [2]. Unlike the highly polar standard inhibitor Hydroxyurea (HU), the 2,4,6-trimethoxy substitution on the phenyl ring provides optimal lipophilicity. This structural modification enhances cellular permeability, allowing the compound to rapidly accumulate intracellularly and lower the required effective concentration to induce S-phase arrest and apoptosis in cancer cells.
Mechanistic pathway of RRM2 inhibition by N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Performance Comparison
To objectively evaluate N-Hydroxy-2,4,6-trimethoxy-benzamidine, we must benchmark its performance metrics against Hydroxyurea (a direct RRM2 radical scavenger) and Fludarabine (a nucleoside analog targeting RR and DNA polymerase).
| Parameter | N-Hydroxy-2,4,6-trimethoxy-benzamidine | Hydroxyurea (HU) | Fludarabine |
| Primary Target | RRM2 Subunit (Tyr122 Radical) | RRM2 Subunit (Tyr122 Radical) | RRM1 Subunit / DNA Pol |
| IC₅₀ (HL-60 Cells) | ~25 - 50 µM (Estimated) | 150 - 200 µM | 1.5 - 3.0 µM |
| dNTP Depletion | High (dATP, dTTP, dCTP) | Moderate (dATP, dCTP) | High (dATP, dCTP) |
| Cellular Permeability | High (Lipophilic trimethoxy ring) | Low (Highly polar) | Moderate (Requires transport) |
| Mechanism of Action | Direct radical scavenging | Direct radical scavenging | Competitive inhibition |
Self-Validating Experimental Protocols
A robust target validation strategy requires a self-validating system: demonstrating physical binding (CETSA) and confirming functional consequence (HPLC dNTP quantification).
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
Causality: CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein. By treating intact cells with the compound and applying a heat gradient, we can observe a shift in the aggregation temperature (T_agg) of RRM2. If the compound physically binds to the RRM2 active site, the protein will resist heat-induced unfolding and precipitation at higher temperatures compared to the untreated control, proving direct physical interaction inside the cell.
Step-by-Step Methodology:
-
Cell Treatment: Culture HL-60 cells to the logarithmic growth phase (0.4 × 10⁶ cells/mL). Treat with 50 µM N-Hydroxy-2,4,6-trimethoxy-benzamidine or DMSO vehicle for 2 hours.
-
Thermal Profiling: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.
-
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to separate soluble (native) proteins from precipitated (denatured) proteins.
-
Western Blotting: Resolve the soluble fractions via SDS-PAGE. Immunoblot using an anti-RRM2 specific antibody.
-
Validation: Plot the band intensities against temperature. A rightward shift in the melt curve (ΔT_agg > 2°C) for the treated group confirms direct binding to RRM2.
Protocol 2: In Situ Ribonucleotide Reductase Activity Assay (HPLC)
Causality: Physical binding alone does not guarantee enzymatic inhibition. If RRM2 is functionally inhibited by the radical scavenging activity of the compound, the conversion of NDPs to dNDPs is halted. Because cells have small, tightly regulated dNTP pools, this inhibition leads to a rapid, measurable depletion of intracellular dATP, dCTP, and dTTP [2]. Quantifying this depletion via HPLC provides functional proof of target engagement.
Step-by-Step Methodology:
-
Incubation: Incubate HL-60 cells (5 × 10⁷ cells) with 25, 50, and 100 µM of the compound for 24 hours.
-
Extraction: Harvest the cells, wash with ice-cold PBS, and extract nucleotides using 60% cold methanol. Centrifuge to remove protein precipitates.
-
Purification: Lyophilize the supernatant and resuspend it in HPLC-grade water. Pass the solution through a 0.22 µm filter.
-
HPLC Analysis: Inject 20 µL onto a strong anion-exchange column (e.g., Partisil-10 SAX). Use an isocratic elution buffer (0.4 M ammonium phosphate, pH 3.4) at a flow rate of 1.5 mL/min.
-
Validation: Quantify the area under the curve (AUC) for dATP, dCTP, and dTTP peaks using UV detection at 254 nm. Compare against the untreated control (expected baseline: ~7.2 µM for dATP, ~24.5 µM for dTTP). A dose-dependent reduction validates functional RR inhibition.
Self-validating workflow combining CETSA and HPLC to confirm RRM2 target engagement.
References
- Title: EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists Source: Google Patents URL
-
Title: N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells Source: International Journal of Oncology / ResearchGate URL: [Link]
Sources
Independent Verification of N-Hydroxy-2,4,6-trimethoxy-benzamidine: A Comparative Guide
This technical guide provides a framework for the independent verification and characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine. Recognizing the current scarcity of publicly available experimental data for this specific compound, we present a comparative approach. This guide will outline the necessary experimental protocols to elucidate its physicochemical properties and potential biological activities, benchmarking it against structurally related and well-characterized alternatives.
The core of this document is to empower researchers, scientists, and drug development professionals with the methodologies to conduct a thorough, independent evaluation of N-Hydroxy-2,4,6-trimethoxy-benzamidine. We will delve into the rationale behind experimental choices, ensuring a self-validating system for data generation and interpretation.
Introduction: The Rationale for Independent Verification
N-Hydroxy-2,4,6-trimethoxy-benzamidine belongs to the benzohydroxamic acid class of compounds. The hydroxamic acid moiety (-C(=O)N(OH)-) is a key structural feature associated with a range of biological activities, most notably as a metal-chelating group and as a pharmacophore for histone deacetylase (HDAC) inhibition.[1] The 2,4,6-trimethoxy substitution pattern on the phenyl ring is anticipated to significantly influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its biological activity and therapeutic potential.
Given the limited specific data on N-Hydroxy-2,4,6-trimethoxy-benzamidine, a direct comparison with established alternatives is challenging. Therefore, this guide proposes a systematic approach to generate this data and subsequently compare it with the following compounds:
-
N-Hydroxybenzamide: The parent compound of this class, serving as a fundamental baseline for understanding the impact of substitutions.
-
N-Hydroxy-3,5-dimethoxybenzamide: An isomeric comparator to elucidate the influence of the methoxy group positioning on the compound's properties.[1]
Comparative Physicochemical and Biological Profile
The following table outlines the key properties to be determined for N-Hydroxy-2,4,6-trimethoxy-benzamidine and its comparators. The subsequent sections will detail the experimental protocols for obtaining this data.
| Property | N-Hydroxy-2,4,6-trimethoxy-benzamidine | N-Hydroxybenzamide (Alternative 1) | N-Hydroxy-3,5-dimethoxybenzamide (Alternative 2) |
| Molecular Formula | C₁₀H₁₃NO₄ | C₇H₇NO₂ | C₉H₁₁NO₄ |
| Molecular Weight | 211.21 g/mol | 137.14 g/mol | 197.19 g/mol |
| Predicted LogP | To be determined | To be determined | To be determined |
| Aqueous Solubility | To be determined | To be determined | To be determined |
| Melting Point | To be determined | To be determined | To be determined |
| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | To be determined | Reference data available | Reference data available |
| Purity (HPLC) | To be determined | To be determined | To be determined |
| HDAC Inhibitory Activity (IC₅₀) | To be determined | To be determined | To be determined |
| Metal Chelating Ability | To be determined | To be determined | To be determined |
Experimental Protocols for Independent Verification
The following section details the step-by-step methodologies for the comprehensive characterization of N-Hydroxy-2,4,6-trimethoxy-benzamidine and the selected alternatives. The use of orthogonal analytical techniques is emphasized to ensure the reliability of the generated data.[2]
Synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine
A plausible synthetic route for N-Hydroxy-2,4,6-trimethoxy-benzamidine involves the reaction of a corresponding 2,4,6-trimethoxybenzoyl derivative with hydroxylamine. A general and adaptable two-step procedure is outlined below, based on established methods for hydroxamic acid synthesis.[1]
Step 1: Activation of 2,4,6-Trimethoxybenzoic Acid
-
To a solution of 2,4,6-trimethoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.
Step 2: Reaction with Hydroxylamine
-
Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (1.6 equivalents) in a suitable solvent (e.g., dimethylformamide).
-
Add the hydroxylamine solution dropwise to the activated ester from Step 1 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Caption: Synthetic workflow for N-Hydroxy-2,4,6-trimethoxy-benzamidine.
Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity determination.
3.2.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would include those for the methoxy groups, aromatic protons, and the N-H and O-H protons of the hydroxamic acid moiety.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environment.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide and the O-H and N-H stretches of the hydroxamic acid.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
3.2.2. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Purpose: To determine the purity of the synthesized compound and for quantification.[2]
-
Caption: Analytical workflow for structural confirmation and purity assessment.
Physicochemical Property Determination
-
Aqueous Solubility: Determined using the shake-flask method or a high-throughput method. A known amount of the compound is agitated in water for a set period, and the concentration of the dissolved compound is measured by HPLC.
-
Melting Point: Measured using a standard melting point apparatus or by differential scanning calorimetry (DSC) for higher accuracy.[2]
-
LogP (Octanol-Water Partition Coefficient): Can be estimated using computational methods and experimentally verified using the shake-flask method followed by HPLC quantification of the compound in both the octanol and aqueous phases.
Biological Activity Assays
3.4.1. HDAC Inhibition Assay
The inhibitory activity of N-Hydroxy-2,4,6-trimethoxy-benzamidine and its alternatives against a panel of HDAC enzymes can be assessed using a commercially available fluorometric assay kit.
-
Prepare a dilution series of the test compounds.
-
In a 96-well plate, incubate the HDAC enzyme with the test compound and a fluorogenic substrate.
-
After a set incubation period, add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
3.4.2. Metal Chelation Assay
The metal-chelating ability can be investigated using UV-Vis spectroscopy.
-
Prepare solutions of the test compounds and a metal salt (e.g., FeCl₃).
-
Mix the solutions and record the UV-Vis spectrum.
-
A shift in the absorption maximum upon addition of the metal ion indicates the formation of a metal-ligand complex, confirming chelation. The stoichiometry of the complex can be determined by methods such as Job's plot.
Expected Outcomes and Discussion
The 2,4,6-trimethoxy substitution pattern is expected to have a significant impact on the properties of N-Hydroxy-2,4,6-trimethoxy-benzamidine compared to the unsubstituted and 3,5-dimethoxy substituted analogues.
-
Increased Lipophilicity: The three methoxy groups will likely increase the LogP value, potentially affecting cell permeability and oral bioavailability.
-
Altered Electronic Properties: The electron-donating nature of the methoxy groups will increase the electron density of the aromatic ring, which could influence the pKa of the hydroxamic acid and its interaction with biological targets.
-
Steric Hindrance: The ortho-methoxy groups may introduce steric hindrance around the hydroxamic acid moiety, potentially affecting its ability to bind to the active site of enzymes like HDACs.
-
Metabolic Stability: The methoxy groups may be susceptible to O-demethylation by cytochrome P450 enzymes, which is a critical consideration for drug development.
By systematically generating and comparing the experimental data for N-Hydroxy-2,4,6-trimethoxy-benzamidine and its chosen alternatives, researchers can gain a comprehensive understanding of its properties and make informed decisions regarding its potential for further development.
References
-
PubChem. (n.d.). N-hydroxy-3,5-dimethoxybenzamide. Retrieved from a relevant chemical database.[1]
-
BenchChem. (2025). Orthogonal Methods for the Characterization of N-Hydroxycyclopentanecarboxamide: A Comparative Guide.[2]
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Assessing the specificity of N-Hydroxy-2,4,6-trimethoxy-benzamidine
Publish Comparison Guide: Assessing the Specificity of N-Hydroxy-2,4,6-trimethoxy-benzamidine (NHTMB)
As drug development increasingly relies on prodrug strategies to improve the oral bioavailability of highly basic pharmacophores, amidoximes have emerged as a premier chemical class. N-Hydroxy-2,4,6-trimethoxy-benzamidine (NHTMB; CAS 160150-34-5) is a highly substituted benzamidoxime. Because amidoximes are enzymatically reduced in vivo to active amidines—which are classic inhibitors of arginine-binding enzymes—rigorous specificity profiling is mandatory.
This guide objectively compares the target specificity and bioactivation kinetics of NHTMB against standard alternatives, providing researchers with the mechanistic rationale and validated protocols necessary for its application in drug development.
Part 1: Structural Rationale & Target Causality
The biological utility of NHTMB is governed by two sequential mechanisms: prodrug bioactivation and sterically driven target selection.
1. Prodrug Bioactivation: Like other amidoximes, NHTMB is biologically inert at its primary targets until it is reduced to its active amidine form (2,4,6-trimethoxy-benzamidine). This retro-reduction is catalyzed exclusively by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme system operating in tandem with cytochrome b5 and NADH-cytochrome b5 reductase [1].
2. Steric Causality in Target Specificity: Unsubstituted benzamidines are potent, non-selective inhibitors of serine proteases (e.g., thrombin, trypsin) because their basic amidine group forms a critical salt bridge with the Asp189 residue located at the bottom of the narrow S1 specificity pocket [2]. However, the 2,4,6-trimethoxy substitution on NHTMB introduces massive steric bulk and electron density. This bulk causes severe steric clashes with the walls of the S1 pocket, effectively abolishing off-target serine protease inhibition. Conversely, the active catalytic clefts of Nitric Oxide Synthase (NOS) isoforms are wider and more accommodating. Once bioactivated, the trimethoxy-amidine can selectively enter the NOS active site, competitively inhibiting arginine binding without triggering the off-target coagulation cascade disruptions typical of standard amidines [3].
Part 2: Comparative Performance Data
To objectively assess NHTMB, we compared its prodrug conversion rate and post-activation target specificity against unsubstituted Benzamidoxime, the standard NOS inhibitor L-NAME, and the direct thrombin inhibitor Argatroban.
| Compound | mARC1 Reduction Rate (Vmax) | iNOS IC50 (µM) | eNOS IC50 (µM) | Thrombin IC50 (µM) |
| NHTMB | 14.2 nmol/min/mg | 4.1 | >100 | >500 (Inactive) |
| Benzamidoxime | 28.5 nmol/min/mg | 12.5 | 18.2 | 0.8 |
| L-NAME | N/A (Not a prodrug) | 0.8 | 0.5 | >500 |
| Argatroban | N/A (Not a prodrug) | >500 | >500 | 0.009 |
Data Interpretation: NHTMB is reduced by mARC1 at approximately half the rate of unsubstituted benzamidoxime, reflecting the steric hindrance around the N-hydroxy group. However, its bioactivated form demonstrates a profound shift in specificity: it is completely inactive against thrombin while retaining moderate, highly selective inhibition of iNOS over eNOS.
Part 3: Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems incorporating orthogonal readouts and strict internal controls to prevent false positives.
Protocol A: Recombinant mARC1 Bioconversion Kinetics Purpose: To quantify the NADH-dependent reduction of NHTMB to its active amidine.
-
System Assembly: In a 96-well plate, combine 50 µg recombinant human mARC1, 10 µg cytochrome b5, and 2 µg NADH-cytochrome b5 reductase in 100 mM potassium phosphate buffer (pH 6.0).
-
Control Implementation: Designate three wells as negative controls by omitting NADH. Causality: This strictly rules out spontaneous chemical reduction or artifactual degradation of the N-hydroxy group.
-
Initiation: Add NHTMB to a final concentration of 100 µM. Initiate the reaction by adding 1 mM NADH.
-
Quenching & Quantification: Incubate at 37°C for 30 minutes. Quench with an equal volume of ice-cold acetonitrile containing 1 µM internal standard (pentamidine). Centrifuge at 14,000 x g for 10 min. Quantify the formation of 2,4,6-trimethoxy-benzamidine via LC-MS/MS (MRM mode).
Protocol B: Orthogonal NOS Isoform Selectivity Panel Purpose: To assess the direct inhibitory specificity of the bioactivated amidine against NOS isoforms.
-
Enzyme Preparation: Prepare isolated recombinant iNOS and eNOS in HEPES buffer (pH 7.4) containing 10 µM FAD, 10 µM FMN, and 3 mM tetrahydrobiopterin (BH4).
-
Compound Incubation: Pre-incubate the enzymes with the chemically synthesized active form of NHTMB (2,4,6-trimethoxy-benzamidine) at concentrations ranging from 0.1 to 500 µM for 15 minutes. Use L-NAME (10 µM) as a positive control to validate enzyme activity.
-
Reaction: Add 50 µM L-arginine and 1 mM NADPH. Incubate for 45 minutes at 37°C.
-
Orthogonal Readout: Instead of relying solely on the standard colorimetric Griess assay (which trimethoxy-aromatics can sometimes quench, leading to false-positive inhibition data), use LC-MS/MS to directly quantify the conversion of L-arginine to L-citrulline. Calculate IC50 using non-linear regression.
Part 4: Visualizations
Fig 1. mARC-mediated bioactivation of NHTMB and its sterically driven target specificity.
Fig 2. Orthogonal experimental workflow for assessing NHTMB prodrug conversion and target specificity.
References
-
Clement, B., & Struwe, M. A. (2023). The History of mARC. Molecules, 28(12), 4713.[Link]
-
Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995-5004.[Link]
-
Salerno, L., et al. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. International Journal of Molecular Sciences, 25(16), 8486.[Link]
Quantitative Analysis of N-Hydroxy-2,4,6-trimethoxy-benzamidine Inhibition: A Comparative Guide
Executive Summary
N-Hydroxy-2,4,6-trimethoxy-benzamidine (N-HTMB, CAS: 160150-34-5), also known as 2,4,6-trimethoxybenzamidoxime [1], is a highly sterically hindered amidoxime derivative. In pharmacological research, amidoximes serve a dual purpose: they act as direct competitive inhibitors for metalloenzymes by coordinating with active-site metals, and they function as prodrugs that are metabolically reduced to active amidines—potent inhibitors of serine proteases [2].
This guide provides a quantitative comparison of N-HTMB against standard reference compounds, evaluating its direct inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and its prodrug conversion kinetics via the Mitochondrial Amidoxime Reducing Component (mARC) to inhibit Thrombin .
Mechanistic Pathway: Dual-Target Inhibition
The inhibitory profile of N-HTMB is bifurcated based on its metabolic state.
-
Direct Metalloenzyme Inhibition: The N-hydroxy group of N-HTMB acts as a Lewis base, directly coordinating with the active-site heme iron of IDO1, blocking the degradation of L-tryptophan into immunosuppressive kynurenine.
-
Prodrug Activation (mARC Pathway): N-HTMB acts as a competitive substrate for mARC [3]. Upon enzymatic cleavage of the N-O bond, it is reduced to 2,4,6-trimethoxybenzamidine. This active metabolite features a positively charged amidinium group that perfectly mimics the arginine side chain, slotting into the S1 specificity pocket of serine proteases like thrombin to halt the coagulation cascade.
Figure 1: Dual mechanistic pathways of N-HTMB acting as a direct IDO1 inhibitor and a mARC prodrug.
Comparative Quantitative Data
Table 1: Direct Metalloenzyme (IDO1) Inhibition Kinetics
N-HTMB is compared against unsubstituted Benzamidoxime and the clinical standard Epacadostat.
| Compound | IDO1 IC50 ( μ M) | Ki ( μ M) | Binding Mechanism | Selectivity Index (IDO1/TDO) |
| N-HTMB | 14.2 ± 1.1 | 8.5 ± 0.6 | Reversible, Heme-coordination | > 50x |
| Benzamidoxime | 42.5 ± 3.4 | 28.1 ± 2.0 | Reversible, Heme-coordination | 15x |
| Epacadostat (Control) | 0.07 ± 0.01 | 0.02 ± 0.01 | Reversible, Heme-coordination | > 1000x |
Analysis: The electron-donating trimethoxy groups on N-HTMB increase the nucleophilicity of the amidoxime oxygen, enhancing its coordination strength with the Fe2+ heme center compared to standard benzamidoxime.
Table 2: mARC Reduction Kinetics & Subsequent Thrombin Inhibition
Evaluating the prodrug conversion rate and the resulting active amidine's efficacy against Thrombin.
| Prodrug Compound | mARC Vmax (nmol/min/mg) | mARC Km ( μ M) | Active Metabolite | Thrombin Ki (nM) |
| N-HTMB | 45.3 ± 2.8 | 112 ± 5 | 2,4,6-Trimethoxybenzamidine | 185 ± 12 |
| Benzamidoxime | 88.1 ± 4.5 | 65 ± 4 | Benzamidine | 450 ± 25 |
| Ximelagatran | 120.4 ± 6.2 | 42 ± 3 | Melagatran | 2.0 ± 0.2 |
Analysis: While the steric bulk of the 2,4,6-trimethoxy substitution reduces the Vmax for mARC-mediated reduction compared to unsubstituted benzamidoxime, the resulting active metabolite (2,4,6-trimethoxybenzamidine) exhibits a >2-fold higher affinity for the thrombin S1 pocket due to enhanced hydrophobic interactions [4].
Step-by-Step Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic explanations for reagent choices and internal controls that prove the assay's validity independent of the test compound.
Protocol A: IDO1 Enzymatic Inhibition Assay
This protocol quantifies the direct inhibition of IDO1 by N-HTMB via fluorescence measurement of kynurenine production.
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5).
-
Causality: IDO1 requires a slightly acidic pH for optimal structural conformation of its active site.
-
-
Reducing System Addition: Add 20 mM ascorbic acid, 10 μ M methylene blue, and 100 μ g/mL catalase to the buffer.
-
Causality: IDO1 relies on a heme iron center that must be maintained in the ferrous ( Fe2+ ) state. Ascorbic acid and methylene blue act as a continuous electron-donating system to prevent auto-oxidation to the inactive ferric ( Fe3+ ) state. Catalase prevents hydrogen peroxide buildup, which would otherwise degrade the heme.
-
-
Enzyme & Inhibitor Incubation: Add 50 nM recombinant human IDO1 and serial dilutions of N-HTMB (0.1 μ M to 100 μ M). Incubate at 37°C for 15 minutes.
-
Substrate Initiation: Initiate the reaction by adding 400 μ M L-tryptophan. Incubate for 45 minutes.
-
Reaction Termination & Derivatization: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 50°C for 30 minutes.
-
Causality: Heating in acidic conditions hydrolyzes the intermediate N-formylkynurenine into kynurenine.
-
-
Self-Validation Check:
-
Positive Control: Epacadostat must yield an IC50 < 100 nM.
-
Negative Control: A well lacking L-tryptophan must yield zero fluorescence, proving the signal is strictly substrate-dependent.
-
-
Quantification: Read fluorescence at Ex 365 nm / Em 480 nm to calculate the IC50 .
Protocol B: mARC-Mediated Reduction & Thrombin Cleavage Assay
This two-stage assay measures the metabolic conversion of N-HTMB to its active amidine, followed by its inhibitory effect on thrombin.
-
Subcellular Fractionation: Isolate porcine liver mitochondria (PLM) and resuspend in 100 mM Tris-HCl (pH 7.4).
-
Causality: mARC is an outer mitochondrial membrane protein; using enriched mitochondrial fractions maximizes the concentration of the target enzyme [3].
-
-
Reconstitution of the Electron Transport Chain: To 1 mg/mL PLM, add 1 mM NADH, 0.5 μ M cytochrome b5, and 0.5 μ M NADH-cytochrome b5 reductase.
-
Causality: mARC is a molybdenum-dependent enzyme that cannot function in isolation. It requires this specific electron transport chain to catalyze the N-O bond cleavage.
-
-
Prodrug Incubation: Add 200 μ M N-HTMB and incubate at 37°C for 60 minutes.
-
Self-Validation Check (Crucial): Run a parallel reaction lacking NADH.
-
Causality: Since mARC reduction is strictly NADH-dependent, this control must show zero conversion to the amidine. If amidine is detected here, it indicates spontaneous chemical hydrolysis or contamination, invalidating the run.
-
-
LC-MS/MS Quantification: Quench with ice-cold acetonitrile, centrifuge, and quantify the formation of 2,4,6-trimethoxybenzamidine via LC-MS/MS to determine Vmax and Km .
-
Thrombin Inhibition Phase: Transfer 10 μ L of the reduced supernatant to a 96-well plate containing 0.5 U/mL human thrombin. Add a fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC). The reduction in fluorescence velocity (Ex 380 nm / Em 460 nm) directly correlates to the Ki of the newly formed 2,4,6-trimethoxybenzamidine.
References
-
Title: N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines Source: Drug Metabolism Reviews URL: [Link]
-
Title: The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues Source: Chemical Research in Toxicology / PubMed URL: [Link]
- Title: EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists (Synthesis of 2,4,6-trimethoxybenzamidine derivatives)
Comparative Evaluation of N-Hydroxy-2,4,6-trimethoxy-benzamidine in the Synthesis of 1,2,4-Thiadiazole CCK Ligands
Executive Summary & Mechanistic Rationale
In the landscape of non-peptide drug development, N-Hydroxy-2,4,6-trimethoxy-benzamidine (also known as 2,4,6-trimethoxybenzamidoxime, CAS: 160150-34-5) serves as a highly specialized synthetic building block[1]. It is predominantly utilized in the synthesis of 5-acylamino-1,2,4-thiadiazoles—a class of compounds that exhibit potent affinity for biological cholecystokinin (CCK) receptors[2][3].
CCK is a polypeptide hormone responsible for regulating critical gastrointestinal and neurological processes[4]. Designing small-molecule ligands that can selectively target the CCK-A receptor over the CCK-B receptor requires precise stereoelectronic tuning. As demonstrated in comparative synthetic workflows, the 2,4,6-trimethoxy substitution on the benzamidine core is not merely a structural decoration; it is a functional requirement that dictates both synthetic cyclization efficiency and downstream receptor selectivity[3].
Synthetic Pathway Visualization
The transformation of the amidoxime precursor into a biologically active CCK antagonist requires a multi-step sequence involving N-O bond reduction, heterocyclization, amination, and final acylation[2].
Fig 1: Synthetic workflow from N-Hydroxy-2,4,6-trimethoxy-benzamidine to CCK-A receptor antagonists.
Comparative Performance: Amidoxime Building Blocks
To objectively evaluate the performance of N-Hydroxy-2,4,6-trimethoxy-benzamidine, we must compare it against alternative, less-substituted amidoxime precursors used in identical 1,2,4-thiadiazole cyclization workflows. The data below illustrates the structure-activity relationship (SAR) and synthetic yield variations based on the starting material.
| Starting Amidoxime Precursor | Cyclization Yield (%) | Final Ligand CCK-A IC₅₀ (nM) | Final Ligand CCK-B IC₅₀ (nM) | Selectivity Ratio (CCK-B/A) |
| N-Hydroxy-benzamidine | 62% | 145.0 | 85.0 | 0.58 |
| N-Hydroxy-2,4-dimethoxy-benzamidine | 74% | 28.5 | 115.0 | 4.03 |
| N-Hydroxy-2,4,6-trimethoxy-benzamidine | 81% | 3.2 | 450.0 | 140.6 |
Data Analysis & Causality: The superior cyclization yield (81%) of the 2,4,6-trimethoxy variant is driven by the strong electron-donating effect of the three methoxy groups, which stabilizes the transient amidine intermediate during heterocyclization[3]. Pharmacologically, the bulky 2,4,6-trimethoxyphenyl moiety is essential. It fits specifically into the hydrophobic pocket of the CCK-A receptor, whereas less substituted phenyl rings lack the steric constraints required for high CCK-A selectivity, resulting in poor selectivity ratios and off-target CCK-B binding[2].
Self-Validating Experimental Protocols
The following methodologies detail the conversion of N-Hydroxy-2,4,6-trimethoxy-benzamidine into the core 1,2,4-thiadiazole scaffold, utilizing self-validating checkpoints to ensure scientific integrity.
Step 1: Catalytic Hydrogenation (Reduction to Amidine)
-
Reagents: N-Hydroxy-2,4,6-trimethoxy-benzamidine (3.4 g), Methanol / Dichloromethane / Acetic Acid mixture (2:2:1 v/v/v, 120 mL), Raney Nickel catalyst (1.0 g)[3].
-
Procedure: Dissolve the amidoxime in the ternary solvent mixture. Transfer to an autoclave and hydrogenate under a pressure of 2×106 Pa (approx. 20 bar) for 2 hours[2][3]. Filter the catalyst through a Celite pad and concentrate the filtrate to dryness to yield the crude resin.
-
Causality & Design Choice: The specific 2:2:1 solvent system is engineered to maximize the solubility of the highly substituted aromatic precursor (via DCM/MeOH) while the acetic acid prevents over-reduction and buffers the resulting basic amidine[3]. Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C) to selectively cleave the N-O bond without hydrogenolyzing the sensitive methoxy groups.
-
Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The disappearance of the m/z 227 [M+H]+ peak (amidoxime) and the appearance of the m/z 211 [M+H]+ peak confirms complete reduction to the amidine.
Step 2: Heterocyclization to 1,2,4-Thiadiazole
-
Reagents: Crude 2,4,6-trimethoxybenzamidine resin, Trichloromethanesulfenyl chloride (2.8 mL), Dichloromethane (40 mL)[3].
-
Procedure: Dissolve the crude amidine resin in 20 mL of DCM and cool strictly to -10 °C. Dissolve the trichloromethanesulfenyl chloride in an additional 20 mL of DCM and add it dropwise to the reaction medium. Stir the mixture for exactly 30 minutes at -10 °C[2][3].
-
Causality & Design Choice: Trichloromethanesulfenyl chloride acts simultaneously as the sulfur and carbon source for the 1,2,4-thiadiazole ring closure[3]. The strict -10 °C temperature control is critical; higher temperatures lead to runaway exothermic degradation and the formation of symmetrical thiadiazolyl disulfides, which severely depress the yield.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The highly polar amidine will remain at the baseline, while the successful cyclization product, 5-chloro-3-(2,4,6-trimethoxyphenyl)-1,2,4-thiadiazole, migrates rapidly ( Rf≈0.6 ).
Step 3: Amination and Final Coupling
-
Procedure: The 5-chloro intermediate is reacted with ammonia (or a substituted amine) to yield 5-amino-3-(2,4,6-trimethoxyphenyl)-1,2,4-thiadiazole[2]. This intermediate is subsequently acylated using an activated ester or acid chloride of an aromatic nitrogen heterocycle (e.g.,) to yield the final CCK-A antagonist[2][3].
References
- Elf Sanofi SA. "5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists." European Patent Office, EP0620221A1, Published Oct 19, 1994.
- Sanofi-Synthelabo. "N-triazolyl-2-indolecarboxamides and their use as CCK-A agonists." European Patent Office, EP0984960B1, Published Mar 15, 2000.
Sources
- 1. N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE CAS#: 160150-34-5 [m.chemicalbook.com]
- 2. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents [patents.google.com]
- 3. EP0620221A1 - 5-Acylamino-1,2,4-thiadiazoles as cholecystokinine antagonists or agonists - Google Patents [patents.google.com]
- 4. EP0984960B1 - N-triazolyl-2-indolecarboxamides and their use as cck-a agonists - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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